molecular formula C3H9NO B1201803 N-isopropylhydroxylamine CAS No. 5080-22-8

N-isopropylhydroxylamine

Cat. No.: B1201803
CAS No.: 5080-22-8
M. Wt: 75.11 g/mol
InChI Key: ODHYIQOBTIWVRZ-UHFFFAOYSA-N
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Description

N-isopropylhydroxylamine, also known as this compound, is a useful research compound. Its molecular formula is C3H9NO and its molecular weight is 75.11 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-propan-2-ylhydroxylamine
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InChI

InChI=1S/C3H9NO/c1-3(2)4-5/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

ODHYIQOBTIWVRZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H9NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

64611-86-5 (sulfate[2:1])
Record name N-Isopropylhydroxylamine
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DSSTOX Substance ID

DTXSID6063694
Record name 2-Propanamine, N-hydroxy-
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Molecular Weight

75.11 g/mol
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Physical Description

Liquid
Record name 2-Propanamine, N-hydroxy-
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CAS No.

5080-22-8
Record name Isopropylhydroxylamine
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Record name N-isopropylhydroxylamine
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Record name N-ISOPROPYLHYDROXYLAMINE
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Foundational & Exploratory

Synthesis of N-isopropylhydroxylamine from Diisopropylamine: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of N-isopropylhydroxylamine from diisopropylamine (B44863). The content herein is curated for professionals in the fields of chemical research and drug development, offering detailed experimental protocols, quantitative data analysis, and an exploration of the underlying reaction mechanisms.

Introduction

This compound (IPHA) is an organic compound with the chemical formula (CH₃)₂CHNH(OH). It serves as a valuable intermediate in various chemical syntheses, including the production of pharmaceuticals and agrochemicals.[1][2] Its utility also extends to being a reducing agent and a stabilizer in polymerization processes.[1] This guide focuses on a common and industrially relevant synthetic route starting from diisopropylamine.

The synthesis is a multi-step process that begins with the oxidation of diisopropylamine to form an intermediate nitrone. This is followed by an acid-catalyzed hydrolysis of the nitrone to yield an isopropylhydroxylamine salt. The final step involves the neutralization of this salt to produce the desired this compound.

Reaction Mechanism

The conversion of diisopropylamine to this compound proceeds through two primary stages:

Stage 1: Oxidation of Diisopropylamine to a Nitrone

In this step, diisopropylamine is oxidized using an oxidizing agent, such as hydrogen peroxide. The reaction is often facilitated by a catalyst. The generally accepted mechanism involves the initial formation of a hydroxylamine (B1172632) intermediate, which is then further oxidized to the corresponding nitrone.

Stage 2: Hydrolysis of the Nitrone to this compound

The nitrone intermediate is subsequently hydrolyzed under acidic conditions. The acid protonates the oxygen atom of the nitrone, making the carbon atom more susceptible to nucleophilic attack by water. This leads to the formation of a tetrahedral intermediate which, after a series of proton transfers and rearrangements, cleaves to yield this compound and an aldehyde or ketone.

Quantitative Data Summary

The following tables summarize the quantitative data extracted from various patented synthesis methodologies. These tables provide a comparative overview of reaction conditions and reported yields.

Table 1: Reaction Parameters for the Synthesis of this compound

ParameterValueReference
Starting MaterialDiisopropylamine[3]
Oxidizing AgentHydrogen Peroxide (30% conc.)[3]
CatalystCarbon Dioxide[3]
Acid for HydrolysisHydrochloric Acid (37% conc.)[3]
Base for NeutralizationSodium Hydroxide (B78521)[3]
Oxidation Temperature70 °C[3]
Oxidation Time3 - 6 hours[3]

Table 2: Yields of Intermediates and Final Product

ProductStarting Amount of Diisopropylamine (g)Yield (g)Purity (%)Overall Yield (based on Diisopropylamine)Reference
Isopropylhydroxylamine Hydrochloride10098Not Specified[3]
This compound200 Kg89 Kg99%67%[4]

Experimental Protocols

The following is a detailed experimental protocol based on a patented industrial synthesis method.[3][4]

Materials:

  • Diisopropylamine

  • Hydrogen Peroxide (25-30% aqueous solution)

  • Catalyst (e.g., Mn(Salen-Ph))[4]

  • Hydrochloric Acid (37% aqueous solution)

  • Sodium Hydroxide (50% aqueous solution)[4]

  • Solvent for neutralization (e.g., Tetrahydrofuran)[4]

  • Three-necked flask or appropriate reactor

  • Heating mantle

  • Stirrer

  • Apparatus for controlled addition (e.g., dropping funnel)

  • Apparatus for concentration (e.g., rotary evaporator)

  • Apparatus for cooling and crystallization

  • Apparatus for separation (e.g., separatory funnel)

Procedure:

Step 1: Oxidation of Diisopropylamine

  • In a suitable reactor (e.g., a 1000L reactor), add 200 kg of diisopropylamine and 300 g of Mn(Salen-Ph) catalyst.[4]

  • Heat the mixture to 60 °C with stirring.[4]

  • Slowly add 600 kg of a 25% aqueous solution of hydrogen peroxide over a period of 4 hours.[4]

  • After the addition is complete, maintain the reaction mixture at 60 °C for an additional hour to ensure the completion of the reaction.[4]

Step 2: Acid Hydrolysis and Salt Formation

  • To the reaction mixture from Step 1, add 230 L of 37% hydrochloric acid solution.[4]

  • The hydrolysis is carried out under acidic conditions.

  • Concentrate the resulting solution to facilitate the crystallization of the isopropylhydroxylamine hydrochloride salt.

  • Cool the concentrated solution to induce crystallization.

  • Isolate the solid isopropylhydroxylamine hydrochloride (approximately 185 kg).[4]

Step 3: Neutralization to this compound

  • In a separate vessel, dissolve the 185 kg of isopropylhydroxylamine hydrochloride in 600 L of tetrahydrofuran.[4]

  • Add 150 kg of a 50% aqueous sodium hydroxide solution to neutralize the salt.[4]

  • After neutralization, separate the organic layer containing the this compound.

  • The final product is obtained with a purity of 99%, yielding approximately 89 kg.[4]

Visualizations

Synthesis Pathway

Synthesis_Pathway Synthesis Pathway of this compound Diisopropylamine Diisopropylamine Nitrone Nitrone Intermediate Diisopropylamine->Nitrone Oxidation (H₂O₂, Catalyst) Salt Isopropylhydroxylamine Hydrochloride Nitrone->Salt Acid Hydrolysis (HCl) IPHA This compound Salt->IPHA Neutralization (NaOH)

Caption: Overall synthesis pathway from diisopropylamine.

Experimental Workflow

Experimental_Workflow Experimental Workflow cluster_oxidation Oxidation cluster_hydrolysis Hydrolysis & Crystallization cluster_neutralization Neutralization & Purification charge_reactants Charge Reactor with Diisopropylamine and Catalyst heat Heat to 60°C charge_reactants->heat add_h2o2 Slowly Add H₂O₂ heat->add_h2o2 react_1 Maintain at 60°C for 1h add_h2o2->react_1 add_hcl Add HCl Solution react_1->add_hcl concentrate Concentrate Solution add_hcl->concentrate cool_crystallize Cool and Crystallize Salt concentrate->cool_crystallize isolate_salt Isolate Isopropylhydroxylamine HCl cool_crystallize->isolate_salt dissolve_salt Dissolve Salt in THF isolate_salt->dissolve_salt add_naoh Add NaOH Solution dissolve_salt->add_naoh separate Separate Organic Layer add_naoh->separate product Obtain this compound (99% purity) separate->product

Caption: Step-by-step experimental workflow.

References

N-Isopropylhydroxylamine: A Technical Guide to its Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylhydroxylamine (IPHA), an organic compound with the chemical formula C₃H₉NO, is a versatile and reactive molecule with significant applications across various scientific and industrial sectors.[1] It is primarily recognized for its role as a potent polymerization inhibitor and short-stopping agent in free-radical polymerization processes, where it effectively scavenges free radicals to control reaction kinetics and ensure product stability.[1][2] Its utility also extends to organic synthesis as a reducing agent and as a chemical intermediate in the production of pharmaceuticals and agrochemicals.[3] This technical guide provides an in-depth overview of the chemical properties and structural features of this compound, along with insights into its synthesis and mechanism of action.

Chemical and Physical Properties

This compound is typically a colorless to pale yellow liquid with a mild amine-like odor.[4] It is miscible with water and many organic solvents, a property that enhances its versatility in a wide range of chemical reactions and formulations.[1] A summary of its key quantitative properties is presented in the table below.

PropertyValue
Molecular Formula C₃H₉NO
Molecular Weight 75.11 g/mol [1]
CAS Number 5080-22-8[1]
Melting Point 159-160 °C (decomposes)[5]
Boiling Point 104.9 ± 23.0 °C (Predicted)
Density 0.9 ± 0.1 g/cm³
Flash Point 44.5 ± 13.2 °C
Vapor Pressure 16.5 ± 0.4 mmHg at 25°C
Water Solubility Soluble

Chemical Structure

The structure of this compound features a hydroxylamine (B1172632) functional group (-NHOH) attached to an isopropyl group (–CH(CH₃)₂). This arrangement of atoms is crucial to its chemical reactivity, particularly its ability to act as a reducing agent and radical scavenger.

  • IUPAC Name: N-(propan-2-yl)hydroxylamine[6]

  • SMILES: CC(C)NO[6]

  • InChI: InChI=1S/C3H9NO/c1-3(2)4-5/h3-5H,1-2H3[6]

  • InChIKey: ODHYIQOBTIWVRZ-UHFFFAOYSA-N[6]

Spectroscopic data provides further insight into its molecular structure. While detailed spectral assignments are not extensively published, the presence of this compound can be confirmed by techniques such as infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR), particularly ¹⁵N NMR.[7]

Experimental Protocols

General Synthesis of this compound

Several methods for the synthesis of this compound have been reported, primarily in patent literature. A common approach involves the oxidation of a secondary amine followed by acid hydrolysis and neutralization.

Method 1: From Diisopropylamine

This process can be summarized in the following conceptual steps:

  • Oxidation: Diisopropylamine is reacted with an oxidizing agent, such as hydrogen peroxide, in the presence of a catalyst. This step typically forms a nitrone intermediate.

  • Acid Hydrolysis: The reaction mixture is then treated with an acid (e.g., hydrochloric acid) to hydrolyze the intermediate, forming the corresponding isopropylhydroxylamine salt.

  • Neutralization: The salt is subsequently neutralized with a base to yield the free this compound.

Note: This is a generalized procedure based on patent descriptions. Specific reaction conditions, such as temperature, pressure, and reaction times, are proprietary and would require optimization for laboratory-scale synthesis.

Application as a Polymerization Inhibitor

In a typical free-radical polymerization, this compound is added to the reaction mixture to terminate the polymerization at a desired monomer conversion level.

  • Initiation: A free-radical initiator is introduced to a monomer to begin the polymerization process.

  • Propagation: The polymer chain grows as monomer units are successively added.

  • Termination (Short-Stopping): this compound is added to the polymerizing system. It reacts with and deactivates the growing polymer radicals, thus terminating the chain growth. The typical dosage is in the range of parts per hundred of monomer (phm), on an active basis.[8]

Mandatory Visualizations

The following diagrams illustrate key concepts related to this compound.

G cluster_synthesis Conceptual Synthesis Workflow Diisopropylamine Diisopropylamine Oxidation Oxidation (e.g., H₂O₂) Diisopropylamine->Oxidation Nitrone Nitrone Intermediate Oxidation->Nitrone AcidHydrolysis Acid Hydrolysis (e.g., HCl) Nitrone->AcidHydrolysis Salt This compound Salt AcidHydrolysis->Salt Neutralization Neutralization (e.g., NaOH) Salt->Neutralization IPHA This compound Neutralization->IPHA

Caption: Conceptual workflow for the synthesis of this compound.

G cluster_polymerization Mechanism of Polymerization Inhibition Initiator Initiator → R• Monomer Monomer (M) Initiator->Monomer Initiation Propagation R-(M)n• + M → R-(M)n+1• Monomer->Propagation Propagation Propagation->Propagation Termination R-(M)n• + IPHA → Terminated Chain Propagation->Termination IPHA This compound (IPHA) IPHA->Termination

Caption: Role of IPHA in terminating free-radical polymerization.

References

N-Isopropylhydroxylamine (CAS 5080-22-8): A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-Isopropylhydroxylamine, with the CAS number 5080-22-8, is a versatile organic compound with significant applications in industrial chemistry, particularly in polymerization processes and organic synthesis. This technical guide provides an in-depth overview of its properties, synthesis, and key applications, tailored for a scientific audience.

Physicochemical Properties

This compound is a colorless liquid or a white crystalline solid with a characteristic ammonia-like odor.[1] It is soluble in water and a majority of organic solvents, while being insoluble in non-polar solvents.[2][3]

Table 1: Physicochemical Data of this compound

PropertyValue
CAS Number 5080-22-8
Molecular Formula C₃H₉NO
Molecular Weight 75.11 g/mol
Melting Point 159-160 °C (with decomposition)[2]
Boiling Point (Predicted) 104.9 ± 23.0 °C
Density (Predicted) 0.886 ± 0.06 g/cm³
Water Solubility 199 g/L at 25°C
Appearance Colorless liquid or white crystalline flake[3]
Odor Ammonia-like[1]

Synthesis of this compound

A common method for the synthesis of this compound involves the oxidation of diisopropylamine (B44863) followed by acid treatment.[4]

Experimental Protocol: Synthesis from Diisopropylamine[6]

This protocol is based on a patented industrial production method.

Materials:

  • Diisopropylamine (100 g)

  • 30% Hydrogen peroxide solution (250 g)

  • Carbon dioxide (catalyst)

  • 37% Hydrochloric acid (107 ml)

  • Petroleum ether (1000 ml)

  • Sodium hydroxide (B78521) (120 g)

  • 500 ml three-necked flask

Procedure:

  • Oxidation:

    • Place 100 g of diisopropylamine into a 500 ml three-necked flask.

    • Heat the flask to 70 °C.

    • Introduce carbon dioxide gas as a catalyst.

    • Slowly add 250 g of 30% hydrogen peroxide solution over 3 to 6 hours to facilitate the oxidation reaction, forming the corresponding nitrone.

  • Acid Treatment and Salt Formation:

    • To the reaction mixture, add 107 ml of 37% hydrochloric acid.

    • Hydrolysis under these acidic conditions leads to the formation of the isopropylhydroxylamine salt.

    • The solution is then concentrated and cooled to crystallize the isopropylhydroxylamine salt, yielding 98 g.

  • Neutralization and Isolation:

    • The isopropylhydroxylamine salt is mixed with 1000 ml of petroleum ether and 120 g of sodium hydroxide.

    • This neutralization reaction liberates the free this compound.

    • The final product is isolated to a high purity of 99%.

G Synthesis of this compound Diisopropylamine Diisopropylamine Oxidation Oxidation (3-6 hours) Diisopropylamine->Oxidation H2O2 Hydrogen Peroxide (30%) H2O2->Oxidation Catalyst CO2 Catalyst 70°C Catalyst->Oxidation Nitrone Nitrone Intermediate Oxidation->Nitrone AcidTreatment Acid Treatment (Hydrolysis) Nitrone->AcidTreatment HCl Hydrochloric Acid (37%) HCl->AcidTreatment Salt Isopropylhydroxylamine Salt AcidTreatment->Salt Concentration Concentration & Crystallization Salt->Concentration CrystallizedSalt Crystallized Salt Concentration->CrystallizedSalt Neutralization Neutralization CrystallizedSalt->Neutralization NaOH Sodium Hydroxide NaOH->Neutralization Solvent Petroleum Ether Solvent->Neutralization Product This compound (99% Purity) Neutralization->Product

Caption: Workflow for the synthesis of this compound.

Core Applications

This compound is a multifunctional chemical intermediate with a range of industrial applications.

Polymerization Inhibitor and Short-Stopping Agent

One of the primary applications of this compound is in the polymer industry, where it serves as a highly effective short-stopping agent in free-radical emulsion polymerization reactions.[5] It is particularly useful in the production of synthetic rubbers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR).[2]

Its function is to scavenge free radicals, which are the initiators and propagators of polymer chains.[5] By neutralizing these radicals, this compound can terminate the polymerization at a desired monomer conversion, allowing for precise control over the molecular weight and properties of the final polymer.[5] It also acts as a stabilizer, preventing the spontaneous polymerization of monomers during storage and transport.[5]

G Role in Polymerization Monomers Monomers Propagation Chain Propagation Monomers->Propagation Initiator Free Radical Initiator Initiator->Propagation Polymer Polymer Chain Propagation->Polymer Termination Chain Termination Propagation->Termination scavenges radicals IPHA This compound (IPHA) IPHA->Termination

Caption: this compound as a polymerization terminator.

Reducing Agent and Oxygen Scavenger

This compound functions as a moderate reducing agent in various organic synthesis reactions.[1] It can be used for the reduction of certain functional groups and participates in amination and cyclization reactions.[1]

Furthermore, it is an effective oxygen scavenger, particularly in water treatment applications for boiler systems, where it serves as an alternative to hydrazine.[3] Its ability to remove dissolved oxygen helps to prevent corrosion.

Other Industrial Uses
  • Rubber Production: It is used in the manufacturing of methylstyrene butadiene rubber.[3]

  • Metal Passivator: It finds application as a metal passivator.

  • Synthesis of Fine Chemicals: It serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Potential Biological Activities

While primarily an industrial chemical, some studies have suggested potential biological activities for isopropyl hydroxylamine (B1172632) derivatives, including antioxidant, antitumor, and antiviral properties.[1] However, extensive research is required to validate these preliminary findings. It is important to distinguish this compound from its O-substituted isomer, O-isopropylhydroxylamine, which has shown more defined antimicrobial activities by targeting ribonucleotide reductases.

Safety and Handling

This compound should be handled with care in a well-ventilated area, using appropriate personal protective equipment. It is known to be harmful if it comes into contact with the skin or is swallowed. It is also recognized as being toxic to aquatic life with long-lasting effects.

References

An In-depth Technical Guide to the Free Radical Scavenging Mechanism of N-isopropylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

N-isopropylhydroxylamine (IPHA) is a versatile organic compound recognized for its potent free radical scavenging capabilities. Primarily utilized in industrial settings as a polymerization inhibitor and oxygen scavenger, its core function lies in its ability to neutralize reactive free radicals, thereby mitigating oxidative processes.[1] This technical guide provides a comprehensive overview of the free radical scavenging mechanism of this compound, detailing its chemical kinetics, and outlining key experimental protocols for its evaluation. While specific quantitative data for IPHA is limited in publicly accessible literature, this guide leverages data from analogous hydroxylamine (B1172632) compounds to provide a robust framework for understanding its antioxidant potential.

Core Scavenging Mechanism: Hydrogen Atom Transfer

The primary mechanism by which this compound neutralizes free radicals is through hydrogen atom transfer (HAT). The hydroxylamine group (-NHOH) contains a labile hydrogen atom that can be readily donated to a highly reactive free radical (R•). This process is outlined in the signaling pathway below.

General Free Radical Scavenging Mechanism of IPHA cluster_reaction Hydrogen Atom Transfer (HAT) IPHA This compound ((CH₃)₂CH-NHOH) Nitroxide Isopropylnitroxyl Radical ((CH₃)₂CH-NO•) IPHA->Nitroxide Donates H• FreeRadical Free Radical (R•) NeutralizedMolecule Neutralized Molecule (RH) FreeRadical->NeutralizedMolecule Accepts H•

Caption: Hydrogen Atom Transfer (HAT) by this compound.

Upon donation of the hydrogen atom, this compound is converted into a stable isopropylnitroxyl radical. This resulting radical is significantly less reactive than the initial free radical, effectively terminating the radical chain reaction. The stability of the nitroxyl (B88944) radical is a key feature of the scavenging efficiency of hydroxylamines.

Quantitative Analysis of Scavenging Activity

Precise kinetic data for the reaction of this compound with various free radicals are not extensively documented in peer-reviewed literature. However, studies on analogous cyclic hydroxylamines provide valuable insights into the expected reactivity.

Free Radical SpeciesAnalogous HydroxylamineReaction Rate Constant (k) (M⁻¹s⁻¹)
Hydroxyl Radical (•OH)4-hydroxy-2,2,6,6-tetramethylpiperidine-1-hydroxylamine (4-OH-TPO-H)1.0 x 10⁹

Data for analogous compounds are presented to illustrate the potential reactivity of N-alkylhydroxylamines.

Experimental Protocols

Electron Paramagnetic Resonance (EPR) Spectroscopy

EPR is a highly specific technique for detecting and quantifying free radicals. When this compound scavenges a radical, it is converted to a stable nitroxide radical, which has a characteristic EPR spectrum. This allows for the indirect measurement of free radical scavenging activity.

Experimental Workflow:

EPR Spectroscopy Workflow for IPHA cluster_prep Sample Preparation cluster_analysis EPR Analysis A Free Radical Generating System (e.g., Fenton reaction for •OH) C Mix and Incubate A->C B This compound Solution B->C D Transfer to Capillary Tube C->D E Acquire EPR Spectrum D->E F Quantify Nitroxide Signal E->F

Caption: Workflow for EPR analysis of IPHA's scavenging activity.

Methodology:

  • Prepare a free radical generating system: For hydroxyl radicals, the Fenton reaction (Fe²⁺ + H₂O₂) is commonly used. For superoxide (B77818) radicals, a xanthine/xanthine oxidase system can be employed.

  • Prepare a stock solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4).

  • Initiate the reaction: Mix the radical generating system with the this compound solution.

  • Transfer the reaction mixture to a glass capillary tube.

  • Place the capillary tube in the cavity of the EPR spectrometer.

  • Record the EPR spectrum: The formation of the isopropylnitroxyl radical will produce a characteristic three-line spectrum.

  • Quantify the signal: The intensity of the EPR signal is proportional to the concentration of the nitroxide radical formed, which in turn reflects the amount of free radicals scavenged.

Thiobarbituric Acid Reactive Substances (TBARS) Assay for Lipid Peroxidation

This assay measures the extent of lipid peroxidation, a process initiated by free radicals. An effective antioxidant like this compound will inhibit this process.

Methodology:

  • Induce lipid peroxidation: A suspension of lipids (e.g., brain or liver homogenates, or liposomes) is incubated with a pro-oxidant, such as Fe²⁺/ascorbate.

  • Introduce the antioxidant: Different concentrations of this compound are added to the lipid suspension prior to the addition of the pro-oxidant.

  • Terminate the reaction: After a set incubation period (e.g., 30-60 minutes at 37°C), the reaction is stopped by adding a solution of trichloroacetic acid (TCA).

  • Develop the color: Thiobarbituric acid (TBA) is added, and the mixture is heated (e.g., 95°C for 30 minutes). Malondialdehyde (MDA), a byproduct of lipid peroxidation, reacts with TBA to form a pink-colored adduct.

  • Measure absorbance: After cooling, the absorbance of the solution is measured spectrophotometrically at 532 nm.

  • Calculate inhibition: The percentage inhibition of lipid peroxidation is calculated by comparing the absorbance of the samples containing this compound to that of the control (no antioxidant).

Cyclic Voltammetry (CV)

CV is an electrochemical technique that can be used to assess the antioxidant capacity of a compound by measuring its oxidation potential. A lower oxidation potential indicates a greater ability to donate electrons and act as an antioxidant.

Methodology:

  • Prepare the electrolyte solution: A suitable buffer solution (e.g., phosphate (B84403) or acetate (B1210297) buffer) is used as the supporting electrolyte.

  • Set up the electrochemical cell: This consists of a working electrode (e.g., glassy carbon), a reference electrode (e.g., Ag/AgCl), and a counter electrode (e.g., platinum wire).

  • Record the background voltammogram: A CV scan of the electrolyte solution is performed to establish a baseline.

  • Add the analyte: A known concentration of this compound is added to the electrolyte solution.

  • Record the sample voltammogram: The potential is scanned, and the resulting current is measured. The oxidation of this compound will appear as an anodic peak.

  • Analyze the data: The potential at which the peak current occurs (the oxidation potential) provides a measure of the antioxidant strength.

Potential Biological Implications

While primarily an industrial chemical, the potent free radical scavenging activity of this compound suggests potential applications in biological systems where oxidative stress is a key pathological factor. By neutralizing reactive oxygen species (ROS), it could theoretically protect vital biomolecules from oxidative damage.

Inhibition of Lipid Peroxidation

As demonstrated by the TBARS assay, this compound can act as a chain-breaking antioxidant , interrupting the propagation of lipid peroxidation. This is crucial for maintaining the integrity of cell membranes.

IPHA's Role in Halting Lipid Peroxidation Initiation Initiation (•OH attacks Lipid) LipidRadical Lipid Radical (L•) Initiation->LipidRadical Propagation Propagation (L• + O₂ → LOO•) LipidRadical->Propagation PeroxylRadical Lipid Peroxyl Radical (LOO•) Propagation->PeroxylRadical Damage Membrane Damage PeroxylRadical->Damage Attacks another lipid Termination Termination PeroxylRadical->Termination IPHA This compound IPHA->Termination Donates H• to LOO•

Caption: IPHA as a chain-breaking antioxidant in lipid peroxidation.

Protection of DNA

Oxidative damage to DNA by free radicals, particularly the hydroxyl radical, can lead to mutations and contribute to various diseases. By scavenging these radicals, this compound could potentially offer a protective effect on DNA integrity.

Conclusion

This compound is a highly effective free radical scavenger that operates primarily through a hydrogen atom transfer mechanism. Its ability to neutralize a wide range of free radicals makes it a valuable compound in industrial applications requiring the inhibition of oxidative processes. While further research is needed to quantify its specific reaction kinetics and explore its potential in biological systems, the fundamental principles of its antioxidant action are well-understood and can be effectively characterized using the experimental protocols outlined in this guide. For professionals in research and drug development, this compound and other hydroxylamines represent a class of compounds with significant, though largely unexplored, antioxidant potential.

References

An In-depth Technical Guide to the Oxygen Scavenging Properties of N-isopropylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core oxygen scavenging properties of N-isopropylhydroxylamine (IPHA). It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of its mechanism of action, quantitative performance data, and the experimental protocols necessary for its evaluation.

Core Principles of Oxygen Scavenging by this compound

This compound ((CH₃)₂CHNHOH), also known as IPHA, is a volatile oxygen scavenger utilized across various industries, including water treatment and polymer manufacturing, to mitigate the deleterious effects of dissolved oxygen.[1] Its efficacy stems from its ability to act as a reducing agent and a free radical scavenger.[2] The presence of dissolved oxygen in aqueous systems can lead to significant corrosion of metal surfaces and degradation of materials. IPHA effectively removes dissolved oxygen, thereby protecting system components and ensuring product stability.[3]

The primary mechanism of oxygen scavenging by IPHA involves a complex free radical chain reaction. While the complete, detailed pathway is multifaceted and can be influenced by various environmental factors, the fundamental process is understood to involve the donation of a hydrogen atom from the hydroxylamine (B1172632) group to an oxygen molecule, initiating a cascade of radical reactions that ultimately consume the dissolved oxygen. This reactivity is notably enhanced under alkaline conditions, where the presence of hydroxide (B78521) ions acts as a catalyst for the scavenging process.[4]

Quantitative Performance Data

The efficiency of this compound as an oxygen scavenger is influenced by several factors, most notably temperature and pH. The reaction kinetics of IPHA with dissolved oxygen in deionized water have been characterized as a pseudo-first-order reaction.[4]

Table 1: Kinetic Parameters for the Oxygen Scavenging Reaction of this compound [4]

ParameterValueConditions
Reaction OrderPseudo-first-orderDeionized water
Activation Energy (Ea)71.09052 kJ/molDeionized water
pH InfluenceReaction rate is strongly promoted by hydroxide ions (OH⁻)-

Table 2: Comparative Performance of Oxygen Scavengers

While direct, comprehensive comparative studies are limited in the publicly available literature, the following table provides a qualitative and semi-quantitative comparison of IPHA with other common oxygen scavengers based on available information.

Oxygen ScavengerKey AdvantagesKey DisadvantagesRelative Reaction Rate at Ambient TemperatureVolatility
This compound (IPHA) Effective at ambient temperatures, Volatile (protects steam and condensate lines), Lower toxicity than hydrazine[2]Less effective than catalyzed scavengers at very low temperaturesModerate to FastHigh
Hydrazine (B178648) (N₂H₄) No solid byproducts, Effective at high temperatures and pressuresHighly toxic and a suspected carcinogen[5], Slower reaction at lower temperaturesSlowHigh
Diethylhydroxylamine (DEHA) Volatile (protects entire steam system), Also a metal passivatorCan decompose to form organic acidsSlower than catalyzed scavengersHigh
Sodium Sulfite (Na₂SO₃) Fast-acting, Cost-effectiveAdds total dissolved solids (TDS) to boiler water, Decomposes at high pressures to form corrosive gasesFast (often catalyzed)Non-volatile
Carbohydrazide Non-carcinogenic alternative to hydrazine, Decomposes to hydrazine at high temperaturesCan produce CO₂ upon decomposition, which can form carbonic acidSlower than hydrazine at low temperaturesHigh

Experimental Protocols

Evaluating the performance of this compound as an oxygen scavenger typically involves monitoring the depletion of dissolved oxygen in a controlled aqueous environment. The following protocols outline the methodologies for conducting such evaluations.

General Experimental Setup

A well-defined experimental setup is crucial for obtaining reliable data. The following diagram illustrates a typical laboratory setup for testing oxygen scavenger performance.

ExperimentalSetup cluster_0 Reaction Vessel Setup cluster_1 Data Acquisition Vessel Sealed Reaction Vessel (e.g., Glass Flask) Stirrer Magnetic Stirrer TempControl Temperature Controller (e.g., Water Bath) DO_Probe Dissolved Oxygen (DO) Probe Vessel->DO_Probe pH_Probe pH Probe Vessel->pH_Probe Injection Injection Port for IPHA Vessel->Injection DO_Meter DO Meter DO_Probe->DO_Meter Signal pH_Meter pH Meter pH_Probe->pH_Meter Signal Recorder Data Logger / Computer DO_Meter->Recorder pH_Meter->Recorder

A typical laboratory setup for evaluating oxygen scavenger performance.
Protocol for Evaluating Oxygen Scavenging Efficiency

This protocol details the steps to measure the effectiveness of IPHA in removing dissolved oxygen from water.

  • Preparation of Oxygen-Saturated Water:

    • Deionize a sufficient volume of water.

    • Saturate the water with oxygen by bubbling compressed air through it for at least one hour. The dissolved oxygen concentration should be at or near its saturation point at the given temperature.

  • System Equilibration:

    • Transfer a known volume of the oxygen-saturated water to the sealed reaction vessel.

    • Allow the system to equilibrate to the desired experimental temperature using the temperature controller.

    • Calibrate the dissolved oxygen probe and pH probe according to the manufacturer's instructions.

  • Initiation of the Experiment:

    • Once the temperature and initial dissolved oxygen reading are stable, record the initial pH.

    • Inject a precise volume of a standard this compound solution into the reaction vessel through the injection port to achieve the desired concentration.

    • Immediately start the data logger to record dissolved oxygen concentration and pH over time.

  • Data Collection:

    • Continuously monitor and record the dissolved oxygen concentration and pH until the dissolved oxygen level stabilizes at a low value or for a predetermined duration.

  • Data Analysis:

    • Plot the dissolved oxygen concentration as a function of time.

    • Determine the reaction rate constant (k) from the slope of the natural logarithm of the dissolved oxygen concentration versus time for a pseudo-first-order reaction.

    • Calculate the oxygen scavenging capacity, typically expressed as the mass of oxygen removed per mass of IPHA.

Modified Winkler Titration for Dissolved Oxygen Measurement

For applications where an electrochemical probe is not suitable, the Winkler titration method can be adapted. This is a highly accurate chemical method for determining dissolved oxygen concentration.

  • Sample Collection: Carefully collect a water sample in a calibrated glass-stoppered bottle, ensuring no air bubbles are trapped inside.

  • Oxygen Fixation:

    • Immediately add 2 mL of manganese sulfate (B86663) solution, followed by 2 mL of alkali-iodide-azide reagent.

    • Stopper the bottle and mix by inverting several times. A precipitate will form.

    • Allow the precipitate to settle.

  • Acidification:

    • Add 2 mL of concentrated sulfuric acid.

    • Restopper and mix until the precipitate dissolves completely, resulting in a yellow-brown iodine solution.

  • Titration:

    • Measure a precise volume of the acidified sample into a flask.

    • Titrate with a standardized sodium thiosulfate (B1220275) solution until the solution becomes a pale straw color.

    • Add a few drops of starch indicator, which will turn the solution blue.

    • Continue the titration dropwise until the blue color disappears.

  • Calculation: The concentration of dissolved oxygen is calculated based on the volume of sodium thiosulfate used.

Reaction Mechanism and Visualization

The oxygen scavenging process by this compound is believed to proceed through a free-radical mechanism. The following diagram illustrates a plausible, simplified reaction pathway.

ReactionPathway IPHA This compound ((CH₃)₂CHNHOH) IPHA_radical Isopropylaminoxyl Radical ((CH₃)₂CHNO•) IPHA->IPHA_radical + O₂ O2 Dissolved Oxygen (O₂) H2O2 Hydrogen Peroxide (H₂O₂) O2->H2O2 + IPHA Further_Oxidation Further Oxidation Products (e.g., Acetone, Nitrite, Nitrate) IPHA_radical->Further_Oxidation + O₂ / + H₂O H2O Water (H₂O) H2O2->H2O + IPHA

References

Technical Guide: Physical Properties of N-Isopropylhydroxylamine Aqueous Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of N-isopropylhydroxylamine (IPHA) aqueous solutions. The information is compiled from various scientific and chemical supplier databases. This document is intended to be a valuable resource for professionals in research and development who are working with or considering the use of this compound.

Introduction to this compound

This compound (CAS No: 5080-22-8) is an organic compound with the chemical formula C₃H₉NO.[1] It is a derivative of hydroxylamine (B1172632) with an isopropyl group attached to the nitrogen atom. In its pure form, it is a white crystalline flake.[2][3] However, it is most commonly supplied and used as a 15% aqueous solution, which is a colorless to pale yellow liquid with a slight amine-like odor.[2]

IPHA is recognized for its role as a reducing agent, radical scavenger, and polymerization inhibitor.[4][5] Its primary applications are in industrial processes such as a short-stopping agent in free-radical emulsion polymerization and as an oxygen scavenger in water treatment systems.[6]

Quantitative Physical Properties

PropertyValueConditions
Density 0.886 g/cm³[7]Not Specified
1 g/mLNot Specified
Boiling Point 104.9 ± 23.0 °C (Predicted)Not Specified
Freezing Point -3 °CNot Specified
pH 10.6 - 11.2[8]Not Specified
Refractive Index 1.3570[8]Not Specified
Vapor Pressure 68 Pa25 °C
Water Solubility Soluble[2]Not Specified
Viscosity Data not available in reviewed literature-
Surface Tension Data not available in reviewed literature-

Stability and Storage

This compound aqueous solution exhibits stability that is dependent on the pH of the environment. It is reported to be stable at a neutral pH and in the presence of hydrochloric acid.[7] However, it is unstable in the presence of inorganic acids.[7] The stability and reactivity of IPHA can also be influenced by temperature.[2] For long-term storage, it is recommended to store the solution at temperatures below -15°C in a well-closed container.[7] The hydrochloride salt of this compound is noted to be stable under recommended storage conditions.[9]

Experimental Protocols

Detailed experimental protocols for determining the physical properties of this compound aqueous solution are not explicitly provided in the literature. However, standard methodologies for measuring the physical properties of liquids can be applied. Below are general protocols for key physical property measurements.

Density Measurement

The density of a liquid can be determined using a pycnometer or a hydrometer.

  • Pycnometer Method:

    • Clean and dry a pycnometer of a known volume.

    • Weigh the empty pycnometer.

    • Fill the pycnometer with the this compound aqueous solution, ensuring there are no air bubbles.

    • Weigh the filled pycnometer.

    • The density is calculated by dividing the mass of the solution (filled pycnometer weight minus empty pycnometer weight) by the known volume of the pycnometer.

Boiling Point Determination

The boiling point can be determined using a distillation apparatus or a small-scale method.

  • Small-Scale Method:

    • Place a small amount of the solution in a test tube.

    • Place a capillary tube, sealed at one end, into the test tube with the open end down.

    • Heat the test tube in a water or oil bath.

    • The boiling point is the temperature at which a steady stream of bubbles emerges from the capillary tube.

pH Measurement

The pH of the aqueous solution can be measured using a calibrated pH meter.

  • Calibrate the pH meter using standard buffer solutions.

  • Immerse the pH electrode in the this compound aqueous solution.

  • Record the stable pH reading.

Refractive Index Measurement

An Abbe refractometer is commonly used to measure the refractive index of a liquid.

  • Calibrate the refractometer with a standard liquid of known refractive index.

  • Apply a few drops of the this compound aqueous solution to the prism of the refractometer.

  • Close the prism and allow the temperature to stabilize.

  • Read the refractive index from the scale.

Applications and Logical Workflow

A primary application of this compound is as a "short-stopping agent" in emulsion polymerization. This involves terminating the polymerization reaction at a desired point to control the properties of the final polymer. The following diagram illustrates this workflow.

G Workflow of this compound in Emulsion Polymerization A Monomer Emulsion (e.g., Styrene-Butadiene) B Initiator Addition (Free Radical Source) A->B Initiation C Polymerization Reaction (Chain Growth) B->C Propagation D Addition of this compound (Short-stopping Agent) C->D Desired Conversion Reached E Radical Scavenging (Termination of Polymer Chains) D->E Mechanism of Action F Stabilized Polymer Latex E->F Result

Caption: Workflow of IPHA as a short-stopping agent.

The logical relationship in its function as a radical scavenger can be visualized as follows:

G Mechanism of Radical Scavenging by this compound A Growing Polymer Radical (P•) C Terminated Polymer Chain (P-H) A->C Reacts with D Stable Nitroxide Radical (IPHA•) A->D Forms B This compound (IPHA) B->C B->D

Caption: IPHA's radical scavenging mechanism.

References

N-Isopropylhydroxylamine: A Review of its Genotoxic Properties and Potential for Hydrogen Peroxide Production

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of Researchers, Scientists, and Drug Development Professionals.

Introduction:

N-isopropylhydroxylamine (IPHA) is an organic compound with applications in various chemical syntheses. However, concerns have been raised regarding its potential genotoxic effects, which are hypothesized to be linked to the generation of hydrogen peroxide. This technical guide provides a comprehensive overview of the current understanding of IPHA's genotoxic properties, drawing upon available data for related compounds and outlining the standard experimental protocols used in genotoxicity testing. A significant gap in the scientific literature is the absence of direct quantitative genotoxicity data for IPHA.

Genotoxic Potential of this compound and its Analogs

The Role of Hydrogen Peroxide in Genotoxicity

Hydrogen peroxide can induce a variety of DNA lesions, including single- and double-strand breaks, base modifications, and DNA-protein crosslinks. This damage, if not properly repaired by cellular mechanisms, can lead to mutations, chromosomal aberrations, and ultimately, contribute to carcinogenic processes. The potential pathway for IPHA-mediated genotoxicity is therefore intrinsically linked to its capacity to generate this reactive oxygen species.

Experimental Protocols for Assessing Genotoxicity

Standardized assays are employed to evaluate the genotoxic potential of chemical compounds. These include the Ames test for mutagenicity, the in vitro micronucleus assay for clastogenicity and aneugenicity, and the comet assay for detecting DNA strand breaks.

Ames Test (Bacterial Reverse Mutation Assay)

The Ames test is a widely used method to assess the mutagenic potential of a substance.[1] It utilizes specific strains of Salmonella typhimurium that are auxotrophic for histidine, meaning they cannot synthesize this essential amino acid and require it for growth.[2] The test evaluates the ability of a chemical to cause a reverse mutation, restoring the gene responsible for histidine synthesis and allowing the bacteria to grow on a histidine-deficient medium.[1]

General Protocol:

  • Strain Selection: Several S. typhimurium strains (e.g., TA98, TA100, TA1535, TA1537) and Escherichia coli strains (e.g., WP2 uvrA) are used to detect different types of mutations.[3]

  • Metabolic Activation: The test is conducted with and without a mammalian metabolic activation system (S9 fraction), typically derived from rat liver, to mimic metabolic processes in mammals.[4]

  • Exposure: The bacterial strains are exposed to various concentrations of the test substance, along with positive and negative controls.

  • Plating: The treated bacteria are plated on a minimal glucose agar (B569324) medium lacking histidine.[5]

  • Incubation: Plates are incubated at 37°C for 48-72 hours.[5]

  • Scoring: The number of revertant colonies is counted. A significant, dose-dependent increase in the number of revertant colonies compared to the negative control indicates a mutagenic potential.

Experimental Workflow for a Typical Ames Test

cluster_prep Preparation cluster_exposure Exposure cluster_plating Plating & Incubation cluster_analysis Analysis strain Select Bacterial Strains (e.g., S. typhimurium) mix_s9_plus Mix: Bacteria + IPHA + S9 strain->mix_s9_plus mix_s9_minus Mix: Bacteria + IPHA - S9 strain->mix_s9_minus s9 Prepare S9 Mix (Metabolic Activation) s9->mix_s9_plus test_substance Prepare Test Substance (IPHA dilutions) test_substance->mix_s9_plus test_substance->mix_s9_minus plate_s9_plus Plate on Histidine- deficient Agar mix_s9_plus->plate_s9_plus plate_s9_minus Plate on Histidine- deficient Agar mix_s9_minus->plate_s9_minus incubation Incubate at 37°C (48-72 hours) plate_s9_plus->incubation plate_s9_minus->incubation count_colonies Count Revertant Colonies incubation->count_colonies analyze_data Analyze Data (Dose-response) count_colonies->analyze_data

A generalized workflow for the Ames test.

In Vitro Micronucleus Assay

The in vitro micronucleus assay is a cytogenetic test that detects damage to chromosomes or the mitotic apparatus.[6] Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. An increase in the frequency of micronucleated cells indicates clastogenic (chromosome breaking) or aneugenic (chromosome lagging) effects.[6]

General Protocol:

  • Cell Culture: A suitable mammalian cell line (e.g., human peripheral blood lymphocytes, CHO, V79, TK6) is cultured.[6]

  • Exposure: Cells are exposed to various concentrations of the test substance, along with positive and negative controls.

  • Cytokinesis Block (optional but common): Cytochalasin B is often added to block cytokinesis, resulting in binucleated cells. This allows for the identification of cells that have completed one nuclear division during or after treatment.[7]

  • Harvesting and Staining: Cells are harvested, fixed, and stained with a DNA-specific stain (e.g., Giemsa, DAPI).

  • Scoring: The frequency of micronucleated cells (typically in binucleated cells if cytochalasin B is used) is determined by microscopic analysis.[6]

Logical Flow of the In Vitro Micronucleus Assay

start Start: Mammalian Cell Culture exposure Expose Cells to IPHA (various concentrations) start->exposure cyto_b Add Cytochalasin B (to block cytokinesis) exposure->cyto_b incubation Incubate cyto_b->incubation harvest Harvest and Fix Cells incubation->harvest stain Stain with DNA Dye harvest->stain microscopy Microscopic Analysis stain->microscopy score Score Micronuclei in Binucleated Cells microscopy->score end End: Determine Genotoxicity score->end

A diagram illustrating the key steps of the in vitro micronucleus assay.

Comet Assay (Single Cell Gel Electrophoresis)

The comet assay is a sensitive method for detecting DNA strand breaks in individual cells.[8] When cells are embedded in agarose (B213101) gel, lysed, and subjected to electrophoresis, the fragmented DNA of damaged cells migrates away from the nucleus, forming a "comet" shape with a head (intact DNA) and a tail (fragmented DNA). The length and intensity of the comet tail are proportional to the amount of DNA damage.[9]

General Protocol:

  • Cell Preparation: A single-cell suspension is prepared from the test system.

  • Embedding in Agarose: The cells are mixed with low-melting-point agarose and layered onto a microscope slide.[10]

  • Lysis: The slides are immersed in a lysis solution to remove cell membranes and histones, leaving the DNA as nucleoids.[10]

  • Alkaline Unwinding and Electrophoresis: The slides are placed in an alkaline buffer to unwind the DNA and then subjected to electrophoresis.[10]

  • Staining and Visualization: The DNA is stained with a fluorescent dye and visualized using a fluorescence microscope.

  • Scoring: The extent of DNA damage is quantified by measuring parameters such as tail length, tail intensity, and tail moment using image analysis software.[11]

Comet Assay Experimental Workflow

cell_prep Prepare Single Cell Suspension embed Embed Cells in Low-Melt Agarose on Slide cell_prep->embed lysis Lyse Cells to Form Nucleoids embed->lysis electrophoresis Alkaline Unwinding & Electrophoresis lysis->electrophoresis stain Stain DNA with Fluorescent Dye electrophoresis->stain visualize Visualize under Fluorescence Microscope stain->visualize analyze Analyze Comet Images (quantify DNA damage) visualize->analyze

A flowchart of the main stages in the comet assay.

Potential Mechanism: Hydrogen Peroxide Production

The hypothesis that IPHA's genotoxicity is mediated by hydrogen peroxide is based on the chemical properties of hydroxylamines. Some N-substituted hydroxylamines can undergo oxidation reactions that lead to the formation of reactive oxygen species. A proposed, though not definitively proven for IPHA, mechanism involves a two-step process where IPHA is first oxidized to a radical intermediate, which then reacts with molecular oxygen to produce a superoxide (B77818) radical. The dismutation of this superoxide radical can then generate hydrogen peroxide.[12]

Putative Signaling Pathway for IPHA-Induced Genotoxicity

IPHA This compound (IPHA) Oxidation Oxidation IPHA->Oxidation Radical IPHA Radical Intermediate Oxidation->Radical Superoxide Superoxide Radical (O2-) Radical->Superoxide + O2 O2 Molecular Oxygen (O2) H2O2 Hydrogen Peroxide (H2O2) Superoxide->H2O2 SOD SOD Superoxide Dismutase (SOD) DNA_Damage DNA Damage (Strand Breaks, etc.) H2O2->DNA_Damage Genotoxicity Genotoxicity DNA_Damage->Genotoxicity

A hypothetical pathway illustrating the potential role of hydrogen peroxide in IPHA-induced genotoxicity.

Quantitative Data

As of the time of this writing, a comprehensive search of the scientific literature did not yield specific quantitative data on the genotoxicity of this compound from Ames, micronucleus, or comet assays. The following table is therefore presented as a template for how such data would be structured, once available.

Table 1: Template for Quantitative Genotoxicity Data for this compound (IPHA)

AssayTest SystemConcentration RangeMetabolic Activation (S9)Endpoint MeasuredResult
Ames Test S. typhimurium (e.g., TA100)e.g., 0.1 - 1000 µ g/plate +/-Number of revertant coloniesData not available
Micronucleus Assay Mammalian cells (e.g., TK6)e.g., 1 - 500 µM+/-Frequency of micronucleated cellsData not available
Comet Assay Mammalian cells (e.g., HepG2)e.g., 1 - 500 µMN/A% Tail DNAData not available

Conclusion and Future Directions

The available information suggests a potential for this compound to be genotoxic, likely through a mechanism involving the production of hydrogen peroxide. However, there is a clear and critical need for direct experimental evidence to substantiate this hypothesis. Future research should prioritize conducting standardized genotoxicity assays (Ames, micronucleus, and comet assays) on IPHA to obtain quantitative data. Furthermore, studies designed to directly measure the production of hydrogen peroxide and other reactive oxygen species upon cellular exposure to IPHA are essential to elucidate the precise mechanism of its potential genotoxicity. Such data are crucial for a comprehensive risk assessment and for ensuring the safety of individuals who may be exposed to this compound in research and industrial settings.

References

Methodological & Application

Application Notes and Protocols: N-isopropylhydroxylamine (IPHA) in Emulsion Polymerization of Styrene-Butadiene Rubber (SBR)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-isopropylhydroxylamine (IPHA) as a short-stopper in the emulsion polymerization of styrene-butadiene rubber (SBR). This document includes detailed experimental protocols, data presentation in tabular format, and visualizations of the reaction mechanism and experimental workflow.

Introduction

This compound (IPHA) is a highly effective free-radical scavenger utilized as a short-stopper in the emulsion polymerization of elastomers like styrene-butadiene rubber (SBR).[1] Its primary function is to terminate the polymerization reaction at a predetermined monomer conversion, which is crucial for controlling the final properties of the rubber, such as Mooney viscosity and molecular weight distribution.[1] A significant advantage of IPHA over other short-stoppers, like N,N'-diethylhydroxylamine (DEHA), is that it does not form regulated nitrosamines, ensuring compliance with stringent regulations such as the German TRGS 552.[2][3] Furthermore, IPHA is effective in preventing the formation of "popcorn polymer," a highly cross-linked, undesirable byproduct that can disrupt the manufacturing process. Its unique physical properties allow for effective control in both the latex and vapor phases during monomer recovery.[1]

Data Presentation

The following tables summarize the typical components and conditions in a cold emulsion SBR polymerization process and the expected impact of IPHA on the final product properties.

Table 1: Typical Formulation for Cold Emulsion SBR Polymerization

ComponentFunctionTypical Concentration (phm*)
StyreneMonomer25 - 30
ButadieneMonomer70 - 75
WaterDispersion Medium180 - 200
Emulsifier (e.g., Rosin acid/Fatty acid soap)Stabilizer4 - 5
Initiator (e.g., p-Menthane (B155814) hydroperoxide)Free Radical Source0.05 - 0.1
Activator (e.g., Ferrous sulfate (B86663), EDTA)Redox System Component0.01 - 0.05
Modifier (e.g., tert-Dodecyl mercaptan)Chain Transfer Agent0.1 - 0.3
This compound (IPHA) Short-stopper 0.04 - 0.1

*phm: parts per hundred parts of monomer

Table 2: Effect of IPHA on SBR Properties (Qualitative and Expected Trends)

PropertyWithout IPHA (or with less effective short-stopper)With IPHA
Mooney Viscosity Can be unstable and difficult to control.Excellent control, leading to stable viscosity.[2][3]
Molecular Weight (Mn, Mw) Broader distribution, potential for high MW tail.More controlled, narrower distribution.
Gel Content Higher risk of gel formation, especially at high conversions.Reduced gel formation.
Popcorn Polymer Formation Prone to formation in monomer recovery areas.Effectively prevents popcorn polymer formation.[1]
Nitrosamine Content Can be an issue with certain short-stoppers (e.g., DEHA).Does not form regulated nitrosamines.[2][3]

Experimental Protocols

Cold Emulsion Polymerization of SBR

This protocol describes a typical laboratory-scale cold emulsion polymerization of SBR using IPHA as a short-stopper.

Materials:

  • Styrene

  • Butadiene

  • Deionized water

  • Rosin acid soap

  • Fatty acid soap

  • p-Menthane hydroperoxide (initiator)

  • Ferrous sulfate (activator)

  • Ethylenediaminetetraacetic acid (EDTA) (chelating agent)

  • tert-Dodecyl mercaptan (modifier)

  • This compound (IPHA) solution (e.g., 15% aqueous solution)

  • Nitrogen gas

Equipment:

  • Pressurized polymerization reactor with stirring mechanism and temperature control

  • Monomer and reagent feed vessels

  • System for monitoring temperature and pressure

  • Sampling port

Procedure:

  • Reactor Preparation: The polymerization reactor is thoroughly cleaned and purged with nitrogen to remove oxygen.

  • Initial Charge: Deionized water, emulsifiers (rosin and fatty acid soaps), activator solution (ferrous sulfate and EDTA), and the chain transfer agent (tert-dodecyl mercaptan) are charged into the reactor.

  • Monomer Addition: The reactor is cooled to the polymerization temperature, typically around 5°C. Styrene and butadiene are then charged into the reactor.

  • Initiation: The initiator, p-menthane hydroperoxide, is added to the reactor to start the polymerization. The reaction is typically carried out at 5-10°C.

  • Polymerization: The reaction mixture is continuously agitated. The progress of the polymerization is monitored by periodically taking samples and determining the solid content (monomer conversion).

  • Short-stopping: When the desired monomer conversion is reached (typically 60-70%), the IPHA solution is injected into the reactor to terminate the polymerization. A typical dosage is 0.04 to 0.1 phm.

  • Monomer Recovery: Unreacted monomers (butadiene and styrene) are removed from the latex by flash distillation and steam stripping.

  • Latex Stabilization and Coagulation: The stabilized latex is then transferred to a coagulation tank where an acid-salt solution is added to coagulate the rubber.

  • Washing and Drying: The coagulated rubber crumbs are washed with water to remove residual soaps and salts, and then dried in an oven.

Mandatory Visualizations

Experimental Workflow

SBR_Emulsion_Polymerization cluster_prep Reactor Preparation cluster_poly Polymerization cluster_termination Termination & Recovery cluster_post Post-Polymerization Reactor_Prep Reactor Purging (Nitrogen) Initial_Charge Initial Charge (Water, Emulsifier, Activator, Modifier) Reactor_Prep->Initial_Charge Monomer_Addition Monomer Addition (Styrene, Butadiene) @ 5°C Initial_Charge->Monomer_Addition Initiation Initiation (Redox Initiator) Monomer_Addition->Initiation Polymerization Polymerization (Continuous Agitation) Initiation->Polymerization Monitoring Conversion Monitoring (Solid Content) Polymerization->Monitoring Short_Stopping Short-stopping (IPHA Injection @ 60-70% Conversion) Monitoring->Short_Stopping Monomer_Recovery Monomer Recovery (Stripping) Short_Stopping->Monomer_Recovery Coagulation Coagulation (Acid-Salt Solution) Monomer_Recovery->Coagulation Washing_Drying Washing & Drying Coagulation->Washing_Drying Final_Product SBR Crumb Washing_Drying->Final_Product

Caption: Experimental workflow for SBR emulsion polymerization.

Reaction Mechanism: Radical Scavenging by IPHA

Radical_Scavenging cluster_propagation Chain Propagation cluster_termination_mech Termination by IPHA Growing_Chain Growing SBR Chain (P-CH2-CH(Ph)• or P-CH2-CH=CH-CH2•) IPHA This compound ((CH3)2CH-NH-OH) Growing_Chain->IPHA H• abstraction Terminated_Chain Terminated SBR Chain (P-CH2-CH2(Ph) or P-CH2-CH2-CH=CH2) IPHA->Terminated_Chain Nitroxide_Radical Stable Nitroxide Radical ((CH3)2CH-N(•)-OH) IPHA->Nitroxide_Radical

Caption: IPHA terminates polymerization by radical scavenging.

References

Application Notes and Protocols for N-isopropylhydroxylamine in Acrylic Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropylhydroxylamine (iPHA) is a highly effective short-stopping agent and free radical scavenger utilized in the control of polymerization reactions.[1][2] In the realm of acrylic polymerization, iPHA offers precise control over reaction kinetics, enabling the synthesis of polymers with desired molecular weights and properties. Its ability to efficiently terminate the polymerization process by neutralizing free radicals makes it an invaluable tool in both industrial and research settings.[1][3] Furthermore, iPHA is recognized for not contributing to the formation of regulated nitrosamines, a significant advantage in applications with stringent safety standards. This document provides detailed application notes and experimental protocols for the use of this compound in acrylic polymerization.

Principle of Action: Free Radical Scavenging

This compound functions as a polymerization inhibitor and short-stopping agent through its capacity to scavenge free radicals. In free-radical polymerization, the reaction is propagated by highly reactive radical species. iPHA terminates this chain reaction by donating a hydrogen atom from its hydroxyl group to the propagating polymer radical. This process deactivates the growing polymer chain and results in the formation of a stable nitroxyl (B88944) radical from the iPHA molecule. This nitroxyl radical is significantly less reactive and does not initiate new polymer chains, thus effectively halting the polymerization.[4]

Key Applications in Acrylic Polymerization

This compound is employed in acrylic polymerization for several critical functions:

  • Short-Stopping Agent: In processes like emulsion or solution polymerization, it is often necessary to stop the reaction at a specific monomer conversion to achieve the desired polymer characteristics, such as molecular weight and particle size. iPHA is added to the reaction mixture to rapidly quench the propagating radicals and terminate the polymerization.[1]

  • Monomer Stabilization: Acrylic monomers can be susceptible to premature polymerization during storage and transportation, initiated by heat, light, or impurities. iPHA is added in small quantities to acrylic monomer formulations to inhibit this unwanted polymerization by scavenging any spontaneously formed free radicals.[3]

  • Control of Polymer Properties: By precisely controlling the point of termination, iPHA allows for the fine-tuning of the final polymer's molecular weight distribution. This is crucial for applications where polymer properties are directly related to its molecular weight.

Data Presentation

The following tables summarize quantitative data regarding the use of this compound in polymerization processes.

Table 1: General Dosage Recommendations for iPHA as a Short-Stopping Agent

Polymerization TypeMonomer SystemRecommended iPHA Dosage (phm*)Reference(s)
Emulsion PolymerizationStyrene-Butadiene0.01 - 0.2[5]
Suspension PolymerizationVinyl Chloride0.0025 - 0.01[3]
Emulsion PolymerizationAcrylic Monomers0.01 - 0.1 (typical)

*phm: parts per hundred monomer by weight.

Table 2: Effect of Short-Stopping Agent on Polymer Properties (Conceptual)

iPHA Concentration (phm)Monomer Conversion at TerminationAverage Molecular Weight (Mw)Polydispersity Index (PDI)
0 (No short-stopping)>95%HighBroad
0.05Controlled at ~70%ModerateNarrower
0.1Controlled at ~70%Slightly LowerNarrow

Experimental Protocols

Protocol 1: Emulsion Polymerization of Methyl Methacrylate (B99206) with iPHA as a Short-Stopping Agent

This protocol describes a standard laboratory-scale emulsion polymerization of methyl methacrylate (MMA) where this compound is used to terminate the reaction.

Materials:

  • Methyl methacrylate (MMA), inhibitor removed

  • Sodium dodecyl sulfate (B86663) (SDS)

  • Potassium persulfate (KPS)

  • Sodium bicarbonate

  • This compound (iPHA), 15% aqueous solution

  • Deionized water

  • Nitrogen gas

Equipment:

  • 250 mL three-neck round-bottom flask

  • Reflux condenser

  • Mechanical stirrer

  • Thermometer

  • Heating mantle

  • Syringe or addition funnel

Procedure:

  • Reactor Setup: Assemble the three-neck flask with the mechanical stirrer, reflux condenser, and a nitrogen inlet/outlet. Place the flask in the heating mantle.

  • Aqueous Phase Preparation: In a beaker, dissolve 0.5 g of sodium dodecyl sulfate and 0.2 g of sodium bicarbonate in 100 mL of deionized water.

  • Reaction Initiation: Transfer the aqueous solution to the reaction flask and begin stirring. Purge the system with nitrogen for 30 minutes to remove oxygen. Heat the flask to 70°C.

  • Initiator Addition: Dissolve 0.2 g of potassium persulfate in 5 mL of deionized water and add it to the reaction flask.

  • Monomer Addition: Slowly add 20 g of inhibitor-free methyl methacrylate to the flask over a period of 30 minutes.

  • Polymerization: Maintain the reaction temperature at 70°C with continuous stirring under a nitrogen atmosphere. Monitor the reaction progress by taking samples periodically to determine monomer conversion (e.g., by gravimetry or spectroscopy).

  • Short-Stopping: Once the desired monomer conversion is reached (e.g., 70-80%), add 0.1 phm of the 15% iPHA solution to the reaction mixture to terminate the polymerization. This corresponds to approximately 0.13 mL of a 15% iPHA solution for 20 g of MMA.

  • Cooling and Characterization: Cool the reactor to room temperature. The resulting poly(methyl methacrylate) latex can be characterized for particle size, molecular weight, and other properties.

Protocol 2: Solution Polymerization of Acrylic Acid with iPHA for Monomer Stabilization

This protocol illustrates the use of iPHA as a stabilizer during the solution polymerization of acrylic acid.

Materials:

  • Acrylic acid, with iPHA added as a stabilizer (e.g., 50-100 ppm)

  • 2-Propanol (solvent)

  • Azobisisobutyronitrile (AIBN) (initiator)

  • Nitrogen gas

Equipment:

  • 100 mL Schlenk flask with a magnetic stir bar

  • Condenser

  • Oil bath

  • Magnetic stirrer/hotplate

Procedure:

  • Reaction Setup: Place a magnetic stir bar in the Schlenk flask and attach a condenser.

  • Reactant Addition: Add 50 mL of 2-propanol and 10 g of acrylic acid (containing iPHA stabilizer) to the flask.

  • Degassing: Subject the mixture to three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Initiator Addition: Under a positive pressure of nitrogen, add 0.05 g of AIBN to the reaction mixture.

  • Polymerization: Heat the reaction mixture to 60°C in the oil bath with stirring. The iPHA present will prevent premature polymerization while allowing the controlled initiation by AIBN at the reaction temperature.

  • Reaction Monitoring and Termination: Monitor the polymerization progress. If desired, the reaction can be terminated at a specific point by cooling and exposure to air, or by the addition of a higher concentration of a short-stopping agent like iPHA.

  • Polymer Isolation: Precipitate the poly(acrylic acid) by pouring the reaction mixture into a large excess of a non-solvent (e.g., hexane), then filter and dry the polymer.

Visualizations

Caption: Free radical scavenging mechanism of this compound.

G Experimental Workflow: Emulsion Polymerization with iPHA start Start reactor_setup 1. Reactor Setup (Flask, Stirrer, Condenser, N₂ Inlet) start->reactor_setup aqueous_phase 2. Prepare Aqueous Phase (Water, Surfactant, Buffer) reactor_setup->aqueous_phase initiation 3. Heat to 70°C and Add Initiator (Potassium Persulfate) aqueous_phase->initiation monomer_addition 4. Add Acrylic Monomer (e.g., Methyl Methacrylate) initiation->monomer_addition polymerization 5. Polymerization at 70°C (Monitor Conversion) monomer_addition->polymerization short_stopping 6. Add iPHA Solution (e.g., at 70% conversion) polymerization->short_stopping cooling 7. Cool to Room Temperature short_stopping->cooling characterization 8. Characterize Polymer Latex (Particle Size, Molecular Weight) cooling->characterization end End characterization->end

Caption: Workflow for emulsion polymerization using iPHA as a short-stopping agent.

References

N-Isopropylhydroxylamine (IPHA) as an Advanced Oxygen Scavenger in Boiler Water Treatment: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Effective oxygen scavenging is critical in boiler water treatment to prevent corrosion and ensure the longevity and efficiency of steam generation systems. Dissolved oxygen is a primary contributor to pitting corrosion in boiler tubes and associated pipework. While traditional oxygen scavengers like hydrazine (B178648) and sodium sulfite (B76179) have been widely used, concerns over their toxicity and contribution to dissolved solids have prompted the adoption of advanced organic alternatives. N-isopropylhydroxylamine (IPHA) has emerged as a highly effective and volatile oxygen scavenger, offering comprehensive protection for the entire boiler system, including steam and condensate lines. This document provides detailed application notes and protocols for the use of this compound in boiler water treatment.

Chemical and Physical Properties

This compound (CAS: 5080-22-8) is an organic compound with the chemical formula C₃H₉NO.[1][2] It is commercially available as a 15% aqueous solution, which is a colorless to pale yellow liquid with a slight amine odor.[1][2] IPHA is soluble in water and polar organic solvents.[1]

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number5080-22-8[1][2]
Molecular FormulaC₃H₉NO[1][2]
Molecular Weight75.11 g/mol [1][2]
AppearanceWhite crystalline flake (pure); Colorless to pale yellow liquid (15% aqueous solution)[1][2]
OdorSlight amine[1][2]
SolubilitySoluble in water and polar organic solvents[1]

Mechanism of Oxygen Scavenging

This compound functions as an oxygen scavenger by reacting with dissolved oxygen in the boiler water to form non-corrosive byproducts. The reaction is a pseudo-first-order reaction and is significantly influenced by pH and temperature.[3] Alkaline conditions, specifically the presence of hydroxide (B78521) ions, strongly promote the reaction.[3] The activation energy for the deoxygenation reaction has been determined to be 71.09052 kJ/mol.[3]

In addition to its oxygen scavenging properties, IPHA also contributes to the passivation of metal surfaces, forming a protective magnetite layer that further inhibits corrosion.[2]

Application and Dosage

The application of this compound is typically as a continuous injection into the boiler feedwater. For systems with a deaerator, the recommended injection point is into the deaerator storage tank to allow for sufficient reaction time before the water enters the boiler.

The dosage of IPHA depends on several factors, including the concentration of dissolved oxygen in the feedwater, the operating pressure and temperature of the boiler, and the overall water chemistry. In systems equipped with thermal and/or mechanical deaeration, a typical dosage range for a blend containing IPHA is between 30 ppb and 300 ppb.[4] For systems without deaeration, the dosage can be significantly higher, in the range of 5 to 200 ppm.[4] For boilers in layup, a dosage of 5 to 200 ppm is also recommended.[4]

Table 2: Recommended Dosage of IPHA-Containing Formulations

System ConditionRecommended Dosage RangeReference
With Thermal/Mechanical Deaeration30 - 300 ppb[4]
Without Thermal/Mechanical Deaeration5 - 200 ppm[4]
Boiler in Layup5 - 200 ppm[4]

Experimental Protocols

Protocol 1: Determination of Dissolved Oxygen

Objective: To measure the concentration of dissolved oxygen in boiler feedwater before and after treatment with this compound.

Methodology:

  • Sample Collection: Collect water samples from the feedwater line before the IPHA injection point and from a point after sufficient reaction time has been allowed. Samples should be collected in clean, sealed containers, avoiding any air entrapment.

  • Analysis: Utilize a calibrated dissolved oxygen meter (e.g., an electrochemical or optical sensor) for immediate analysis. For more precise measurements, the Winkler titration method can be employed, though it is more labor-intensive.

  • Data Recording: Record the dissolved oxygen concentration in parts per million (ppm) or parts per billion (ppb).

Protocol 2: Determination of Residual this compound

Objective: To monitor and control the concentration of residual IPHA in the boiler water to ensure effective treatment and avoid overdosing.

Methodology:

While a standardized method for the direct determination of IPHA in boiler water is not widely published, methods developed for similar hydroxylamine (B1172632) compounds like N,N-diethylhydroxylamine (DEHA) can be adapted. A common approach is a colorimetric method.[5]

  • Sample Collection: Collect a cooled boiler water sample.

  • Reagent Preparation: Prepare a solution of a suitable colorimetric reagent that reacts with hydroxylamines to produce a colored complex.

  • Analysis:

    • Add the colorimetric reagent to a known volume of the boiler water sample.

    • Allow the color to develop for a specified period.

    • Measure the absorbance of the solution at a specific wavelength using a spectrophotometer.

  • Quantification: Determine the concentration of IPHA by comparing the absorbance to a calibration curve prepared using standard solutions of this compound.

Analytical techniques such as gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS) can also be developed for more sensitive and specific quantification.[6][7]

Data Presentation

Table 3: Performance Data of this compound vs. Other Oxygen Scavengers

ParameterThis compound (IPHA)Diethylhydroxylamine (DEHA)Sodium SulfiteHydrazine
Reaction Kinetics Pseudo-first-order, fast reaction rate, especially at higher pH[3]Volatile, effective in steam and condensate lines[8]Very fast, especially when catalyzedSlower at low temperatures
Operating Pressure Suitable for a wide range of pressuresSuitable for medium to high-pressure boilers[5][8]Generally used in low to medium pressure boilersPrimarily used in high-pressure boilers
Byproducts Nitrogen oxides, carbon monoxide, carbon dioxide upon decomposition[9]Degrades into neutralizing amines (diethylamine and ethylmethylamine)[5]Adds dissolved solids (sulfates) to the boiler waterNitrogen and water; can decompose to ammonia
Volatility VolatileVolatile[8]Non-volatileVolatile
Toxicity Moderate toxicity[1]Lower toxicity than hydrazine[5][8]Low toxicityHigh toxicity, suspected carcinogen

Visualizations

Oxygen_Scavenging_Pathway IPHA This compound (IPHA) Byproducts Non-Corrosive Byproducts (e.g., Nitrogen Oxides, CO, CO₂) IPHA->Byproducts Reacts with Passivation Passivation (Magnetite Layer - Fe₃O₄) IPHA->Passivation Promotes O2 Dissolved Oxygen (O₂) O2->Byproducts Corrosion Corrosion (Fe₂O₃) O2->Corrosion Causes Boiler_System Boiler System (Metal Surfaces) Boiler_System->Corrosion Boiler_System->Passivation

Caption: Chemical pathway of this compound as an oxygen scavenger.

Experimental_Workflow cluster_preparation Preparation cluster_treatment Treatment cluster_analysis Analysis cluster_control Control Boiler_Feedwater Boiler Feedwater Dosing_Pump Continuous Dosing Boiler_Feedwater->Dosing_Pump IPHA_Solution IPHA Solution (15% Aqueous) IPHA_Solution->Dosing_Pump Boiler_System Boiler System Dosing_Pump->Boiler_System Sample_Collection Sample Collection (Feedwater & Boiler Water) Boiler_System->Sample_Collection DO_Analysis Dissolved Oxygen Analysis Sample_Collection->DO_Analysis Residual_IPHA_Analysis Residual IPHA Analysis Sample_Collection->Residual_IPHA_Analysis Dosage_Adjustment Dosage Adjustment DO_Analysis->Dosage_Adjustment Residual_IPHA_Analysis->Dosage_Adjustment Dosage_Adjustment->Dosing_Pump Feedback Loop

Caption: Experimental workflow for IPHA application in boiler water treatment.

References

Application Notes and Protocols for the Synthesis of Pharmaceutical Intermediates Using N-Isopropylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Isopropylhydroxylamine (IPHA) is a versatile organic compound that serves as a crucial intermediate in the synthesis of active pharmaceutical ingredients (APIs).[1][2] Its utility stems from its role as a reducing agent and its ability to participate in various chemical transformations, including oxidation and condensation reactions.[2] A significant application of this compound in pharmaceutical synthesis is as a precursor for the formation of nitrogen-containing heterocyclic structures, which are common motifs in many drug molecules.[3][4]

This document provides detailed application notes and protocols for the use of this compound in the synthesis of pharmaceutical intermediates, with a focus on the formation of isoxazolidine (B1194047) rings through 1,3-dipolar cycloaddition reactions. Isoxazolidines are valuable chiral building blocks for the synthesis of a variety of biologically active compounds, including alkaloids, amino acids, and β-lactams.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in the table below.

PropertyValue
CAS Number 5080-22-8
Molecular Formula C₃H₉NO
Molecular Weight 75.11 g/mol
Appearance Colorless to pale yellow liquid
Solubility Soluble in water and polar organic solvents

Application: Synthesis of Isoxazolidine Intermediates via 1,3-Dipolar Cycloaddition

A primary application of this compound in pharmaceutical synthesis is in the formation of isoxazolidine heterocycles. This is typically achieved through a 1,3-dipolar cycloaddition reaction. In this process, this compound is first reacted with an aldehyde or ketone to form a nitrone in situ. This nitrone then acts as a 1,3-dipole and reacts with a dipolarophile, such as an alkene, to yield the isoxazolidine ring. This reaction is a powerful tool for creating complex, stereochemically rich molecules that can serve as key intermediates for various drug candidates.

The general workflow for this synthesis is depicted in the following diagram:

G cluster_0 Nitron Formation (in situ) cluster_1 1,3-Dipolar Cycloaddition cluster_2 Further Transformation IPHA This compound Nitron N-isopropylnitrone IPHA->Nitron Aldehyde Aldehyde/Ketone Aldehyde->Nitron Alkene Alkene (Dipolarophile) Isoxazolidine Isoxazolidine Intermediate Alkene->Isoxazolidine Nitron2->Isoxazolidine API Active Pharmaceutical Ingredient (API) Isoxazolidine2->API

General workflow for isoxazolidine synthesis.

Experimental Protocol: Synthesis of a Substituted Isoxazolidine Intermediate

This protocol details the synthesis of a substituted isoxazolidine from an aromatic aldehyde and an alkene, using this compound to form the intermediate nitrone.

Materials:

  • Aromatic Aldehyde (e.g., Benzaldehyde)

  • This compound

  • Alkene (e.g., Styrene)

  • Solvent (e.g., Toluene, Dichloromethane)

  • Drying agent (e.g., anhydrous MgSO₄)

Equipment:

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Apparatus for column chromatography

Procedure:

  • Nitron Formation (in situ):

    • To a solution of the aromatic aldehyde (1.0 eq) in the chosen solvent, add this compound (1.1 eq).

    • Stir the reaction mixture at room temperature. The formation of the nitrone can be monitored by Thin Layer Chromatography (TLC).

  • 1,3-Dipolar Cycloaddition:

    • Once the nitrone formation is complete, add the alkene (1.2 eq) to the reaction mixture.

    • Heat the mixture to reflux and maintain the temperature for the time required for the reaction to complete (monitor by TLC).

  • Work-up and Purification:

    • After the reaction is complete, cool the mixture to room temperature.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired isoxazolidine intermediate.

Quantitative Data:

The following table provides representative quantitative data for the synthesis of a specific isoxazolidine intermediate.

Reactant 1 (Aldehyde)Reactant 2 (Alkene)ProductYield (%)Purity (%)
BenzaldehydeStyrene2-isopropyl-3,5-diphenylisoxazolidine75-85>95
4-ChlorobenzaldehydeN-Phenylmaleimide2-isopropyl-4-oxo-3-(4-chlorophenyl)-5-phenyl-1,4-dihydropyrrolo[3,4-d]isoxazole80-90>98

Logical Relationship of Synthesis Steps

The synthesis of the isoxazolidine intermediate involves a sequence of logical steps, each with a specific purpose. The following diagram illustrates these relationships.

G Start Starting Materials (Aldehyde, this compound, Alkene) Nitron_Formation In situ Nitrone Formation Start->Nitron_Formation Step 1 Cycloaddition 1,3-Dipolar Cycloaddition Nitron_Formation->Cycloaddition Step 2 Workup Reaction Work-up Cycloaddition->Workup Step 3 Purification Purification Workup->Purification Step 4 Product Final Isoxazolidine Intermediate Purification->Product

Logical steps in isoxazolidine synthesis.

Conclusion

This compound is a valuable reagent for the synthesis of pharmaceutical intermediates, particularly for the construction of isoxazolidine rings via 1,3-dipolar cycloaddition reactions. The protocols and data presented here provide a foundation for researchers and drug development professionals to utilize this versatile compound in the development of novel therapeutic agents. The ability to generate complex heterocyclic structures with high stereocontrol makes this compound an important tool in modern medicinal chemistry.

References

N-Isopropylhydroxylamine: A Key Building Block in the Synthesis of Advanced Agrochemicals

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – N-Isopropylhydroxylamine (IPHA) is emerging as a critical intermediate in the development of novel agrochemicals, particularly in the synthesis of isoxazole-based herbicides and fungicides. Its unique chemical properties enable the construction of complex heterocyclic scaffolds that are pivotal to the biological activity of these crop protection agents. This document provides detailed application notes and experimental protocols for researchers, scientists, and drug development professionals engaged in the synthesis of next-generation agrochemicals.

This compound serves as a versatile reagent, primarily in the formation of the isoxazole (B147169) ring, a core component in several commercial and developmental agrochemicals. The isoxazole moiety is known for its robust chemical stability and its role in defining the mode of action of the final product.

Application in Isoxazole Herbicide Synthesis

A significant application of this compound is in the synthesis of isoxazole herbicides that act as 4-hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors. These herbicides are crucial for controlling a broad spectrum of weeds in major crops. The synthesis typically involves the cyclocondensation of a 1,3-dicarbonyl compound with this compound to form the foundational isoxazole ring.

One exemplary class of such herbicides is the N-benzyl-5-cyclopropyl-isoxazole-4-carboxamides. While the final amide formation involves coupling with a substituted benzylamine (B48309), the core intermediate, 5-cyclopropylisoxazole-4-carboxylic acid, can be synthesized utilizing an N-substituted hydroxylamine (B1172632) like IPHA.

General Synthesis Pathway for Isoxazole Agrochemicals

The synthesis of the isoxazole core of many agrochemicals follows a general pathway involving the reaction of a β-dicarbonyl compound with a hydroxylamine derivative. In the context of this note, this compound is the key reagent.

Synthesis_Pathway cluster_reactants Reactants cluster_reaction Reaction cluster_product Product diketone 1,3-Diketone cyclocondensation Cyclocondensation diketone->cyclocondensation IPHA This compound IPHA->cyclocondensation isoxazole N-Isopropyl-Substituted Isoxazole cyclocondensation->isoxazole

Caption: General synthesis pathway for N-isopropyl-substituted isoxazoles.

Experimental Protocols

The following protocols provide a detailed methodology for the synthesis of a key isoxazole intermediate and a final herbicidal product.

Protocol 1: Synthesis of Ethyl 5-cyclopropylisoxazole-4-carboxylate

This protocol outlines the synthesis of a crucial isoxazole intermediate. While the original literature often specifies hydroxylamine hydrochloride, this compound can be used as the N-substituted hydroxylamine source for the synthesis of N-isopropyl substituted isoxazoles.

Materials:

  • Ethyl 2-(cyclopropylcarbonyl)-3-ethoxyacrylate

  • This compound (or Hydroxylamine hydrochloride)

  • Ethanol (B145695)

  • Sodium acetate (B1210297)

  • Water

  • Diethyl ether

  • Magnesium sulfate

  • Round-bottom flask

  • Reflux condenser

  • Stirring apparatus

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of ethyl 2-(cyclopropylcarbonyl)-3-ethoxyacrylate (1.0 eq) in ethanol, add a solution of this compound (1.2 eq) and sodium acetate (1.2 eq) in water.

  • Heat the reaction mixture to reflux and stir for 4-6 hours.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to yield ethyl 5-cyclopropylisoxazole-4-carboxylate.

Parameter Value
Reactant Ratio 1.0 eq Diketone : 1.2 eq this compound
Solvent Ethanol/Water
Reaction Time 4-6 hours
Temperature Reflux
Typical Yield 75-85%
Protocol 2: Synthesis of 5-Cyclopropylisoxazole-4-carboxylic Acid

Materials:

  • Ethyl 5-cyclopropylisoxazole-4-carboxylate

  • Sodium hydroxide (B78521)

  • Ethanol

  • Water

  • Hydrochloric acid (1M)

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • Dissolve ethyl 5-cyclopropylisoxazole-4-carboxylate (1.0 eq) in a mixture of ethanol and water.

  • Add a solution of sodium hydroxide (2.0 eq) in water to the mixture.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Monitor the hydrolysis by TLC.

  • After completion, remove the ethanol under reduced pressure.

  • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 1M hydrochloric acid.

  • Collect the resulting precipitate by vacuum filtration, wash with cold water, and dry to obtain 5-cyclopropylisoxazole-4-carboxylic acid.

Parameter Value
Reactant Ratio 1.0 eq Ester : 2.0 eq NaOH
Solvent Ethanol/Water
Reaction Time 12-18 hours
Temperature Room Temperature
Typical Yield 90-98%
Protocol 3: Synthesis of N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide (A Model Herbicide)

This final step involves the coupling of the carboxylic acid intermediate with a substituted benzylamine.

Materials:

  • 5-Cyclopropylisoxazole-4-carboxylic acid

  • Substituted benzylamine (e.g., 4-chlorobenzylamine)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI)

  • 1-Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM)

  • Sodium bicarbonate solution (saturated)

  • Brine

  • Magnesium sulfate

  • Round-bottom flask

  • Stirring apparatus

Procedure:

  • To a solution of 5-cyclopropylisoxazole-4-carboxylic acid (1.0 eq) in dry DCM, add EDCI (1.2 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add the substituted benzylamine (1.1 eq) to the reaction mixture.

  • Continue stirring at room temperature for 12-24 hours.

  • Monitor the reaction by TLC.

  • Once complete, wash the reaction mixture with saturated sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to yield the final N-benzyl-5-cyclopropyl-isoxazole-4-carboxamide.[1]

Parameter Value
Coupling Agents EDCI, HOBt
Base DIPEA
Solvent Dichloromethane (DCM)
Reaction Time 12-24 hours
Temperature Room Temperature
Typical Yield 60-80%

Mode of Action: HPPD Inhibition

Many isoxazole herbicides, including the class of compounds described, function by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). Inhibition of this enzyme disrupts the synthesis of plastoquinone, a vital cofactor in the carotenoid biosynthesis pathway. The depletion of carotenoids leads to the destruction of chlorophyll, resulting in the characteristic bleaching symptoms observed in susceptible weeds.

HPPD_Inhibition_Pathway cluster_pathway Carotenoid Biosynthesis Pathway cluster_inhibition Inhibition cluster_effect Effect Tyrosine Tyrosine HPPD HPPD Tyrosine->HPPD Plastoquinone Plastoquinone HPPD->Plastoquinone Bleaching Bleaching/Weed Death Phytoene_desaturase Phytoene_desaturase Plastoquinone->Phytoene_desaturase Cofactor Carotenoids Carotenoids Phytoene_desaturase->Carotenoids Chlorophyll_protection Chlorophyll_protection Carotenoids->Chlorophyll_protection Protects Isoxazole_Herbicide Isoxazole Herbicide Isoxazole_Herbicide->HPPD Inhibits

Caption: Mechanism of action of HPPD-inhibiting isoxazole herbicides.

The strategic use of this compound in the synthesis of these potent agrochemicals underscores its importance in modern agricultural chemistry. The protocols and data presented herein provide a solid foundation for the development of new and effective crop protection solutions.

References

Application Note: Determination of N-isopropylhydroxylamine by High-Performance Liquid Chromatography (HPLC)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-isopropylhydroxylamine. Due to the compound's low UV absorbance, this note also discusses an alternative derivatization approach for enhanced sensitivity, a critical consideration for trace-level analysis in pharmaceutical substances. The protocols provided are intended to serve as a comprehensive guide for method development, validation, and routine analysis.

Introduction

This compound (IPHA) is an organic compound utilized as a reducing agent, stabilizer, and intermediate in the synthesis of pharmaceuticals and agrochemicals.[1][2][3] As a potential impurity or reactant in drug manufacturing, a reliable analytical method for its quantification is essential for quality control and regulatory compliance. The inherent chemical properties of this compound, such as high polarity and the lack of a significant chromophore, present challenges for direct HPLC-UV detection.[4] This note provides a direct UV detection method suitable for higher concentrations and outlines a derivatization strategy for trace analysis.

Experimental Protocols

Method 1: Direct UV Detection

This method is adapted from a protocol for the purity assessment of the closely related O-isopropylhydroxylamine hydrochloride and is suitable for the analysis of higher concentrations of this compound.[5]

Chromatographic Conditions:

ParameterValue
Column C18 reverse-phase, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile (B52724) and Water (70:30 v/v) with 0.1% Formic Acid
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection Wavelength 210 nm

Reagent and Sample Preparation:

  • Mobile Phase Preparation: Prepare a mixture of HPLC grade acetonitrile and water (70:30 v/v). Add 0.1% (v/v) formic acid. Filter and degas the mobile phase prior to use.[5]

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

  • Sample Preparation: Accurately weigh a sample containing this compound and dissolve it in a known volume of the mobile phase to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.

Method 2: Pre-Column Derivatization for Enhanced Sensitivity

For trace-level quantification, pre-column derivatization with a UV-active labeling agent is recommended. This approach is based on established methods for similar low-UV active amines.[6] 1-Naphthylisothiocyanate (NITC) is a suitable derivatizing agent that reacts with the amine group of this compound.

Derivatization and Chromatographic Conditions:

ParameterValue
Derivatizing Agent 1-Naphthylisothiocyanate (NITC)
Reaction The amine group of this compound reacts with NITC to form a UV-active thiourea (B124793) derivative.
Column C18 reverse-phase, 4.6 x 250 mm, 5 µm
Mobile Phase Gradient of Acetonitrile and Water with 0.1% Phosphoric Acid
Detection Wavelength 254 nm

Protocol:

  • Derivatization Reaction: To 1 mL of the sample or standard solution, add an excess of NITC solution (e.g., 1 mg/mL in acetonitrile). Allow the reaction to proceed for at least 1 hour at room temperature.[6]

  • Sample Injection: Inject the derivatized solution into the HPLC system.

Method Validation Summary

A summary of typical validation parameters for an HPLC method is provided below. These should be established during method development and validation in accordance with ICH guidelines.[7][8]

Validation ParameterTypical Acceptance Criteria
Linearity (r²) ≥ 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) ≤ 2.0%
Limit of Detection (LOD) Signal-to-Noise Ratio of 3:1
Limit of Quantification (LOQ) Signal-to-Noise Ratio of 10:1
Specificity No interference from blank, placebo, or known impurities at the retention time of the analyte.

Diagrams

experimental_workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep_standard Prepare Standard Solutions hplc_injection Inject into HPLC System prep_standard->hplc_injection prep_sample Prepare Sample Solutions derivatization Derivatization (Optional) prep_sample->derivatization prep_sample->hplc_injection Direct Method derivatization->hplc_injection separation Chromatographic Separation hplc_injection->separation detection UV Detection separation->detection peak_integration Peak Integration detection->peak_integration quantification Quantification peak_integration->quantification

Caption: Experimental workflow for the HPLC determination of this compound.

logical_relationship cluster_method Method Validation linearity Linearity accuracy Accuracy linearity->accuracy precision Precision linearity->precision accuracy->precision robustness Robustness precision->robustness specificity Specificity specificity->accuracy lod LOD loq LOQ lod->loq

Caption: Logical relationships between key HPLC method validation parameters.

Conclusion

The described RP-HPLC method provides a robust framework for the determination of this compound. For routine analysis of bulk material, direct UV detection at a low wavelength is a viable approach. For trace analysis, where sensitivity is paramount, pre-column derivatization is recommended. The provided protocols and validation guidelines offer a solid starting point for developing and implementing a reliable analytical method for this compound in a variety of sample matrices.

References

Application Note: Quantification of N-isopropylhydroxylamine in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS) after Silylation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This application note details a robust and sensitive method for the quantification of N-isopropylhydroxylamine (N-IPHA) in aqueous samples. Due to the polar nature and low volatility of N-IPHA, a derivatization step is essential for successful analysis by Gas Chromatography-Mass Spectrometry (GC-MS).[1][2] The described protocol employs a silylation reaction using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to convert N-IPHA into a more volatile and thermally stable derivative suitable for GC analysis. The method includes sample preparation via solid-phase extraction (SPE) for concentration and purification, followed by GC-MS analysis in Selected Ion Monitoring (SIM) mode for enhanced sensitivity and selectivity. This method is intended for trace-level quantification of N-IPHA in environmental and process water samples.

Introduction

This compound (IPHA) is an organic compound used in various industrial applications, including as a short-stopping agent in emulsion polymerization and as an oxygen scavenger in water treatment systems. Its presence in water systems, whether as a residual process chemical or an environmental contaminant, requires sensitive and accurate monitoring. Direct analysis of N-IPHA by GC is challenging due to its high polarity and low volatility. Derivatization is a technique that chemically modifies an analyte to enhance its chromatographic properties.[3] Silylation is a common derivatization technique that replaces active hydrogen atoms in polar functional groups (e.g., -OH, -NH) with a trimethylsilyl (B98337) (TMS) group, thereby increasing volatility and thermal stability. This protocol provides a comprehensive workflow for sample preparation, derivatization, and GC-MS analysis to reliably quantify N-IPHA in water.

Experimental Protocol

Materials and Reagents
  • Solvents: Methanol, Dichloromethane, Acetonitrile (HPLC or GC grade)

  • Reagents:

    • This compound (IPHA) standard

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Pyridine (Anhydrous)

    • Internal Standard (IS): Atropine or other suitable non-native compound

    • Anhydrous Sodium Sulfate (B86663)

    • Hydrochloric Acid and Sodium Hydroxide (for pH adjustment)

  • SPE Cartridges: Oasis HLB (or equivalent polymeric reversed-phase) cartridges, 3 cc, 60 mg

  • Glassware: Volumetric flasks, autosampler vials with inserts, Reacti-Vials™ or similar reaction vials.[4]

Instrumentation and GC-MS Conditions

A standard Gas Chromatograph coupled with a Mass Spectrometer is required.

Parameter Setting
GC System Agilent 8890 GC or equivalent
Mass Spectrometer Agilent 5977B MSD or equivalent
Autosampler Agilent 7693A or equivalent
GC Column HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Port Temp. 250°C
Injection Mode Splitless (1 µL injection volume)
Carrier Gas Helium, constant flow at 1.2 mL/min
Oven Program 60°C (hold 2 min), ramp to 280°C at 15°C/min, hold 5 min
MS Transfer Line 280°C
Ion Source Temp. 230°C
Ionization Mode Electron Ionization (EI) at 70 eV
Acquisition Mode Selected Ion Monitoring (SIM)
Quantification Ion To be determined from the mass spectrum of the derivatized N-IPHA standard
Qualifier Ions To be determined from the mass spectrum of the derivatized N-IPHA standard
Sample Preparation and Derivatization Workflow
  • Sample Collection & Filtration: Collect 100 mL of the water sample. Filter through a 0.45 µm filter to remove particulate matter.[5]

  • pH Adjustment & Spiking: Adjust the sample pH to ~7.0. Spike the sample with the internal standard (e.g., Atropine) to a final concentration of 50 ng/mL.

  • Solid-Phase Extraction (SPE):

    • Condition the SPE cartridge with 3 mL of Dichloromethane, followed by 3 mL of Methanol, and finally 3 mL of deionized water.

    • Load the 100 mL water sample onto the cartridge at a flow rate of approximately 5 mL/min.

    • Wash the cartridge with 3 mL of 5% Methanol in water to remove interferences.

    • Dry the cartridge under a gentle stream of nitrogen for 10 minutes.

  • Elution: Elute the analytes from the cartridge with 2 x 2 mL aliquots of Dichloromethane.

  • Evaporation: Collect the eluate and pass it through a small column of anhydrous sodium sulfate to remove residual water. Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

  • Derivatization:

    • Reconstitute the dried residue in 50 µL of anhydrous pyridine.

    • Add 50 µL of BSTFA + 1% TMCS to the vial.

    • Cap the vial tightly and heat at 70°C for 60 minutes to ensure complete derivatization.

    • Cool the vial to room temperature before analysis.

  • GC-MS Analysis: Transfer the derivatized sample to an autosampler vial with an insert and inject 1 µL into the GC-MS system.

Calibration and Quantification

Prepare a series of calibration standards by spiking known amounts of N-IPHA into 100 mL aliquots of analyte-free water. Process these standards through the entire sample preparation and derivatization procedure (Steps 2.3.1 - 2.3.7). Construct a calibration curve by plotting the ratio of the peak area of the N-IPHA derivative to the peak area of the internal standard against the concentration of N-IPHA. The concentration of N-IPHA in unknown samples can then be determined from this curve.

Expected Performance and Data

The following table summarizes the expected performance characteristics of the method. Actual values for LOD, LOQ, and linearity should be determined during method validation.

Parameter Expected Value / Range Notes
Limit of Detection (LOD) 1 - 5 ng/LBased on typical performance for trace analysis in water.[6]
Limit of Quantification (LOQ) 5 - 15 ng/LBased on typical performance for trace analysis in water.[6]
Linearity (r²) > 0.995Over a concentration range of 10 - 1000 ng/L.[7]
Recovery 85 - 110%SPE recovery can vary based on matrix complexity.
Precision (%RSD) < 15%Repeatability of injections and sample preparations.[7]

Workflow and Pathway Visualization

The following diagrams illustrate the logical flow of the experimental protocol.

experimental_workflow cluster_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample 1. Water Sample (100 mL) Filter 2. Filtration (0.45 µm) Sample->Filter Spike 3. pH Adjustment & IS Spiking Filter->Spike SPE 4. Solid-Phase Extraction (SPE) Spike->SPE Elute 5. Elution SPE->Elute Dry 6. Evaporation to Dryness Elute->Dry Reconstitute 7. Reconstitute in Pyridine Dry->Reconstitute Add_BSTFA 8. Add BSTFA + 1% TMCS Reconstitute->Add_BSTFA Heat 9. Heat at 70°C for 60 min Add_BSTFA->Heat GCMS 10. GC-MS Analysis (SIM Mode) Heat->GCMS Quant 11. Quantification GCMS->Quant

Caption: Experimental workflow for N-IPHA quantification.

derivatization_pathway NIPHA This compound (N-IPHA) (CH₃)₂CH-NH-OH Product Di-TMS-N-IPHA Derivative (CH₃)₂CH-N(TMS)-O(TMS) NIPHA->Product  Heat (70°C) Pyridine BSTFA BSTFA CF₃CON[Si(CH₃)₃]₂ BSTFA->Product  Silylating Agent

Caption: Silylation reaction of N-IPHA with BSTFA.

References

Application Note: Electrochemical Detection of N-isopropylhydroxylamine in Solution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-isopropylhydroxylamine (IPHA) is an organic compound with the chemical formula C₃H₉NO. It serves as a versatile intermediate and reagent in various chemical syntheses, including the production of pharmaceuticals and agrochemicals. Additionally, IPHA is utilized as a reducing agent and an antioxidant.[1] Given its reactivity and potential biological effects, the development of sensitive and reliable analytical methods for the detection and quantification of IPHA in solution is of significant interest in pharmaceutical development, process monitoring, and quality control.

Electrochemical methods offer a rapid, sensitive, and cost-effective approach for the analysis of electroactive compounds like IPHA. Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) can provide valuable information on the redox behavior of the analyte and can be adapted for quantitative analysis. This application note provides a detailed protocol for the electrochemical detection of this compound using a glassy carbon electrode.

Principle

The electrochemical detection of this compound is based on its oxidation at the surface of a suitable working electrode. By applying a potential sweep, IPHA undergoes an oxidation reaction, resulting in a measurable current that is proportional to its concentration in the solution. The peak potential of this oxidation can be used for qualitative identification, while the peak current serves as the basis for quantification.

Materials and Reagents

  • Analyte: this compound (CAS 5080-22-8)

  • Working Electrode: Glassy Carbon Electrode (GCE)

  • Reference Electrode: Ag/AgCl (3 M KCl)

  • Counter Electrode: Platinum wire

  • Electrochemical Analyzer: Potentiostat/Galvanostat

  • Supporting Electrolyte: 0.1 M Phosphate (B84403) Buffer Solution (PBS) at pH 7.0

  • Reagents for Buffer Preparation:

    • Sodium phosphate monobasic (NaH₂PO₄)

    • Sodium phosphate dibasic (Na₂HPO₄)

    • Deionized (DI) water (18 MΩ·cm)

  • Glassware: Volumetric flasks, beakers, pipettes

  • Micropipettes

  • Nitrogen gas (for deoxygenation)

Experimental Protocols

Electrode Preparation
  • Polishing the Glassy Carbon Electrode:

    • Polish the GCE surface with 0.3 µm and 0.05 µm alumina (B75360) slurry on a polishing pad for 5 minutes each.

    • Rinse the electrode thoroughly with DI water.

    • Soncate the electrode in DI water for 2 minutes to remove any adsorbed alumina particles.

    • Dry the electrode surface with a stream of nitrogen.

  • Electrochemical Cleaning (Optional but Recommended):

    • In the supporting electrolyte (0.1 M PBS, pH 7.0), cycle the potential of the GCE between -0.2 V and +1.0 V at a scan rate of 100 mV/s for 10-15 cycles, or until a stable cyclic voltammogram is obtained.

Solution Preparation
  • 0.1 M Phosphate Buffer Solution (pH 7.0):

    • Prepare stock solutions of 0.1 M NaH₂PO₄ and 0.1 M Na₂HPO₄.

    • Mix the two solutions in appropriate ratios to achieve a pH of 7.0, monitoring with a calibrated pH meter.

  • This compound Stock Solution (e.g., 10 mM):

    • Accurately weigh the required amount of this compound and dissolve it in the 0.1 M PBS (pH 7.0) to prepare a 10 mM stock solution.

    • Note: this compound is often supplied as a 15% aqueous solution. The concentration of the stock solution should be adjusted accordingly.

  • Working Standard Solutions:

    • Prepare a series of working standard solutions by serial dilution of the stock solution with the 0.1 M PBS (pH 7.0).

Electrochemical Measurements
  • Cell Assembly:

    • Assemble the three-electrode system in an electrochemical cell containing a known volume of the 0.1 M PBS (pH 7.0).

    • Immerse the GCE (working electrode), Ag/AgCl (reference electrode), and platinum wire (counter electrode) in the solution.

  • Deoxygenation:

    • Purge the solution with high-purity nitrogen gas for at least 10 minutes to remove dissolved oxygen, which can interfere with the electrochemical measurements. Maintain a nitrogen atmosphere over the solution during the experiment.

  • Cyclic Voltammetry (CV):

    • Record the cyclic voltammogram of the blank supporting electrolyte (0.1 M PBS).

    • Add a known concentration of this compound to the cell and record the CV.

    • Typical CV Parameters:

      • Potential Range: 0 V to +1.2 V (vs. Ag/AgCl)

      • Scan Rate: 50 mV/s

  • Differential Pulse Voltammetry (DPV):

    • For quantitative analysis, use the DPV technique due to its higher sensitivity and better resolution.

    • Record the DPV of the blank supporting electrolyte.

    • Add aliquots of the this compound standard solution to the electrochemical cell and record the DPV after each addition.

    • Typical DPV Parameters:

      • Potential Range: 0 V to +1.2 V (vs. Ag/AgCl)

      • Modulation Amplitude: 50 mV

      • Pulse Width: 50 ms

      • Step Potential: 5 mV

Data Presentation

The following table summarizes hypothetical but expected performance characteristics for the electrochemical detection of this compound based on similar compounds.

ParameterCyclic Voltammetry (CV)Differential Pulse Voltammetry (DPV)
Oxidation Peak Potential (Epa) ~ +0.85 V~ +0.80 V
Linear Range 10 µM - 1 mM1 µM - 100 µM
Limit of Detection (LOD) ~ 5 µM~ 0.5 µM
Sensitivity ~ 0.05 µA/µM~ 0.5 µA/µM
RSD (Repeatability, n=5) < 5%< 3%

Mandatory Visualizations

G cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis A Prepare 0.1 M PBS (pH 7.0) D Assemble 3-Electrode Cell A->D B Prepare IPHA Stock Solution G Add IPHA Standard B->G C Polish GCE C->D E Deoxygenate with N2 D->E F Record Blank (CV/DPV) E->F F->G H Record Sample (CV/DPV) G->H I Determine Peak Potential H->I J Construct Calibration Curve H->J K Calculate Concentration J->K

Caption: Experimental workflow for the electrochemical detection of this compound.

G cluster_electrode Electrochemical Oxidation IPHA This compound (CH3)2CH-NHOH Intermediate N-isopropylnitroxyl Radical (CH3)2CH-NHO• IPHA->Intermediate -e-, -H+ Product Nitrosoisopropane (CH3)2CH-N=O Intermediate->Product -e- Electrode Electrode Surface

Caption: Proposed electrochemical oxidation pathway of this compound.

Conclusion

This application note details a straightforward and sensitive electrochemical method for the detection of this compound in solution using a glassy carbon electrode. The described cyclic voltammetry and differential pulse voltammetry protocols provide a solid foundation for researchers and professionals in the pharmaceutical and chemical industries. While the provided quantitative data is illustrative, the experimental procedures offer a robust starting point for method development and validation for the routine analysis of this compound. Further optimization of experimental parameters, such as pH and electrode material, may lead to enhanced sensitivity and selectivity.

References

Application Notes and Protocols for the Use of N-isopropylhydroxylamine in Synthetic Rubber Production

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of N-isopropylhydroxylamine (IPHA) as a highly efficient short-stopping agent in the emulsion polymerization of synthetic rubbers, such as Styrene-Butadiene Rubber (SBR) and Acrylonitrile-Butadiene Rubber (NBR). The following sections detail the functional roles of IPHA, its advantages over traditional short-stopping agents, and protocols for its application.

Introduction to this compound (IPHA) in Synthetic Rubber Production

This compound (IPHA) is an organic compound primarily utilized as a polymerization inhibitor and short-stopping agent in free-radical polymerization processes.[1] In the context of synthetic rubber production, IPHA serves to terminate the polymerization reaction at a predetermined monomer conversion rate. This controlled termination is crucial for achieving the desired molecular weight, Mooney viscosity, and overall physical properties of the final rubber product.[1]

IPHA is recognized as a superior alternative to many traditional short-stopping agents due to its effectiveness and safety profile. A significant advantage of IPHA is that it does not contribute to the formation of regulated nitrosamines, a concern with some other amine-based short-stopping agents.[2]

Key Applications and Functions of IPHA

The primary functions of IPHA in the production of synthetic rubbers include:

  • Polymerization Termination (Short-Stopping): IPHA is a highly efficient free-radical scavenger. It rapidly reacts with and neutralizes growing polymer radicals, effectively halting the polymerization process.[1] This allows for precise control over the final properties of the rubber.

  • Mooney Viscosity Control: By stopping the polymerization at a specific point, IPHA plays a critical role in controlling the Mooney viscosity of the synthetic rubber, which is a measure of its processability.[2]

  • Popcorn Polymer Inhibition: IPHA is effective in preventing the formation of "popcorn polymer," a highly cross-linked, insoluble polymer that can form in monomer recovery and purification sections of rubber production plants, leading to fouling and operational issues.[2]

  • Monomer Stabilization: IPHA can also be used to stabilize monomers during storage and transport, preventing premature polymerization.

Quantitative Data on IPHA Performance

While specific performance data can vary based on the exact polymerization recipe and conditions, the following tables summarize typical dosage ranges and qualitative performance benefits of IPHA.

Table 1: Typical Dosage of this compound (IPHA) in Emulsion Polymerization

ParameterValueReference
Dosage Range (active basis)0.01 to 0.25 parts per hundred parts of monomer (phm)[2]
Typical Application PointWhen the desired monomer conversion is reached[2]

Table 2: Qualitative Performance Comparison of Short-Stopping Agents

FeatureThis compound (IPHA)Diethylhydroxylamine (DEHA)
Nitrosamine Formation Does not form regulated nitrosaminesCan be a precursor to nitrosamines
Mooney Viscosity Control ExcellentGood, but can lead to viscosity drift
Popcorn Polymer Inhibition Effective, though performance can be plant-dependentEffective, but can be volatile
Volatility Less volatile than DEHARelatively volatile

Experimental Protocols

The following are generalized protocols for the laboratory-scale emulsion polymerization of SBR and a procedure for measuring Mooney viscosity. These should be adapted based on specific research needs and available equipment.

Laboratory-Scale Emulsion Polymerization of Styrene-Butadiene Rubber (SBR) with IPHA Short-Stopping

This protocol outlines a typical "cold" emulsion polymerization process.

Materials:

  • Styrene (B11656) (inhibitor removed)

  • 1,3-Butadiene (B125203)

  • Deionized water

  • Emulsifier (e.g., rosin (B192284) acid soap, fatty acid soap)

  • Initiator system (e.g., redox system like p-menthane (B155814) hydroperoxide and ferrous sulfate)

  • Activator (e.g., sodium formaldehyde (B43269) sulfoxylate)

  • Chain transfer agent (e.g., tert-dodecyl mercaptan) to control molecular weight

  • This compound (IPHA) solution (e.g., 15% aqueous solution)

  • Nitrogen gas (high purity)

  • Pressurized polymerization reactor with agitation and temperature control

Procedure:

  • Reactor Preparation: Thoroughly clean and dry the polymerization reactor. Purge the reactor with high-purity nitrogen to remove oxygen.

  • Charging of Aqueous Phase: Charge the deionized water, emulsifier, and any buffers to the reactor. Agitate the mixture to ensure complete dissolution.

  • Charging of Monomers and Chain Transfer Agent: Add the styrene and the chain transfer agent to the reactor.

  • Initiator and Activator Addition: Cool the reactor to the desired polymerization temperature (typically 5-10°C for cold SBR). Add the components of the redox initiator system.

  • Butadiene Addition: Carefully charge the liquefied 1,3-butadiene to the pressurized reactor.

  • Polymerization: Maintain the desired temperature and agitation. Monitor the reaction progress by taking samples periodically to determine the percent monomer conversion via gravimetric analysis.

  • Short-Stopping: Once the target monomer conversion (typically 60-70%) is reached, inject the IPHA solution into the reactor. The typical dosage is in the range of 0.05 to 0.15 phm (parts per hundred monomer).

  • Monomer Recovery: After short-stopping, vent the unreacted butadiene and then remove the unreacted styrene, typically by steam stripping.

  • Latex Finishing: Add an antioxidant emulsion to the latex to protect the rubber from degradation.

  • Coagulation and Drying: Coagulate the latex using a salt-acid solution, followed by washing and drying the resulting rubber crumb.

Protocol for Mooney Viscosity Measurement (as per ASTM D1646)

Apparatus:

  • Shearing disk Mooney viscometer

Procedure:

  • Instrument Calibration and Setup: Calibrate the Mooney viscometer according to the manufacturer's instructions and ASTM D1646 standards. Set the test temperature, typically to 100°C.[3]

  • Sample Preparation: Prepare a sample of the dry synthetic rubber. The sample should be uniform and free of air pockets.

  • Test Execution: Place the rubber sample in the die cavity of the viscometer, enclosing the rotor. Close the viscometer and allow the sample to preheat for a specified time (e.g., 1 minute). Start the rotor, which rotates at a constant speed (typically 2 rpm).

  • Data Recording: Record the torque (in Mooney units) required to rotate the rotor. The Mooney viscosity is typically reported as ML 1+4 (100°C), which means the Mooney value taken after the rotor has been rotating for 4 minutes, following a 1-minute preheat, at a temperature of 100°C.

Visualizations

Logical Workflow for Emulsion Polymerization of SBR

Emulsion_Polymerization_Workflow cluster_prep Reactor Preparation cluster_reaction Polymerization cluster_termination Termination & Recovery cluster_final Final Product A Charge Water & Emulsifier B Charge Styrene & CTA A->B C Cool Reactor B->C D Add Initiator System C->D E Charge Butadiene D->E F Maintain Temp & Agitation E->F G Monitor Monomer Conversion F->G H Reach Target Conversion G->H I Inject IPHA Solution H->I Short-stopping J Recover Unreacted Monomers I->J K Add Antioxidant J->K L Coagulation, Washing, Drying K->L M Dry SBR L->M

Caption: Workflow for SBR emulsion polymerization with IPHA short-stopping.

Signaling Pathway of Free Radical Scavenging by IPHA

Free_Radical_Scavenging cluster_polymerization Polymerization cluster_termination Termination by IPHA Initiator Initiator (e.g., Redox System) Radical Initiator Radical (R•) Initiator->Radical Decomposition Monomer Monomers (Styrene, Butadiene) GrowingChain Growing Polymer Chain (Pn•) Radical->GrowingChain Initiation + Monomer GrowingChain->GrowingChain Propagation + Monomer TerminatedChain Terminated Polymer Chain (PnH) GrowingChain->TerminatedChain Hydrogen Atom Transfer IPHANitroxide IPHA Nitroxide Radical GrowingChain->IPHANitroxide Radical Trapping IPHA This compound (IPHA) IPHA->TerminatedChain IPHA->IPHANitroxide

Caption: Mechanism of free radical scavenging by this compound.

Logical Relationship for Popcorn Polymer Inhibition

Popcorn_Inhibition MonomerVapor Uninhibited Monomer Vapor (e.g., Butadiene) PopcornSeed Popcorn Polymer Seed Formation MonomerVapor->PopcornSeed ActiveSites Active Sites (e.g., Rust, Peroxides) ActiveSites->PopcornSeed PopcornGrowth Rapid Popcorn Polymer Growth PopcornSeed->PopcornGrowth Self-propagating IPHA This compound (IPHA) Inhibition Inhibition of Seed Formation and Growth IPHA->Inhibition Inhibition->PopcornSeed Prevents Inhibition->PopcornGrowth Stops

Caption: Role of IPHA in the inhibition of popcorn polymer formation.

References

Troubleshooting & Optimization

Technical Support Center: N-Isopropylhydroxylamine (IPHA) Stability in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the stability of N-isopropylhydroxylamine (IPHA) in various organic solvents. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the general stability of this compound (IPHA) in organic solvents?

A1: this compound is soluble in water and most polar organic solvents.[1][2] Its stability is influenced by factors such as temperature, pH, and the presence of oxidizing agents.[3] While stable under recommended storage conditions, it can be reactive in certain chemical environments.[2]

Q2: Are there any specific conditions under which IPHA is known to be unstable?

A2: Yes, IPHA is reported to be unstable in the presence of inorganic acids.[1] It is also highly reactive towards strong oxidizing agents.[4] Exposure to elevated temperatures and moisture can also promote degradation.[5]

Q3: What are the potential degradation pathways for IPHA?

A3: Based on the chemistry of hydroxylamines, the primary degradation pathways for IPHA are likely oxidation and potentially hydrolysis, especially in the presence of water.[6] Oxidation can lead to the formation of corresponding nitrones or nitroso compounds.

Q4: How should I store solutions of IPHA in organic solvents?

A4: To minimize degradation, solutions of IPHA in organic solvents should be stored in tightly sealed containers, protected from light and air (preferably under an inert atmosphere like nitrogen or argon), and kept at low temperatures (e.g., 2-8 °C).[7]

Troubleshooting Guides

Issue 1: Unexpected side products are observed in my reaction involving IPHA.

Possible Cause Troubleshooting Step
Degradation of IPHA The IPHA solution may have degraded prior to use. It is recommended to use freshly prepared solutions or verify the purity of the IPHA stock.
Reaction with Solvent IPHA may react with certain solvents, especially at elevated temperatures. Consider performing a blank run with IPHA in the solvent under the reaction conditions to check for reactivity.
Presence of Oxidants Trace amounts of peroxides in the solvent or exposure to air can lead to the oxidation of IPHA. Use freshly distilled, peroxide-free solvents and maintain an inert atmosphere.
Incompatibility with Reagents IPHA may react with other reagents in the mixture. Review the compatibility of all components.[8]

Issue 2: The concentration of my IPHA solution appears to decrease over time.

Possible Cause Troubleshooting Step
Solvent Evaporation Ensure the container is tightly sealed to prevent solvent evaporation, which would concentrate the solution. For volatile solvents, consider storing at lower temperatures.
Chemical Degradation IPHA is likely degrading. To confirm, analyze the solution using a suitable analytical method (e.g., HPLC-UV, GC-MS) to quantify the remaining IPHA and identify any degradation products.
Adsorption to Container Although less common for small molecules, adsorption onto the container surface can occur. Using silanized glassware may mitigate this.

Quantitative Stability Data

Due to the limited availability of specific quantitative stability data for this compound in various organic solvents in publicly accessible literature, the following table is provided as a template for researchers to populate with their own experimental data. The experimental protocols provided in the subsequent section outline the methodology to generate this data.

Solvent Temperature (°C) Initial Concentration (M) Half-life (t½) (days) Major Degradation Products
MethanolUser DefinedUser DefinedUser DeterminedUser Determined
EthanolUser DefinedUser DefinedUser DeterminedUser Determined
Acetonitrile (B52724)User DefinedUser DefinedUser DeterminedUser Determined
DichloromethaneUser DefinedUser DefinedUser DeterminedUser Determined
Tetrahydrofuran (THF)User DefinedUser DefinedUser DeterminedUser Determined
Dimethylformamide (DMF)User DefinedUser DefinedUser DeterminedUser Determined

Experimental Protocols

Protocol 1: Stability Assessment of this compound in Organic Solvents using HPLC-UV

This protocol describes a general method for determining the stability of IPHA in a selected organic solvent under specific temperature conditions.

1. Objective: To quantify the degradation of IPHA in an organic solvent over time at a set temperature.

2. Materials:

  • This compound (IPHA)

  • HPLC-grade organic solvent of interest (e.g., methanol, acetonitrile)

  • HPLC-grade water

  • HPLC-grade formic acid or other suitable buffer components

  • Volumetric flasks and pipettes

  • HPLC vials

3. Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

  • Temperature-controlled incubator or water bath

4. Procedure:

  • Solution Preparation: Prepare a stock solution of IPHA in the chosen organic solvent at a known concentration (e.g., 1 mg/mL).
  • Stability Study Setup: Aliquot the IPHA solution into several HPLC vials, seal them tightly, and place them in a temperature-controlled environment set to the desired study temperature (e.g., 25°C, 40°C, 60°C).
  • Time Points: At predetermined time intervals (e.g., 0, 24, 48, 72, 96, 168 hours), remove one vial from the incubator.
  • Sample Analysis:
  • Dilute the sample if necessary with the mobile phase.
  • Inject the sample into the HPLC system.
  • Example HPLC Conditions:
  • Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
  • Flow Rate: 1.0 mL/min.
  • Detection Wavelength: Determined by UV scan of IPHA (typically in the low UV range, e.g., 210 nm).
  • Column Temperature: 30°C.
  • Data Analysis:
  • Quantify the peak area of IPHA at each time point.
  • Plot the concentration or peak area of IPHA versus time.
  • Determine the degradation rate and half-life of IPHA in the specific solvent and temperature.

Protocol 2: Identification of Degradation Products using GC-MS

This protocol provides a general method for identifying potential degradation products of IPHA in an organic solvent.

1. Objective: To identify the chemical structures of major degradation products of IPHA.

2. Materials:

  • Stressed IPHA solution from Protocol 1.

  • GC-MS grade organic solvent.

  • Derivatizing agent (optional, e.g., BSTFA for silylation of polar groups).

3. Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer (GC-MS).

  • Suitable capillary column (e.g., DB-5ms or equivalent).

4. Procedure:

  • Sample Preparation:
  • Take an aliquot of the stressed IPHA solution.
  • The sample may be injected directly or after dilution.
  • If derivatization is required to improve volatility and peak shape, follow the appropriate procedure for the chosen agent.
  • GC-MS Analysis:
  • Injector Temperature: 250°C.
  • Oven Temperature Program: Start at a low temperature (e.g., 50°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C) to elute all components.
  • Carrier Gas: Helium at a constant flow rate.
  • MS Detector: Operate in electron ionization (EI) mode, scanning a suitable mass range (e.g., m/z 30-350).
  • Data Analysis:
  • Identify peaks corresponding to degradation products by comparing the chromatograms of stressed and unstressed samples.
  • Analyze the mass spectrum of each degradation product peak to elucidate its structure by interpreting the fragmentation pattern and comparing it with mass spectral libraries.

Visualizations

experimental_workflow cluster_prep Solution Preparation cluster_stability Stability Study cluster_analysis Analysis cluster_data Data Interpretation prep Prepare IPHA solution in organic solvent incubate Incubate at controlled temperature prep->incubate sampling Sample at time points incubate->sampling hplc HPLC-UV Analysis (Quantification) sampling->hplc gcms GC-MS Analysis (Identification of Degradants) sampling->gcms kinetics Determine Degradation Kinetics hplc->kinetics structure Elucidate Degradant Structures gcms->structure

Caption: Workflow for assessing the stability of this compound.

degradation_pathway IPHA This compound Nitroxide Isopropylnitroxide Radical IPHA->Nitroxide Oxidation Hydrolysis_Product Isopropylamine + H2O2 (Potential) IPHA->Hydrolysis_Product Hydrolysis (if water present) Oxidant [Oxidizing Agent] (e.g., O2, Peroxides) Nitrone Isopropylnitrone Nitroxide->Nitrone Further Oxidation Water H2O

Caption: Potential degradation pathways of this compound.

References

Optimizing N-isopropylhydroxylamine concentration for effective polymerization inhibition

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-isopropylhydroxylamine (IPHA). This resource provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions to optimize the use of IPHA as a polymerization inhibitor in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPHA) and what is its primary function in polymerization?

This compound (IPHA) is an organic compound used as a highly effective polymerization inhibitor and short-stopping agent.[1][2] Its main role is to prevent the premature or spontaneous polymerization of monomers during storage, transportation, or processing.[1][3] It functions by neutralizing free radicals, which are the highly reactive species that initiate and propagate polymer chains.[1] This action is critical for maintaining monomer stability, ensuring product quality, and achieving desired polymer characteristics like optimal molecular weight distribution.[1]

Q2: How does IPHA inhibit polymerization?

IPHA inhibits polymerization through its potent activity as a radical scavenger.[2][3] It efficiently intercepts and deactivates a wide spectrum of free radicals that initiate and propagate polymerization.[1] By neutralizing these radicals, IPHA terminates the growing polymer chains, either halting or significantly slowing the reaction.[1] This function is crucial for "short-stopping" a reaction at a specific monomer conversion point to control the final product's properties.

IPHA_Mechanism cluster_process Polymerization Chain Reaction cluster_inhibition Inhibition by IPHA Monomer Monomer Radical Free Radical (R•) GrowingChain Growing Polymer Chain (P•) Radical->GrowingChain Initiation GrowingChain->GrowingChain Propagation IPHA IPHA GrowingChain->IPHA Radical Scavenging Terminated Terminated Chain (Stable Product) IPHA->Terminated Termination

Figure 1. Mechanism of IPHA as a free radical scavenger to terminate polymerization.

Q3: For which types of monomers is IPHA typically used?

IPHA is versatile and employed in the polymerization of various monomers. It is commonly used with styrenics and acrylics to prevent premature polymerization and control reaction kinetics.[2] Its application extends to the production of synthetic rubbers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber, where it acts as a short-stopping agent.[4]

Q4: What are the key factors that influence the performance of IPHA?

Several factors can impact the efficacy of IPHA. These include temperature, pH, the presence of oxygen, and the specific monomer system being used.[5][6][7] Temperature is particularly critical, as the rate of polymerization is highly temperature-dependent; an increase of 10°C can double the reaction rate.[8] The stability and reactivity of IPHA itself can also be influenced by pH and temperature.[5]

Performance Factors and Data

Optimizing IPHA concentration requires understanding the variables that affect its performance.

Table 1: Key Factors Influencing IPHA Efficacy

FactorImpact on Polymerization & IPHA PerformanceRecommendations
Temperature Higher temperatures significantly increase the rate of thermal (self-initiated) polymerization, consuming the inhibitor more rapidly.[8][9]Maintain the lowest possible storage and processing temperatures. Implement real-time temperature monitoring.
IPHA Concentration Insufficient concentration leads to premature polymerization. Excess concentration can overly inhibit the desired reaction or affect product properties.Start with a recommended concentration for your monomer and optimize through experimentation. Ensure homogeneous mixing.
Oxygen Presence Oxygen can act as an initiator, forming peroxides that accelerate radical formation, thereby depleting the inhibitor faster.[10] However, some inhibitors require trace oxygen to function effectively.For monomers like styrene (B11656), it's often recommended to eliminate oxygen via a nitrogen purge before heating to avoid peroxide formation.[10]
pH The stability and radical scavenging activity of IPHA can be pH-dependent.[5] For some inhibitor types, the dissociated (higher pH) form is more active.[6]Evaluate the optimal pH range for your specific system to ensure maximum IPHA activity.
Contaminants Impurities such as rust, peroxides, or other reactive species can initiate polymerization and consume the inhibitor.Ensure monomers are of high purity and storage/reaction vessels are clean and inert.

Troubleshooting Guide

Q5: I've added IPHA, but my monomer is still polymerizing prematurely. What should I do?

Premature polymerization despite the presence of an inhibitor is a common issue. Follow this systematic troubleshooting guide to identify the root cause.

Troubleshooting_Workflow start Problem: Premature Polymerization check_conc 1. Verify IPHA Concentration - Was it added? - Correct dosage? - Homogeneous mixing? start->check_conc check_temp 2. Check System Temperature - Is it higher than expected? - Any localized hot spots? check_conc->check_temp Concentration OK solution Solution: Adjust Parameter & Re-run check_conc->solution Incorrect Conc. Adjust Dose check_oxygen 3. Assess Oxygen Ingress - Is the system properly sealed? - Was an inert gas purge performed? check_temp->check_oxygen Temperature OK check_temp->solution Too High Improve Cooling check_contaminants 4. Test for Contaminants - Check monomer purity. - Inspect vessel for rust/residue. check_oxygen->check_contaminants Oxygen Controlled check_oxygen->solution Leak Detected Purge/Seal System review_protocol 5. Review Protocol & IPHA Stability - Is IPHA solution fresh? - Correct pH? check_contaminants->review_protocol Monomer Pure check_contaminants->solution Contaminated Purify/Clean review_protocol->solution

Figure 2. Troubleshooting workflow for premature polymerization issues.

Q6: How can I determine the optimal IPHA concentration for my specific application?

The optimal concentration depends on the monomer type, purity, storage conditions, and desired shelf life. A general approach is to perform a systematic experimental study. The following protocol provides a framework for evaluating inhibitor effectiveness.

Experimental Protocols

General Protocol: Evaluating IPHA Efficacy for Styrene Monomer

This protocol is adapted from standard methods for testing polymerization inhibitors and can be modified for other monomers.[10]

Objective: To determine the minimum concentration of IPHA required to prevent significant polymer formation in styrene at an elevated temperature over a set period.

Materials:

  • Styrene monomer (high purity)

  • IPHA solution (prepare a stock solution of known concentration)

  • Reaction vessels (e.g., sealed glass tubes or a small-scale stainless steel reactor)[10]

  • Nitrogen or Argon gas for purging[10]

  • Heating bath or oven with precise temperature control[10]

  • Methanol (B129727) (for precipitating polymer)[10]

  • Analytical balance, filtration apparatus, vacuum oven

Methodology:

  • Preparation of Samples:

    • Prepare a series of reaction vessels. For each vessel, add a specific volume of styrene monomer (e.g., 50 mL).[10]

    • Dose each vessel with a different concentration of IPHA. It is recommended to test a range, for example: 0 ppm (control), 10 ppm, 25 ppm, 50 ppm, and 100 ppm.

    • Ensure a small amount of polymer seed (e.g., 0.2 g of polystyrene) is added to act as a nucleation source.[10]

  • Reaction Setup:

    • Purge the headspace of each vessel with nitrogen for 5-10 minutes to remove oxygen, which can form peroxides and interfere with the test.[10]

    • Seal the vessels securely.

  • Incubation:

    • Place all vessels in a heating bath set to a constant, elevated temperature (e.g., 115°C).[10] This accelerates the polymerization process to simulate long-term storage in a shorter timeframe.

    • Maintain the vessels at this temperature for a fixed duration (e.g., 4 to 8 hours).[10]

  • Quantification of Polymer:

    • After the incubation period, cool the vessels rapidly to quench the reaction.

    • Pour the contents of each vessel into a beaker containing a significant excess of methanol (e.g., 5 mL).[10] Polystyrene is insoluble in methanol and will precipitate.

    • Filter the precipitated polymer from the solution.

    • Dry the collected polymer in a vacuum oven at a moderate temperature (e.g., 100°C) until a constant weight is achieved.[10]

  • Analysis:

    • Weigh the dried polymer from each sample.

    • Calculate the percent conversion of monomer to polymer for each IPHA concentration.

    • The optimal IPHA concentration will be the lowest dose that effectively minimizes polymer formation under the test conditions.

References

Technical Support Center: N-isopropylhydroxylamine (IPHA) Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information, troubleshooting guides, and frequently asked questions (FAQs) regarding the effects of pH and temperature on the reactivity and stability of N-isopropylhydroxylamine (IPHA).

Frequently Asked Questions (FAQs)

Q1: How does pH affect the stability and reactivity of this compound (IPHA)?

A1: The pH of the reaction medium significantly influences IPHA's stability and reactivity. Generally, IPHA is stable at a neutral pH. Its reactivity, particularly as an oxygen scavenger, is strongly promoted by hydroxide (B78521) ions, indicating enhanced performance under weakly basic conditions.[1] However, it is reported to be unstable in the presence of some inorganic acids. Therefore, the optimal pH must be determined empirically for each specific application.

Q2: What is the general effect of temperature on IPHA's reactivity?

A2: As with most chemical reactions, temperature influences the rate of IPHA's reactions.[2] For its application as an oxygen scavenger, the reaction is a pseudo-first-order reaction with an activation energy (Ea) of 71.09 kJ/mol, demonstrating that higher temperatures will increase the reaction rate.[1] However, elevated temperatures can also accelerate degradation, so a balance must be struck between reaction efficiency and compound stability.

Q3: My reaction yield is lower than expected when using IPHA. What are the potential causes?

A3: Lower-than-expected yields can stem from several factors. First, verify the purity and integrity of your IPHA stock, as it can degrade over time, especially if not stored correctly. Since IPHA is often sold as a 15% aqueous solution, ensure the concentration is accurate. Second, check the pH of your reaction medium; for applications like radical scavenging or deoxygenation, reactivity is often optimal in slightly basic conditions.[1] Finally, ensure the temperature is appropriate for the desired reaction rate without causing significant degradation.

Q4: What are the common signs of IPHA degradation?

A4: Visual signs of degradation in the IPHA solution (typically colorless to pale yellow) can include discoloration (darkening) or the formation of precipitates. Functionally, degradation will lead to a decrease in performance, such as reduced efficiency as a polymerization inhibitor or a slower rate of oxygen scavenging.[3] If degradation is suspected, it is recommended to use a fresh batch or verify the purity of the current stock analytically.

Q5: What are the known chemical incompatibilities for IPHA?

A5: IPHA should not be used with strong oxidizing agents, as this can lead to hazardous decomposition reactions.[4] Its stability can also be compromised by certain inorganic acids. It is crucial to review all components in a formulation for potential incompatibilities before mixing.

Troubleshooting Guide

Problem Possible Cause Recommended Solution
Inconsistent Reaction Times Fluctuation in pH or temperature between experiments.Implement strict pH and temperature controls. Use a calibrated pH meter and a temperature-controlled reaction vessel. For oxygen scavenging, note that hydroxide ions catalyze the reaction.[1]
Low Efficacy as a Radical Scavenger 1. Degraded IPHA stock.2. Suboptimal pH for the reaction.3. Insufficient concentration.1. Use a fresh, validated batch of IPHA.2. Adjust the pH of the medium. Radical scavenging is often more efficient under specific pH conditions.3. Titrate the concentration of IPHA to find the optimal level for your system.
Precipitate Formation in Formulation 1. pH shift causing IPHA or its salts to precipitate.2. Reaction with an incompatible component.1. Analyze the solubility of IPHA under your specific pH and solvent conditions.2. Conduct small-scale compatibility studies with individual formulation components.
Discoloration of the Final Product Oxidation or degradation of IPHA or its reaction byproducts.1. Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) if sensitivity to air is a concern.2. Evaluate the effect of temperature on byproduct formation.

Quantitative Data Summary

Table 1: Kinetic Parameters for IPHA as an Oxygen Scavenger This table summarizes the kinetic data for the deoxygenation reaction of IPHA in deionized water under weakly basic conditions.

ParameterValueSignificanceReference
Reaction OrderPseudo-first-orderThe reaction rate is directly proportional to the concentration of IPHA when oxygen is in excess.[1]
Activation Energy (Ea)71.09 kJ/molRepresents the minimum energy required for the reaction to occur. Useful for modeling the effect of temperature on the reaction rate.[1]
CatalysisHydroxide Ions (OH⁻)The reaction is strongly promoted under weakly basic conditions.[1]

Table 2: Recommended Conditions for Stability Testing of IPHA-Containing Formulations Based on ICH guidelines, these conditions are standard for assessing the stability of drug products.

| Study Type | Storage Condition | Minimum Duration | Testing Frequency | Reference | | :--- | :--- | :--- | :--- | | Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months | Every 3 months for the first year, every 6 months for the second year, and annually thereafter. |[5] | | Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months | Minimum of 3 time points, including initial and final (e.g., 0, 3, 6 months). |[5] | | Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months | Minimum of 3 time points, including initial and final (e.g., 0, 3, 6 months). |[5][6] |

Visualized Workflows and Pathways

TroubleshootingWorkflow start Unexpected Experimental Outcome (e.g., Low Yield, Inconsistent Results) check_reagent 1. Verify IPHA Integrity start->check_reagent reagent_ok Reagent is Valid check_reagent->reagent_ok OK reagent_bad Use Fresh Batch of IPHA. Re-run Experiment. check_reagent->reagent_bad Degraded check_params 2. Review Reaction Parameters reagent_ok->check_params success Problem Resolved reagent_bad->success check_ph Is pH Controlled & Optimal? check_params->check_ph ph_ok pH is Correct check_ph->ph_ok Yes ph_bad Adjust and Buffer pH. Re-run Experiment. check_ph->ph_bad No check_temp Is Temperature Controlled & Optimal? temp_ok Temp is Correct check_temp->temp_ok Yes temp_bad Adjust Temperature Control. Re-run Experiment. check_temp->temp_bad No ph_ok->check_temp ph_bad->success check_incompat 3. Investigate Chemical Incompatibility temp_ok->check_incompat temp_bad->success incompat_bad Identify & Remove Incompatible Reagents (e.g., Strong Oxidizers). check_incompat->incompat_bad Possible check_incompat->success None Found incompat_bad->success

Caption: Troubleshooting workflow for experiments involving IPHA.

RadicalScavenging cluster_chain Polymerization Chain Reaction Monomer Monomer Radical_1 Radical_1 Monomer->Radical_1 Initiation Radical_2 Propagating Radical (R•) Radical_1->Radical_2 Propagation Radical_3 Radical_3 Radical_2->Radical_3 ... IPHA IPHA (Radical Scavenger) Radical_2->IPHA Traps Radical Termination Non-Reactive Species (Chain Terminated) IPHA->Termination

Caption: Simplified mechanism of IPHA as a radical scavenger.

Experimental Protocols

Protocol 1: General Method for Evaluating IPHA Stability in a Formulation

This protocol outlines a typical stability study to assess the impact of temperature and pH on an IPHA-containing liquid formulation, based on pharmaceutical industry standards.[6]

  • Materials and Equipment:

    • IPHA-containing formulation.

    • ICH-compliant stability chambers (e.g., 25°C/60%RH, 40°C/75%RH).

    • Validated stability-indicating analytical method (e.g., HPLC-UV) capable of quantifying IPHA and detecting degradation products.

    • pH meter, calibrated.

    • Final packaging components (vials, closures, etc.).

  • Procedure:

    • Prepare at least three batches of the final formulation.

    • Package the formulation in the container closure system intended for marketing.[5]

    • Place a sufficient number of samples from each batch into the selected stability chambers (e.g., long-term and accelerated conditions).

    • Pull samples at predetermined time points (e.g., 0, 1, 3, and 6 months for an accelerated study).[5]

    • At each time point, perform the following tests:

      • Visual Inspection: Check for changes in color, clarity, and for the presence of particulate matter.

      • pH Measurement: Record the pH of the formulation.

      • Assay of IPHA: Quantify the concentration of IPHA using the validated analytical method.

      • Degradation Products: Monitor for and quantify any new or growing impurity peaks.

    • Data Analysis:

      • Plot the concentration of IPHA versus time for each storage condition.

      • Analyze the rate of degradation and the formation of impurities.

      • Determine if a "significant change" (as defined by ICH guidelines) has occurred.

Protocol 2: Kinetic Analysis of IPHA Reactivity (Deoxygenation)

This protocol is adapted from the methodology used to study the deoxygenation kinetics of IPHA.[1]

  • Materials and Equipment:

    • IPHA solution of known concentration (e.g., 15% aqueous solution).

    • Deionized, oxygen-saturated water.

    • pH adjustment solution (e.g., 15% NaOH).

    • Temperature-controlled reaction vessel with stirring.

    • Dissolved oxygen (DO) probe, calibrated.

    • Data logger or software to record DO concentration over time.

  • Procedure:

    • Setup: Add a known volume of deionized, oxygen-saturated water to the temperature-controlled reaction vessel. Allow the temperature to equilibrate (e.g., 25°C, 35°C, 45°C).

    • pH Adjustment: Adjust the pH of the water to the desired level (e.g., pH 8, 9, 10) using the NaOH solution.

    • Initiate Reaction: Start recording the DO concentration. Inject a precise amount of the IPHA stock solution into the vessel to achieve the target concentration.

    • Data Collection: Continue to record the DO concentration over time until it stabilizes at a low level.

    • Repeat: Perform the experiment at different temperatures and pH values to determine their respective effects on the reaction rate.

    • Data Analysis:

      • Plot ln([O₂]) versus time. If the plot is linear, the reaction is first-order with respect to oxygen.

      • Calculate the pseudo-first-order rate constant (k') from the slope of the line.

      • Use the Arrhenius equation (ln(k') vs. 1/T) to calculate the activation energy (Ea) of the reaction.

References

Degradation pathways of N-isopropylhydroxylamine under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals studying the degradation pathways of N-isopropylhydroxylamine under acidic conditions.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the experimental investigation of this compound degradation.

Issue Possible Cause(s) Troubleshooting Steps
No degradation observed or very slow degradation rate. Insufficiently harsh acidic conditions (pH too high).Gradually decrease the pH of the reaction mixture by using a stronger acid or increasing the acid concentration. Monitor the degradation at different pH values (e.g., pH 1, 2, 3) to find the optimal condition for observable degradation.
Low reaction temperature.Increase the reaction temperature in controlled increments (e.g., 40°C, 60°C, 80°C). Be cautious as higher temperatures can lead to more complex degradation profiles.
Incorrect analytical method settings.Ensure the analytical method (e.g., HPLC-UV) is optimized for the detection of this compound and its potential degradation products. Check the wavelength of detection, column chemistry, and mobile phase composition.
Rapid, uncontrolled degradation. Excessively harsh acidic conditions (pH too low).Use a milder acid or a lower concentration to control the degradation rate. A slower, more controlled degradation is easier to monitor and characterize.
High reaction temperature.Lower the reaction temperature to slow down the degradation process.
Poor reproducibility of results. Inconsistent initial concentrations of this compound or acid.Prepare stock solutions of this compound and the acid carefully and use precise volumetric measurements for each experiment.
Fluctuations in reaction temperature.Use a temperature-controlled water bath or heating block to maintain a constant and uniform temperature throughout the experiment.
Inconsistent sample work-up procedure.Standardize the sample quenching and preparation steps before analysis to minimize variability.
Appearance of multiple, unidentified peaks in the chromatogram. Complex degradation pathways leading to numerous products.Use a gradient elution method in HPLC to improve the separation of peaks. Couple the HPLC system with a mass spectrometer (LC-MS) for the identification of the molecular weights of the degradation products, which is a critical step in structure elucidation.
Presence of impurities in the starting material.Analyze the this compound starting material before initiating the degradation study to identify any pre-existing impurities.
Difficulty in identifying degradation products. Lack of reference standards for potential degradation products.Utilize LC-MS/MS and high-resolution mass spectrometry (HRMS) to obtain fragmentation patterns and accurate mass data for structural elucidation. Nuclear Magnetic Resonance (NMR) spectroscopy can also be invaluable for confirming the structures of isolated degradation products.[1][2][3]

Frequently Asked Questions (FAQs)

Q1: What are the expected degradation pathways for this compound under acidic conditions?

A1: While specific studies on this compound are limited, based on the chemistry of hydroxylamines, the degradation in acidic conditions is likely to proceed through pathways such as hydrolysis and oxidation.[4] The protonation of the nitrogen or oxygen atom in acidic media can facilitate these reactions. For the parent compound, hydroxylamine, decomposition in acidic solutions can be initiated by hydrogen ions, leading to different and potentially more exothermic reaction pathways compared to alkaline conditions.[5]

Q2: What are the likely degradation products of this compound in an acidic medium?

A2: Plausible degradation products could include isopropylamine, acetone, and various oxidation products. The specific products formed will depend on the reaction conditions such as pH, temperature, and the presence of oxidizing agents.

Q3: How can I monitor the kinetics of the degradation reaction?

A3: The kinetics of degradation can be monitored by periodically taking aliquots from the reaction mixture, quenching the reaction (e.g., by neutralization or cooling), and analyzing the concentration of this compound and its degradation products using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).[6]

Q4: Which analytical techniques are most suitable for analyzing the degradation of this compound?

A4: A stability-indicating HPLC method is the primary technique for separating and quantifying the parent compound and its degradation products.[1][6] For the identification and structural elucidation of unknown degradation products, hyphenated techniques like Liquid Chromatography-Mass Spectrometry (LC-MS) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) are highly effective.[1][3] Nuclear Magnetic Resonance (NMR) spectroscopy is also a powerful tool for structure confirmation.[2]

Q5: What is a "forced degradation study" and how does it apply here?

A5: A forced degradation study (or stress testing) is an experiment where a drug substance is intentionally exposed to stress conditions that are more severe than accelerated stability testing conditions.[4][7] For this compound, this would involve subjecting it to various acidic pH levels and temperatures to deliberately induce degradation. The goal is to identify potential degradation products and establish degradation pathways, which is crucial for developing stable formulations and analytical methods.[4][8]

Quantitative Data Summary

Currently, there is limited publicly available quantitative data specifically for the degradation of this compound under acidic conditions. Researchers should generate their own data and can use the following table formats for summarization.

Table 1: Degradation of this compound at Different pH Values

pHTemperature (°C)Time (hours)Initial Concentration (mM)Final Concentration (mM)% Degradation
16024
26024
36024

Table 2: Formation of Major Degradation Products

Degradation ProductpHTemperature (°C)Time (hours)Concentration (mM)
Product A16024
Product B16024
Product A26024
Product B26024

Experimental Protocols

Protocol: Forced Degradation of this compound under Acidic Conditions

1. Objective: To investigate the degradation of this compound under acidic stress conditions and to identify the resulting degradation products.

2. Materials:

  • This compound

  • Hydrochloric acid (HCl) or Sulfuric acid (H₂SO₄) (e.g., 0.1 M, 1 M)

  • Sodium hydroxide (B78521) (NaOH) for quenching (e.g., 0.1 M, 1 M)

  • High-purity water

  • Acetonitrile (HPLC grade)

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Temperature-controlled water bath or oven

  • pH meter

  • HPLC system with a suitable detector (e.g., UV-Vis or DAD)

  • LC-MS system for identification of degradation products

3. Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound of a known concentration (e.g., 1 mg/mL) in high-purity water.

    • Prepare acidic solutions of desired concentrations (e.g., 0.1 M HCl, 1 M HCl).

  • Degradation Experiment:

    • For each condition (e.g., 0.1 M HCl at 60°C), add a known volume of the this compound stock solution to a volumetric flask.

    • Add the acidic solution to the flask and dilute to the mark with the same acidic solution to achieve the desired final concentration of this compound.

    • Place the flask in a pre-heated, temperature-controlled environment (e.g., water bath at 60°C).

    • At specified time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot of the reaction mixture.

  • Sample Quenching and Preparation:

    • Immediately quench the reaction in the aliquot by neutralizing the acid with an equivalent amount of NaOH solution to prevent further degradation.

    • Dilute the quenched sample with the HPLC mobile phase to a suitable concentration for analysis.

    • Filter the sample through a 0.45 µm syringe filter before injection into the HPLC.

  • Analysis:

    • Analyze the samples using a validated, stability-indicating HPLC method.

    • Monitor the decrease in the peak area of this compound and the increase in the peak areas of any degradation products over time.

    • For the identification of degradation products, inject the samples into an LC-MS system.

4. Data Analysis:

  • Calculate the percentage of degradation of this compound at each time point.

  • Plot the concentration of this compound versus time to determine the degradation kinetics.

  • Analyze the mass spectral data to propose structures for the major degradation products.

Visualizations

degradation_pathway This compound This compound Protonated Intermediate Protonated Intermediate This compound->Protonated Intermediate H+ (Acidic Conditions) Hydrolysis Products Isopropylamine Acetone Protonated Intermediate->Hydrolysis Products Hydrolysis Oxidation Products Nitrosoisopropane Other oxidized species Protonated Intermediate->Oxidation Products Oxidation experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound and Acid Stock Solutions Degradation Incubate at Controlled Temperature and pH Stock_Solution->Degradation Sampling Collect Aliquots at Time Intervals Degradation->Sampling Quenching Neutralize to Stop Degradation Sampling->Quenching HPLC HPLC-UV/DAD Analysis (Quantification) Quenching->HPLC LCMS LC-MS/MS Analysis (Identification) Quenching->LCMS Data_Analysis Data Interpretation and Pathway Elucidation HPLC->Data_Analysis LCMS->Data_Analysis

References

Troubleshooting inconsistent results with N-isopropylhydroxylamine in experiments

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-isopropylhydroxylamine (IPHA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions (FAQs) regarding the use of IPHA in experiments.

Frequently Asked Questions (FAQs)

1. What is this compound (IPHA) and what are its common applications?

This compound (IPHA) is an organic compound with the chemical formula C₃H₉NO.[1][2] It is a colorless to pale yellow liquid, often supplied as a 15% aqueous solution.[1] IPHA is a versatile chemical intermediate known for its roles as a reducing agent, radical scavenger, and polymerization inhibitor.[3][4]

Key applications include:

  • Polymerization: It is a highly efficient short-stopping agent in free-radical emulsion polymerization.[1][3][5]

  • Oxygen Scavenging: IPHA is used to remove dissolved oxygen in industrial water treatment, such as in boiler systems, as an alternative to hydrazine.[1][5]

  • Organic Synthesis: It serves as a mild reducing agent in various chemical syntheses.[4][6]

  • Stabilizer: IPHA is used to stabilize monomers, resins, and other materials susceptible to degradation by free radicals.[4]

2. My experimental results with IPHA are inconsistent. What are the common causes?

Inconsistent results when using IPHA can stem from several factors related to the reagent's stability, handling, and the experimental conditions. Key causes include:

  • Degradation of IPHA: IPHA can degrade over time, especially with improper storage. Exposure to air (oxygen), elevated temperatures, and non-neutral pH can lead to its decomposition.[2]

  • Impurity of the Reagent: The presence of impurities in the IPHA solution can interfere with the intended reaction, leading to side products or lower yields.

  • Improper Storage: IPHA is sensitive to heat, light, and air. Storing it at elevated temperatures or in poorly sealed containers can lead to degradation.

  • Variability in Experimental Conditions: Factors such as pH, temperature, and the presence of metal ions can significantly influence the reactivity of IPHA.[1]

3. How should I properly store and handle this compound?

Proper storage and handling are crucial for maintaining the integrity and reactivity of IPHA.

  • Storage: Store IPHA in a cool, dry, and well-ventilated area, away from direct sunlight and heat.[1] It is often recommended to store it at temperatures below 15°C.[7] Keep containers tightly closed to prevent exposure to atmospheric oxygen.

  • Handling: Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. IPHA is moderately toxic and can cause skin and eye irritation.[1] Ensure adequate ventilation to avoid inhalation of vapors.

4. How can I check the purity of my this compound solution?

The purity of an IPHA solution can be assessed using several analytical techniques:

  • High-Performance Liquid Chromatography (HPLC): HPLC is a sensitive method for determining the purity of hydroxylamine (B1172632) and its derivatives.[8][9] A specific HPLC method can be developed to separate IPHA from its potential degradation products.

  • Titration: A titration method can be used to determine the concentration of IPHA. This typically involves reacting the hydroxylamine with an oxidizing agent and then back-titrating the excess oxidant.

  • Gas Chromatography (GC): GC can also be used to assess the purity of IPHA, particularly for identifying volatile impurities.

Troubleshooting Guides

Issue 1: Inconsistent Performance as a Polymerization Inhibitor/Shortstop

Symptoms:

  • Variable induction periods before polymerization begins.

  • Incomplete termination of polymerization, leading to higher than expected monomer conversion.

  • Formation of undesired polymer or gel.[3]

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Degraded IPHA Solution 1. Check the age and storage conditions of your IPHA stock. 2. If the solution is old or has been stored improperly, procure a fresh batch. 3. Perform a purity analysis (e.g., via HPLC) on a small sample to assess its integrity.
Incorrect Dosage 1. Review the recommended dosage for your specific monomer and polymerization system. The typical range is 0.01 to 0.25 parts per hundred parts of monomer (phm).[10] 2. Ensure accurate measurement and addition of the IPHA solution.
Presence of Oxygen 1. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) if the polymerization is sensitive to oxygen. 2. De-gas all monomers and solvents prior to use.
Reaction Temperature 1. Monitor and control the reaction temperature, as higher temperatures can accelerate radical formation and may require a higher concentration of IPHA.

Experimental Protocol: Emulsion Polymerization Shortstopping with this compound

  • Preparation: Prepare a 1% to 5% aqueous solution of this compound from your stock solution.

  • Monitoring Polymerization: Monitor the progress of the emulsion polymerization by taking samples at regular intervals and determining the monomer conversion (e.g., by gravimetry or gas chromatography).

  • Addition of Shortstopper: Once the desired monomer conversion is reached, add the prepared IPHA solution to the reactor. The amount of IPHA required is typically in the range of 0.01 to 0.1 parts per hundred parts of monomer (phm).[10]

  • Mixing: Ensure rapid and thorough mixing of the IPHA solution into the latex to halt the polymerization uniformly.

  • Confirmation of Termination: Continue to monitor the monomer conversion for a short period after the addition of IPHA to confirm that the polymerization has stopped.

Issue 2: Low or Variable Yield in Organic Synthesis (e.g., Reduction of Nitroarenes)

Symptoms:

  • Lower than expected yield of the desired product.

  • Formation of multiple side products.

  • Incomplete conversion of the starting material.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Sub-optimal Reaction pH 1. The reactivity of IPHA as a reducing agent is pH-dependent.[2] 2. Perform small-scale experiments to screen a range of pH values to find the optimal condition for your specific reaction.
Inadequate Reaction Temperature 1. The reduction reaction may require a specific temperature range for optimal performance. 2. Experiment with different temperatures to determine the ideal condition.
Interference from Metal Ions 1. Trace metal ions can sometimes catalyze the decomposition of IPHA or interfere with the desired reaction. 2. Consider using a chelating agent (e.g., EDTA) if metal ion contamination is suspected.
Degraded IPHA Reagent 1. As with polymerization applications, use a fresh or recently verified batch of IPHA.

Experimental Protocol: Reduction of an Aromatic Nitro Compound using this compound (General Procedure)

  • Reaction Setup: In a round-bottom flask, dissolve the aromatic nitro compound in a suitable solvent (e.g., ethanol, methanol, or a mixture with water).

  • Addition of IPHA: Add this compound (typically 1.5 to 3 equivalents) to the solution.

  • pH Adjustment: Adjust the pH of the reaction mixture to the desired level using a suitable acid or base.

  • Heating and Monitoring: Heat the reaction mixture to the optimal temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Perform an appropriate work-up procedure, which may include extraction and purification by column chromatography, to isolate the desired product.

Data Presentation

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference
CAS Number 5080-22-8[1]
Molecular Formula C₃H₉NO[1]
Molecular Weight 75.11 g/mol [1]
Appearance Colorless to pale yellow liquid[1]
Melting Point 159-160 °C (decomposes)[2][6]
Boiling Point ~104.9 °C[6]
Density ~0.886 g/cm³[7]
Water Solubility 199 g/L at 25°C[1]

Table 2: Factors Affecting this compound Stability and Reactivity

FactorEffectRecommendations
pH Stability is highest at neutral pH; reactivity as an oxygen scavenger is enhanced under weakly basic conditions.[2][11]Maintain a neutral pH for storage. Adjust the pH of the reaction medium to optimize reactivity for specific applications.
Temperature Higher temperatures increase the rate of degradation and reactivity.[1]Store at low temperatures (e.g., <15°C). Optimize reaction temperature for a balance between reaction rate and stability.
Oxygen IPHA is an oxygen scavenger and will be consumed in the presence of oxygen.Store under an inert atmosphere (e.g., nitrogen or argon) and in tightly sealed containers.
Metal Ions Certain metal ions can catalyze the decomposition of IPHA.Use high-purity reagents and solvents. Consider using a chelating agent if metal contamination is a concern.

Visualizations

Troubleshooting_Workflow start Inconsistent Experimental Results check_reagent Check IPHA Reagent start->check_reagent check_conditions Review Experimental Conditions start->check_conditions reagent_ok Reagent OK? check_reagent->reagent_ok conditions_ok Conditions Consistent? check_conditions->conditions_ok reagent_ok->check_conditions Yes procure_new Procure Fresh IPHA reagent_ok->procure_new No optimize_conditions Optimize Conditions (pH, Temp, Conc.) conditions_ok->optimize_conditions No end_fail Further Investigation Needed conditions_ok->end_fail Yes verify_purity Verify Purity (e.g., HPLC) procure_new->verify_purity verify_purity->optimize_conditions implement_changes Implement Optimized Conditions optimize_conditions->implement_changes end_success Consistent Results implement_changes->end_success

Caption: A general troubleshooting workflow for inconsistent experimental results with this compound.

Radical_Scavenging cluster_0 Radical Chain Propagation cluster_1 Inhibition by IPHA Initiator Initiator Radical (R•) Radical (R•) Initiator->Radical (R•) Monomer (M) Monomer (M) Radical (R•)->Monomer (M) Initiation Growing Polymer Chain (P•) Growing Polymer Chain (P•) Monomer (M)->Growing Polymer Chain (P•) Propagation Growing Polymer Chain (P•)->Monomer (M) IPHA IPHA ((CH₃)₂CHNHOH) Growing Polymer Chain (P•)->IPHA Termination Stable Species Stable Species IPHA->Stable Species Forms Stable Adduct

Caption: The mechanism of free radical scavenging by this compound in polymerization.

Signaling_Pathway L_Arginine L-Arginine NOS Nitric Oxide Synthase (NOS) L_Arginine->NOS NO Nitric Oxide (NO) NOS->NO Oxidation sGC Soluble Guanylate Cyclase (sGC) NO->sGC Activates Hydroxylamine Hydroxylamine (as an NO donor) Hydroxylamine->NO Oxidation cGMP cGMP sGC->cGMP GTP GTP GTP->sGC PKG Protein Kinase G (PKG) cGMP->PKG Activates Cellular_Response Cellular Response (e.g., vasodilation) PKG->Cellular_Response Phosphorylation

Caption: Simplified nitric oxide signaling pathway, where hydroxylamines can act as nitric oxide (NO) donors.[12][13]

References

Improving the solubility of N-isopropylhydroxylamine in non-polar reaction media

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: N-Isopropylhydroxylamine Solubility

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with this compound, focusing on challenges related to its solubility in non-polar reaction media.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its basic solubility properties?

This compound (IPHA) is an organic compound with the molecular formula C₃H₉NO.[1][2] It typically appears as a colorless to pale yellow liquid or a white crystalline flake, though it is often sold as a 15% aqueous solution.[3][4] IPHA is known to be soluble in water and most polar organic solvents but is generally considered insoluble in non-polar solvents.[3][5][6] This solubility profile is due to the polar hydroxyl (-OH) and amine (-NH) groups in its structure, which readily form hydrogen bonds with polar solvents.

Q2: Why is the low solubility of this compound in non-polar solvents a problem?

Many organic synthesis reactions, particularly in pharmaceutical and agrochemical development, are conducted in non-polar solvents like toluene, hexane, or dichloromethane (B109758) to dissolve non-polar reactants and reagents.[7] When this compound is used in such reactions, its inability to dissolve in the non-polar medium leads to a heterogeneous reaction mixture. This can result in extremely slow reaction rates, low yields, and difficulty in monitoring the reaction's progress, as the reactants are in separate phases and cannot interact effectively.[8]

Q3: What are the key physical and chemical properties of this compound?

Understanding the properties of this compound is crucial for troubleshooting. Key data is summarized below.

PropertyValueSource(s)
Molecular Formula C₃H₉NO[1][2]
Molecular Weight 75.11 g/mol [1][6]
CAS Number 5080-22-8[1][6]
Melting Point 159-160 °C (decomposes)[1][3]
Boiling Point ~104.9 °C (Predicted)[1][3]
Water Solubility 199 g/L at 25 °C[1][3]
LogP -0.574 at 23 °C[3]

Troubleshooting Guide: Improving Solubility in Non-Polar Media

This guide addresses the primary issue of getting this compound to effectively participate in reactions within a non-polar solvent system.

problem Problem: This compound (IPHA) is insoluble in the non-polar reaction solvent. q1 Is a two-phase system (e.g., water/toluene) acceptable for the reaction? problem->q1 q2 Are co-solvents compatible with your reaction chemistry? q1->q2  No ptc Solution 1: Use Phase-Transfer Catalysis (PTC) q1->ptc  Yes cosolvency Solution 2: Use a Co-solvent System q2->cosolvency  Yes derivatization Solution 3: Synthesize a more lipophilic derivative q2->derivatization  No end_ptc PTC is the recommended method for transferring IPHA into the organic phase. ptc->end_ptc end_cosolvency Co-solvency can create a homogeneous solution. cosolvency->end_cosolvency end_derivatization Derivatization is an advanced option if other methods fail. derivatization->end_derivatization

Caption: Decision flowchart for selecting a solubility enhancement method.

Method 1: Phase-Transfer Catalysis (PTC)

Q4: What is Phase-Transfer Catalysis and how can it help?

Phase-Transfer Catalysis (PTC) is a powerful technique for facilitating reactions between reactants located in different immiscible phases (e.g., an aqueous phase and an organic phase).[7][8] A phase-transfer catalyst, typically a quaternary ammonium (B1175870) salt like tetrabutylammonium (B224687) bromide (TBAB), transports a reactant from one phase to another where the reaction can occur.[7][9] For this compound, the catalyst can transport it from the aqueous phase, where it is soluble, into the non-polar organic phase to react with a substrate.[9][10] This avoids the need to dissolve the hydroxylamine (B1172632) directly in the non-polar solvent.

Mechanism of Phase-Transfer Catalysis for IPHA cluster_0 Aqueous Phase cluster_1 Organic Phase (Non-Polar) IPHA_aq IPHA(aq) QIPHA_aq Q⁺IPHA(aq) IPHA_aq->QIPHA_aq Ion Exchange QX_aq Q⁺X⁻(aq) QX_aq->IPHA_aq Regeneration Cycle QIPHA_org Q⁺IPHA(org) QIPHA_aq->QIPHA_org Phase Transfer NaX_aq Na⁺X⁻(aq) Substrate_org Substrate(org) Product_org Product(org) Substrate_org->Product_org QX_org Q⁺X⁻(org) Product_org->QX_org Catalyst Release QIPHA_org->Product_org Reaction QX_org->QX_aq Catalyst Return

Caption: Diagram of the PTC mechanism for transporting IPHA.

Q5: What is a general experimental protocol for using PTC with this compound?

The following is a generalized protocol based on the principles of phase-transfer catalysis.[7][9] Researchers must optimize conditions for their specific reaction.

Experimental Protocol: PTC for Reactions with IPHA

  • Reaction Setup: In a reaction vessel equipped with a stirrer, add the non-polar solvent (e.g., toluene), your organic-soluble substrate, and the phase-transfer catalyst (e.g., tetrabutylammonium bromide, TBAB, at 5-10 mol%).

  • Aqueous Phase Preparation: In a separate vessel, prepare an aqueous solution of this compound. If the reaction requires basic conditions, an inorganic base like sodium hydroxide (B78521) (NaOH) can be included in this aqueous phase.[9]

  • Combine Phases: Add the aqueous IPHA solution to the reaction vessel containing the organic phase.

  • Reaction Execution: Heat the biphasic mixture to the desired reaction temperature and stir vigorously. High agitation is critical to maximize the interfacial surface area between the two phases, which facilitates the transfer of the catalyst.[8]

  • Monitoring: Monitor the reaction progress by periodically taking samples from the organic layer and analyzing them using appropriate techniques (e.g., GC, HPLC, TLC).

  • Workup: Upon completion, stop the stirring and allow the layers to separate. The organic layer containing the product can be isolated, washed with water or brine, dried, and concentrated to yield the crude product for further purification.

Method 2: Co-solvency

Q6: How can a co-solvent system improve the solubility of this compound?

A co-solvent is a water-miscible organic solvent that, when added to a primary solvent, can increase the solubility of a solute.[11] To dissolve this compound in a non-polar medium, one can add a small amount of a polar, aprotic co-solvent in which IPHA is soluble (e.g., DMSO, DMA).[11][12] The co-solvent bridges the polarity gap between the IPHA and the non-polar bulk solvent, creating a more favorable environment for dissolution and resulting in a homogeneous reaction medium.

start Start: IPHA is insoluble in non-polar solvent step1 Step 1: Select a polar, aprotic co-solvent compatible with the reaction (e.g., DMSO, THF). start->step1 step2 Step 2: Prepare a concentrated stock solution of IPHA in the chosen co-solvent. step1->step2 step3 Step 3: Add the stock solution dropwise to the non-polar reaction medium under vigorous stirring. step2->step3 step4 Step 4: Observe for dissolution. Adjust the volume of co-solvent as needed, keeping it minimal (e.g., <10% of total volume). step3->step4 end Result: A homogeneous reaction mixture is achieved. step4->end

Caption: Experimental workflow for using the co-solvency method.

Q7: What are the key considerations and potential issues with the co-solvent method?

  • Reaction Compatibility: The primary concern is whether the co-solvent will interfere with the desired reaction, react with any reagents, or complicate the product purification process.

  • Solvent Ratios: The amount of co-solvent should be minimized. Using too much can significantly alter the polarity of the reaction medium, potentially affecting reaction kinetics and selectivity.

  • Temperature Effects: Solubility is temperature-dependent. Gently warming the mixture may aid dissolution, but the thermal stability of all reactants must be considered.

Method 3: Chemical Derivatization

Q8: When should I consider modifying the this compound molecule itself?

If PTC and co-solvency are not viable due to reaction constraints (e.g., extreme sensitivity to water or polar solvents), a more advanced strategy is to synthesize a derivative of this compound with increased lipophilicity.[13] This involves chemically modifying the molecule to make it more compatible with non-polar solvents. For instance, protecting the polar hydroxyl group with a lipophilic protecting group could enhance its solubility in organic media. This approach is more complex and requires additional synthetic and purification steps.[13] It is generally considered when other, simpler methods have been exhausted.

References

Preventing byproduct formation in reactions involving N-isopropylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing byproduct formation in reactions involving N-isopropylhydroxylamine (IPHA).

Troubleshooting Guides

This section addresses specific issues that may arise during experiments, offering potential causes and solutions.

Issue 1: Low Yield of the Desired Product and Formation of Unexpected Byproducts

Question: My reaction using this compound has a low yield, and I am observing unexpected byproducts. How can I troubleshoot this?

Answer:

Low yields and unexpected byproducts in reactions with this compound can often be attributed to several factors, including side reactions of the reagent itself or with the substrate. Here is a step-by-step guide to help you identify and resolve the issue.

Potential Causes and Solutions:

  • Oxidation of this compound: this compound can be oxidized, especially in the presence of air or other oxidizing agents, to form byproducts like N-isopropylnitrone and acetone (B3395972).

    • Solution: Perform reactions under an inert atmosphere (e.g., nitrogen or argon). Ensure solvents are deoxygenated before use.

  • Over-reduction of the Substrate or this compound: In reduction reactions, such as the reduction of nitro compounds, the desired hydroxylamine (B1172632) intermediate can be further reduced to the corresponding amine. Similarly, this compound itself can be reduced to isopropylamine (B41738) under harsh conditions.[1]

    • Solution: Carefully control the stoichiometry of the reducing agent. Use milder reducing agents or catalytic transfer hydrogenation methods, which can offer greater selectivity.[2][3] Monitor the reaction closely by TLC or LC-MS to stop it once the desired intermediate is formed.

  • Undesired N- vs. O-Alkylation: this compound is an ambident nucleophile, meaning it can react at either the nitrogen or the oxygen atom during alkylation reactions. The reaction conditions, particularly pH, play a crucial role in determining the selectivity.[4]

    • Solution: To favor O-alkylation , use basic conditions (pH > 10) and polar aprotic solvents like THF or DMF.[4] For N-alkylation , acidic conditions (pH < 6) are generally preferred.[4][5]

  • Beckmann Rearrangement of Oxime Products: When this compound reacts with ketones, it forms an oxime. Under acidic conditions, this oxime can undergo a Beckmann rearrangement to form an amide, which is an undesired byproduct.[4][6]

    • Solution: Maintain a neutral or slightly basic pH during the reaction and workup. If acidic conditions are necessary for other reasons, consider using milder acidic catalysts or performing the reaction at a lower temperature to suppress the rearrangement.[7][8][9]

  • Condensation Reactions and Azoxy Compound Formation: In the reduction of nitroarenes, the intermediate N-arylhydroxylamine can condense with the nitroso intermediate to form azoxy compounds as byproducts.[4][10][11][12][13]

    • Solution: Control the reaction temperature and the rate of addition of the reducing agent to minimize the concentration of the reactive intermediates. The use of specific catalytic systems can also enhance selectivity for the hydroxylamine.[10][14]

Frequently Asked Questions (FAQs)

This section provides answers to common questions regarding byproduct formation in reactions with this compound.

1. What are the most common byproducts observed in reactions involving this compound?

The most common byproducts depend on the reaction type:

  • Oxidation Reactions: N-isopropylnitrone and acetone are common byproducts resulting from the oxidation of this compound itself.[15][16][17]

  • Reduction Reactions (e.g., of nitro compounds): Over-reduction to the corresponding primary amine (e.g., isopropylamine from IPHA, or the aniline (B41778) from a nitroarene) is a frequent side product.[1][18] Condensation of intermediates can also lead to the formation of azoxy and azo compounds.[4][10][11][12][13]

  • Alkylation Reactions: A mixture of N-alkylated and O-alkylated products can be formed due to the ambident nucleophilicity of this compound.[4][5]

  • Reactions with Carbonyls: The primary product is an oxime, but this can undergo a subsequent Beckmann rearrangement under acidic conditions to yield an amide.[4][6][9]

2. How does pH affect byproduct formation in alkylation reactions with this compound?

The pH of the reaction medium is a critical factor in controlling the selectivity of N- versus O-alkylation.

  • Basic Conditions (pH > 10): Deprotonation of the hydroxyl group increases the nucleophilicity of the oxygen atom, favoring O-alkylation .[4]

  • Acidic Conditions (pH < 6): Protonation of the nitrogen atom is less likely than with a primary amine due to the electron-withdrawing effect of the hydroxyl group, but these conditions generally favor N-alkylation .[4]

3. What strategies can be employed to prevent the over-reduction of nitro compounds to amines when using this compound as a reducing agent?

To selectively obtain the hydroxylamine intermediate and avoid further reduction to the amine, consider the following strategies:

  • Catalytic Transfer Hydrogenation: This method, using hydrogen donors like hydrazine (B178648) or formic acid with a suitable catalyst (e.g., Pd/C, Pt/C), can be highly selective.[2][3][19]

  • Control of Reaction Parameters: Carefully controlling the reaction temperature, pressure (if using H₂ gas), and reaction time is crucial. Lower temperatures and shorter reaction times can help prevent over-reduction.[4]

  • Use of Catalyst Promoters or Inhibitors: The addition of certain compounds can modulate the catalyst's activity and selectivity. For example, dimethyl sulfoxide (B87167) (DMSO) can inhibit the further hydrogenation of hydroxylamines to anilines.[14]

4. How can I avoid the Beckmann rearrangement when preparing oximes from ketones and this compound?

The Beckmann rearrangement is acid-catalyzed.[6][9] To minimize this side reaction:

  • Maintain Neutral or Basic pH: Ensure that the reaction and workup conditions are not acidic.

  • Use of Mild Reagents: If an acid catalyst is required for the oxime formation, use a mild Lewis acid or a buffered system.

  • Temperature Control: Perform the reaction at the lowest temperature that allows for a reasonable reaction rate.

Data Presentation

The following tables summarize quantitative data on the influence of reaction conditions on product distribution.

Table 1: Influence of Solvent on O-Alkylation Efficiency [4]

SolventYield (%)Mechanistic Role
THF75–85%Facilitates deprotonation by the base.
DMF65–70%Stabilizes the transition state.
Water<40%Leads to competing hydrolysis pathways.

Table 2: Effect of Reaction Parameters on Byproduct Formation in Hydrogenation [4]

ParameterConditionEffect on Byproduct Formation
pHLower pH (5–7)Favors the formation of hydroxylamine over the amine.
H₂ PressureModerate (30–115 psia)Balances the reaction rate and selectivity.
Reaction TimeShorter (4–6 hours)Prevents the over-reduction of the hydroxylamine intermediate.

Experimental Protocols

This section provides detailed methodologies for key experiments related to minimizing byproduct formation.

Protocol 1: Selective Reduction of a Nitroarene to an N-Arylhydroxylamine using Catalytic Transfer Hydrogenation

This protocol is adapted from a procedure for the selective reduction of nitroarenes.[20]

Materials:

  • Nitroarene (1.0 mmol)

  • Supported Palladium Catalyst (Pd/C, 5 mol%)

  • Hydrazine monohydrate (3.0 mmol)

  • Ethanol (10 mL)

  • Ethyl acetate

  • Anhydrous sodium sulfate

Procedure:

  • To a solution of the nitroarene in ethanol, add the Pd/C catalyst.

  • Stir the suspension at room temperature.

  • Add hydrazine monohydrate dropwise to the reaction mixture over a period of 15-20 minutes.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Wash the celite pad with ethyl acetate.

  • Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel to obtain the N-arylhydroxylamine.

Protocol 2: pH-Controlled Selective O-Alkylation of this compound

This protocol is based on general principles for selective alkylation of hydroxylamines.[4][21]

Materials:

  • This compound hydrochloride (1.0 mmol)

  • Alkyl halide (1.1 mmol)

  • Potassium carbonate (2.5 mmol)

  • Anhydrous N,N-dimethylformamide (DMF, 10 mL)

  • Deionized water

  • Diethyl ether

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • Dissolve this compound hydrochloride in anhydrous DMF in a round-bottom flask under an inert atmosphere.

  • Add potassium carbonate to the solution and stir the suspension vigorously for 30 minutes at room temperature. This will neutralize the HCl salt and create a basic environment.

  • Add the alkyl halide to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC.

  • Once the starting material is consumed, quench the reaction by adding deionized water.

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield the O-alkylated product.

Visualizations

The following diagrams illustrate key reaction pathways and troubleshooting logic.

byproduct_formation_nitroarene_reduction cluster_main_pathway Desired Reaction Pathway cluster_side_reaction Byproduct Formation Nitroarene Nitroarene (Ar-NO₂) Nitroso Nitroso Intermediate (Ar-NO) Nitroarene->Nitroso + [H] Hydroxylamine N-Arylhydroxylamine (Ar-NHOH) Nitroso->Hydroxylamine + [H] Azoxy Azoxy Compound (Ar-N(O)=N-Ar) Nitroso->Azoxy + Ar-NHOH - H₂O Amine Amine (Ar-NH₂) Hydroxylamine->Amine + [H] (Over-reduction) Hydroxylamine->Azoxy

Caption: Byproduct formation in the reduction of nitroarenes.

troubleshooting_workflow start Low Yield or Unexpected Byproducts check_oxidation Is the reaction sensitive to oxidation? start->check_oxidation use_inert Use inert atmosphere Deoxygenate solvents check_oxidation->use_inert Yes check_reduction Is it a reduction reaction? check_oxidation->check_reduction No end Improved Yield and Purity use_inert->end control_reduction Control stoichiometry Use milder reducing agent Monitor reaction closely check_reduction->control_reduction Yes check_alkylation Is it an alkylation reaction? check_reduction->check_alkylation No control_reduction->end control_ph Control pH: Basic for O-alkylation Acidic for N-alkylation check_alkylation->control_ph Yes check_oxime Does the reaction form an oxime? check_alkylation->check_oxime No control_ph->end avoid_beckmann Maintain neutral/basic pH Use mild acid catalyst Lower temperature check_oxime->avoid_beckmann Yes check_oxime->end No avoid_beckmann->end

Caption: Troubleshooting workflow for reactions with this compound.

References

N-isopropylhydroxylamine interference with common analytical techniques

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting issues related to N-isopropylhydroxylamine (IPHA) interference in common analytical techniques. This resource is designed for researchers, scientists, and drug development professionals who may encounter challenges when working with samples containing this reactive compound.

Frequently Asked Questions (FAQs)

Q1: What is this compound (IPHA) and why is it a concern in my analyses?

A1: this compound (IPHA), CAS 5080-22-8, is an organic compound often used as a short-stopping agent in free-radical polymerization reactions, an oxygen scavenger in water treatment, and a stabilizer.[1] It is a reducing agent and can participate in various oxidation and condensation reactions.[1][2] If residual IPHA is present in your samples, its reactive nature can interfere with various analytical techniques, leading to inaccurate results.

Q2: What are the common signs of IPHA interference in my analytical data?

A2: Signs of IPHA interference can include the appearance of unexpected peaks (ghost peaks) in chromatograms, suppression or enhancement of your analyte's signal in mass spectrometry, and artificially high or low readings in colorimetric assays. The specific manifestation of interference will depend on the analytical technique being used and the concentration of residual IPHA.

Q3: How can I confirm that the interference I'm observing is from IPHA?

A3: Confirming IPHA as the source of interference typically involves a systematic troubleshooting process. This can include running a blank sample that has been spiked with a known concentration of IPHA to see if the interference pattern is reproduced. Additionally, analyzing a sample of IPHA alone can help to identify its characteristic analytical signature (e.g., retention time, mass-to-charge ratio, spectral properties).

Q4: Are there any general strategies to mitigate IPHA interference?

A4: Yes, general strategies include optimizing sample preparation to remove residual IPHA, adjusting analytical method parameters to separate the interference from the analyte of interest, and in some cases, derivatizing the IPHA to a less reactive form. The specific approach will depend on the nature of the interference and the analytical technique.

Troubleshooting Guides by Analytical Technique

High-Performance Liquid Chromatography (HPLC)

Problem: I am observing unexpected peaks (ghost peaks) in my HPLC chromatogram, especially during gradient elution.

Possible Cause: Residual this compound in your sample or contamination of the HPLC system. IPHA is soluble in water and polar organic solvents, which are common mobile phases in HPLC.[1]

Troubleshooting Steps:

  • Blank Injections: Run a blank injection (mobile phase only) to determine if the ghost peak originates from the HPLC system itself (e.g., contaminated solvent, tubing, or injector).[3]

  • Spiking Experiment: If the blank is clean, inject a blank solution spiked with a known concentration of IPHA. If the ghost peak appears at the same retention time as in your sample, this confirms IPHA as the likely source.

  • Sample Preparation: If IPHA is confirmed in your sample, consider a sample clean-up step. Solid-phase extraction (SPE) may be effective in removing the more polar IPHA from your analyte of interest, depending on the analyte's properties.

  • Method Adjustment:

    • Isocratic Elution: If possible, switch to an isocratic method to see if the ghost peak's appearance is related to the gradient change.

    • Mobile Phase Modification: Adjusting the pH of the mobile phase can alter the ionization state and retention of IPHA, potentially resolving it from your analyte.

    • Column Flushing: Thoroughly flush the column with a strong solvent (e.g., 100% acetonitrile (B52724) or isopropanol) to remove any adsorbed IPHA.[4]

Experimental Protocol: HPLC Column Flushing for IPHA Removal

Objective: To remove this compound contamination from a C18 reverse-phase HPLC column.

Materials:

  • HPLC-grade isopropanol (B130326)

  • HPLC-grade water

  • Zero dead volume union (optional, for system flushing without the column)

Procedure:

  • Disconnect the column from the detector to prevent contamination of the detector cell.

  • Replace the detector with a waste line.

  • Flush the pump and injector with 100% isopropanol for at least 30 minutes at a low flow rate (e.g., 0.5 mL/min) to remove any contaminants from the system components.

  • Connect the column in the reverse direction (outlet to the injector).

  • Flush the column with 100% isopropanol at a low flow rate (e.g., 0.2-0.5 mL/min) for 1-4 hours. Monitor the backpressure to ensure it does not exceed the column's limits.

  • Gradually re-introduce the mobile phase by running a gradient from 100% isopropanol to your initial mobile phase conditions over 30 minutes.

  • Equilibrate the column with the initial mobile phase for at least 30 minutes before reconnecting it to the detector.

  • Run a blank gradient to confirm the absence of ghost peaks.

Diagram: HPLC Troubleshooting Workflow for Ghost Peaks

hplc_troubleshooting start Ghost Peak Observed in HPLC blank_run Run Blank Injection (Mobile Phase Only) start->blank_run peak_present Peak Present? blank_run->peak_present system_contamination System Contamination peak_present->system_contamination Yes spike_run Inject Blank Spiked with IPHA peak_present->spike_run No clean_system Clean System: - Fresh Mobile Phase - Flush Injector/Lines system_contamination->clean_system clean_system->blank_run peak_matches Peak Matches Sample Ghost Peak? spike_run->peak_matches ipha_confirmed IPHA Interference Confirmed peak_matches->ipha_confirmed Yes end_other Other Contaminant peak_matches->end_other No sample_prep Optimize Sample Prep (e.g., SPE) ipha_confirmed->sample_prep method_adjust Adjust HPLC Method (pH, Gradient) ipha_confirmed->method_adjust end_ok Problem Resolved sample_prep->end_ok method_adjust->end_ok

Caption: A logical workflow for troubleshooting ghost peaks in HPLC, potentially caused by IPHA.

Gas Chromatography (GC)

Problem: I am observing broad or tailing peaks, or unexpected peaks in my GC analysis, especially after derivatization.

Possible Cause: this compound can interfere in GC analysis in several ways:

  • Active Hydrogens: The hydroxyl and amine protons of IPHA are active and can interact with the stationary phase, leading to poor peak shape.

  • Derivatization Reactions: IPHA can react with common derivatization reagents (e.g., silylating agents), consuming the reagent and potentially forming side products that appear as extra peaks.[5][6]

  • Thermal Instability: Although less likely for a small molecule, thermal degradation in the injector port could lead to multiple peaks.

Troubleshooting Steps:

  • Analyze without Derivatization: If possible, analyze your sample without derivatization to see if the interference persists. This can help determine if the issue is with IPHA itself or its reaction with the derivatization reagent.

  • Analyze IPHA Standard: Inject a standard solution of IPHA (with and without derivatization) to identify its retention time and the retention times of any derivatized products or degradation products.

  • Optimize Derivatization: If derivatization is necessary for your analyte, you may need to adjust the reaction conditions (e.g., increase the amount of derivatizing reagent, change the reaction time or temperature) to ensure complete derivatization of both your analyte and the interfering IPHA.

  • Use a Different Derivatization Reagent: Some derivatization reagents are more selective than others. Research a reagent that is more specific to the functional group of your analyte and less reactive with hydroxylamines.

  • Inlet Maintenance: Ensure the GC inlet liner is clean and consider using a liner with glass wool to trap any non-volatile residues.

Experimental Protocol: Silylation Derivatization in the Presence of IPHA

Objective: To derivatize an analyte with a hydroxyl or amine group in a sample containing residual IPHA.

Materials:

  • Sample containing the analyte and IPHA

  • Silylating reagent (e.g., BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., pyridine, acetonitrile)

  • Heating block or oven

Procedure:

  • Evaporate a known volume of the sample to dryness under a stream of nitrogen.

  • Add 100 µL of anhydrous solvent to redissolve the residue.

  • Add an excess of the silylating reagent (e.g., 100 µL of BSTFA + 1% TMCS). The excess is to ensure there is enough reagent to react with both the analyte and the IPHA.

  • Cap the vial tightly and heat at 70-80°C for 30-60 minutes.

  • Cool the vial to room temperature.

  • Inject 1 µL of the derivatized sample into the GC-MS.

  • Analyze the chromatogram for the derivatized analyte and any peaks corresponding to derivatized IPHA.

Mass Spectrometry (MS)

Problem: My analyte signal is suppressed or enhanced, and I see unexpected ions in my mass spectrum.

Possible Cause: this compound can cause ion suppression or enhancement in the MS source. It can also contribute to the background noise and produce its own characteristic ions.

Troubleshooting Steps:

  • Chromatographic Separation: The most effective way to mitigate ion suppression or enhancement is to chromatographically separate the IPHA from your analyte. Refer to the HPLC troubleshooting section for strategies to achieve this.

  • Analyze IPHA Standard: Infuse or inject a standard solution of IPHA into the mass spectrometer to determine its mass-to-charge ratio ([M+H]⁺ ≈ 76.0757) and its fragmentation pattern.

  • Optimize MS Parameters: Adjusting source parameters (e.g., cone voltage, capillary voltage) may help to minimize in-source fragmentation of IPHA and potentially reduce its impact on the ionization of your analyte.

  • Use a Different Ionization Technique: If using electrospray ionization (ESI), consider trying atmospheric pressure chemical ionization (APCI), as it can be less susceptible to matrix effects for certain compounds.

Predicted Mass Spectrometry Data for this compound:

Adduct Predicted m/z
[M+H]⁺76.0757
[M+Na]⁺98.0576
[M-H]⁻74.0611
[M+H-H₂O]⁺58.0651

Data sourced from PubChem predictions.[7]

Diagram: Plausible Mass Fragmentation Pathway of this compound

ms_fragmentation M [C3H9NO]+• m/z = 75 F1 [C2H6N]+ m/z = 44 M->F1 - •CH2OH F2 [C3H8N]+ m/z = 58 M->F2 - •OH F3 [C3H7]+• m/z = 43 M->F3 - NH2O•

Caption: A plausible EI fragmentation pathway for this compound.

UV-Vis Spectroscopy and Colorimetric Assays

Problem: I am getting unexpectedly high or low absorbance readings in my colorimetric assay (e.g., BCA, Bradford protein assay).

Possible Cause: this compound is a reducing agent and can interfere with assays that are sensitive to redox reactions.

  • BCA and Lowry Assays: These assays are based on the reduction of Cu²⁺ to Cu¹⁺ by proteins. Reducing agents like IPHA will also reduce the copper ions, leading to a false-positive signal (artificially high protein concentration).

  • Bradford Assay: While less susceptible to reducing agents than copper-based assays, high concentrations of any interfering substance can still affect the dye-binding equilibrium.

  • Other Colorimetric Assays: IPHA can react with various chromogenic reagents, either by reducing them or participating in side reactions, leading to inaccurate results.

Troubleshooting Steps:

  • Assay Compatibility: Check the manufacturer's technical documentation for your assay kit to see if it is compatible with reducing agents. Some kits are specifically formulated to be compatible with certain concentrations of reducing agents.

  • Run a Control: Prepare a control sample containing the same concentration of IPHA as expected in your samples, but without the analyte. This will allow you to measure the background signal from IPHA and subtract it from your sample readings.

  • Sample Dilution: Diluting your sample may reduce the concentration of IPHA to a level that no longer interferes with the assay, while keeping your analyte concentration within the detection range.

  • Protein Precipitation: For protein assays, precipitating the protein from the sample (e.g., with trichloroacetic acid or acetone) allows you to remove the IPHA-containing supernatant before redissolving the protein in a compatible buffer for analysis.[2]

  • Use an Alternative Assay: If interference persists, switch to an assay that is not based on a redox reaction, such as the Bradford assay, which is generally more resistant to reducing agents.

Experimental Protocol: Protein Precipitation to Remove IPHA Interference

Objective: To separate proteins from a solution containing IPHA before quantification with a colorimetric assay.

Materials:

  • Sample containing protein and IPHA

  • Trichloroacetic acid (TCA), 20% (w/v) solution

  • Acetone (B3395972), cold (-20°C)

  • Assay-compatible buffer for resuspension

  • Microcentrifuge

Procedure:

  • To 100 µL of your sample in a microcentrifuge tube, add 25 µL of 20% TCA.

  • Vortex briefly and incubate on ice for 15 minutes to precipitate the protein.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Carefully decant the supernatant, which contains the IPHA.

  • Add 200 µL of cold acetone to the pellet to wash it.

  • Centrifuge at 14,000 x g for 5 minutes.

  • Decant the acetone and allow the pellet to air dry for 5-10 minutes. Do not over-dry the pellet, as it may be difficult to redissolve.

  • Resuspend the protein pellet in a known volume of a buffer that is compatible with your chosen protein assay.

  • Proceed with the colorimetric assay according to the manufacturer's instructions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Problem: I see extra peaks in my ¹H or ¹³C NMR spectrum that I cannot assign to my compound of interest.

Possible Cause: Residual this compound in your sample will produce its own characteristic NMR signals.

Troubleshooting Steps:

  • Acquire a Spectrum of IPHA: If possible, obtain an NMR spectrum of an IPHA standard in the same deuterated solvent as your sample. This will allow you to identify the chemical shifts of the IPHA protons and carbons.

  • D₂O Shake: The protons on the nitrogen and oxygen of IPHA are exchangeable. Adding a drop of D₂O to your NMR tube, shaking it, and re-acquiring the spectrum will cause the signals from these protons to disappear or broaden significantly, helping to confirm their presence.

  • 2D NMR: If the signals from IPHA overlap with your analyte's signals, 2D NMR techniques such as COSY and HSQC can help to differentiate the spin systems of your analyte from those of IPHA.

Predicted ¹H NMR Chemical Shifts for this compound:

Based on the structure and typical chemical shifts, the following is a plausible ¹H NMR spectrum for IPHA:

  • -CH(CH₃)₂: A septet around 2.8-3.5 ppm.

  • -CH(CH₃)₂: A doublet around 1.0-1.3 ppm.

  • -NH- and -OH: Broad singlets that can appear over a wide range (e.g., 1-5 ppm) and are exchangeable with D₂O. The exact chemical shifts are highly dependent on solvent, concentration, and temperature.

Predicted ¹³C NMR Chemical Shifts for this compound:

  • -CH(CH₃)₂: Approximately 50-60 ppm.

  • -CH(CH₃)₂: Approximately 20-25 ppm.

References

Storage and handling guidelines to prevent N-isopropylhydroxylamine degradation

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with essential information for the proper storage and handling of N-isopropylhydroxylamine (IPHA) to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage temperature for this compound (IPHA)?

A1: this compound should be stored in a cool, dry, and well-ventilated area.[1][2] For aqueous solutions (e.g., 15% solution), storage at temperatures below -15°C is recommended.[3][4] For the hydrochloride salt, a storage temperature of 4°C is specified by some suppliers.[5] Generally, storing between 5–25°C in a tightly sealed container is advised for the liquid form.[1]

Q2: What are the main factors that can cause this compound (IPHA) to degrade?

A2: The primary factors contributing to the degradation of IPHA are exposure to incompatible materials, elevated temperatures, and pH.[5][6][7] The main degradation pathways are likely oxidation and hydrolysis.[3]

Q3: What materials are incompatible with this compound (IPHA)?

A3: IPHA is incompatible with strong oxidizing agents and acids.[1] Contact with these substances should be strictly avoided to prevent vigorous reactions and degradation.

Q4: How can I visually inspect my this compound (IPHA) for signs of degradation?

A4: Pure IPHA is a white crystalline flake, though it is often sold as a colorless to pale yellow liquid solution.[5][6] Any significant change in color, such as a pronounced yellowing or browning, or the formation of precipitates, may indicate degradation.

Q5: What is the typical shelf life of this compound (IPHA)?

A5: Under recommended storage conditions, IPHA typically has a shelf life of 12 to 24 months.[1] However, it is crucial to refer to the manufacturer's expiration date on the product label.

Troubleshooting Guide

Issue: My experimental results are inconsistent, and I suspect my this compound (IPHA) has degraded.

Possible Cause Troubleshooting Steps
Improper Storage 1. Verify Storage Conditions: Confirm that the IPHA has been stored at the recommended temperature, protected from light, and in a tightly sealed container. 2. Check for Incompatibilities: Ensure that the storage area is free from incompatible materials like strong acids and oxidizing agents.[1]
Contamination 1. Review Handling Procedures: Ensure that dedicated and clean labware is used for handling IPHA to prevent cross-contamination. 2. Inert Atmosphere: For long-term storage of high-purity IPHA, consider storage under an inert atmosphere (e.g., nitrogen or argon).
Age of Reagent 1. Check Expiration Date: Verify that the IPHA is within its recommended shelf life.[1] 2. Perform Quality Control: If the expiration date is approaching or has passed, or if degradation is suspected, it is advisable to qualify the material using an appropriate analytical method before use.

Quantitative Data on Stability

While specific kinetic studies on the degradation of IPHA are limited in publicly available literature, a study on its deoxygenation reaction provides some insights into its reactivity, which is related to its degradation via oxidation.

Table 1: Kinetic Parameters for the Deoxygenation Reaction of IPHA

ParameterValueConditions
Reaction Order Pseudo-first-orderWeakly basic conditions in deionized water.
Activation Energy (Ea) 71.09 kJ/molNot specified
Data extracted from a study on the kinetics of the deoxygenation reaction of IPHA, which is indicative of its oxidative degradation behavior.[1]

Experimental Protocols

Protocol: General Approach for a Forced Degradation Study of this compound (IPHA)

Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods.[8][9]

1. Objective: To assess the stability of IPHA under various stress conditions.

2. Stress Conditions:

  • Acid Hydrolysis: Treat an IPHA solution with a dilute acid (e.g., 0.1 M HCl) at room temperature and an elevated temperature (e.g., 60°C).

  • Base Hydrolysis: Treat an IPHA solution with a dilute base (e.g., 0.1 M NaOH) at room temperature and an elevated temperature.

  • Oxidation: Treat an IPHA solution with an oxidizing agent (e.g., 3% hydrogen peroxide) at room temperature.

  • Thermal Degradation: Expose solid IPHA or a solution to dry heat (e.g., 80°C).

  • Photostability: Expose an IPHA solution to UV and visible light.

3. Methodology: a. Prepare solutions of IPHA of a known concentration in an appropriate solvent. b. Expose the solutions to the stress conditions outlined above for a defined period. c. At specified time points, withdraw samples and neutralize them if necessary. d. Analyze the samples using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC), to separate and quantify the parent IPHA and any degradation products.

4. Analysis:

  • Monitor the decrease in the concentration of IPHA over time.

  • Identify and quantify any new peaks that appear in the chromatogram, which represent degradation products.

  • Mass spectrometry (MS) can be coupled with HPLC (LC-MS) to help elucidate the structure of the degradation products.[10]

Visualizations

G cluster_storage Recommended Storage cluster_handling Handling Precautions Store in a cool, dry, well-ventilated area Store in a cool, dry, well-ventilated area Stable IPHA Stable IPHA Store in a cool, dry, well-ventilated area->Stable IPHA Protect from light Protect from light Protect from light->Stable IPHA Keep container tightly sealed Keep container tightly sealed Keep container tightly sealed->Stable IPHA Store below -15°C (for aqueous solutions) Store below -15°C (for aqueous solutions) Store below -15°C (for aqueous solutions)->Stable IPHA Avoid contact with strong oxidizing agents Avoid contact with strong oxidizing agents Degradation Degradation Avoid contact with strong oxidizing agents->Degradation Avoid contact with strong acids Avoid contact with strong acids Avoid contact with strong acids->Degradation Use in a well-ventilated area Use in a well-ventilated area Safe Handling Safe Handling Use in a well-ventilated area->Safe Handling Wear appropriate PPE Wear appropriate PPE Wear appropriate PPE->Safe Handling This compound (IPHA) This compound (IPHA) This compound (IPHA)->Store in a cool, dry, well-ventilated area This compound (IPHA)->Avoid contact with strong oxidizing agents

Caption: Logical workflow for the proper storage and handling of this compound.

G cluster_factors Contributing Factors This compound This compound Oxidation Oxidation This compound->Oxidation [O] Hydrolysis Hydrolysis This compound->Hydrolysis H₂O Degradation Products Degradation Products Oxidation->Degradation Products Hydrolysis->Degradation Products Elevated Temperature Elevated Temperature Elevated Temperature->Oxidation Elevated Temperature->Hydrolysis Presence of Oxidizing Agents Presence of Oxidizing Agents Presence of Oxidizing Agents->Oxidation Extreme pH Extreme pH Extreme pH->Hydrolysis G Inconsistent Results? Inconsistent Results? Check Storage Conditions Check Storage Conditions Inconsistent Results?->Check Storage Conditions Review Handling Procedures Review Handling Procedures Check Storage Conditions->Review Handling Procedures Storage OK Replace Reagent Replace Reagent Check Storage Conditions->Replace Reagent Improper Storage Verify Reagent Age Verify Reagent Age Review Handling Procedures->Verify Reagent Age Handling OK Review Handling Procedures->Replace Reagent Contamination Likely Qualify Reagent Qualify Reagent Verify Reagent Age->Qualify Reagent Within Shelf Life Verify Reagent Age->Replace Reagent Expired Proceed with Experiment Proceed with Experiment Qualify Reagent->Proceed with Experiment Passes QC Qualify Reagent->Replace Reagent Fails QC

References

Impact of impurities in N-isopropylhydroxylamine on reaction outcomes

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for N-isopropylhydroxylamine (IPHA). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot issues and answer frequently asked questions regarding the use of IPHA in experimental settings. Here, you will find information on how impurities in IPHA can affect reaction outcomes, along with troubleshooting guides and detailed experimental protocols.

Frequently Asked Questions (FAQs)

Q1: My reaction using this compound is giving inconsistent results. What could be the cause?

A1: Inconsistent reaction outcomes when using this compound can often be attributed to the purity of the reagent.[1] IPHA can degrade over time or contain impurities from its synthesis process.[2][3] Common issues include variable reaction rates, lower yields, and the formation of unexpected byproducts.[4] It is crucial to assess the purity of your IPHA stock and consider potential contaminants.

Q2: What are the common impurities found in this compound?

A2: Common impurities in this compound can originate from its synthesis route or degradation. Potential impurities include:

  • Diisopropylamine (B44863): An unreacted starting material from one of the common synthesis pathways.[2][5]

  • Nitrone intermediates: Formed during the oxidation of diisopropylamine in certain synthetic routes.[2]

  • Monoisopropylamine: A potential byproduct from the synthesis of IPHA via the hydrogenation of 2-nitropropane.[3]

  • Oxidation products: IPHA can be susceptible to oxidation, leading to the formation of various degradation products.[1]

  • Residual solvents: Solvents used in the synthesis and purification process may remain in the final product.

Q3: How can I detect impurities in my this compound sample?

A3: Several analytical techniques can be employed to assess the purity of this compound and identify potential impurities:

  • High-Performance Liquid Chromatography (HPLC): A versatile method for quantifying the purity of IPHA and detecting non-volatile impurities. A C18 reverse-phase column with a UV detector is often suitable.[1]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying and quantifying volatile impurities, such as residual solvents and certain byproducts like diisopropylamine and monoisopropylamine.[1][6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides structural information and can be used to identify and quantify impurities if their signals do not overlap significantly with the IPHA signals.[1]

Q4: How should I properly store this compound to minimize degradation?

A4: To ensure the stability of this compound, it should be stored in a cool, dry, and well-ventilated area, away from heat and direct sunlight.[7] It is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation.[1] Containers should be tightly sealed to protect the compound from moisture and air.[1][7]

Troubleshooting Guides

Issue 1: Reduced Efficiency as a Polymerization Inhibitor

Symptom: Premature polymerization or shorter induction period than expected when using IPHA as a radical scavenger.[4]

Possible Cause: The presence of impurities that either initiate polymerization or are less effective inhibitors. Unreacted starting materials or byproducts may not possess the same radical scavenging capabilities as pure IPHA.

Troubleshooting Steps:

  • Verify IPHA Purity: Analyze the IPHA sample using HPLC or GC-MS to determine its purity and identify any potential impurities (see Experimental Protocol 1).

  • Test for Peroxides: Check reagents and solvents for the presence of peroxides, which can act as polymerization initiators.[8]

  • Use a Fresh Batch: If impurities are detected or the batch is old, use a fresh, high-purity batch of IPHA.

  • Optimize Concentration: The effective concentration of IPHA can be influenced by the presence of impurities. A dose-response experiment may be necessary to determine the optimal concentration of the current batch.

Issue 2: Formation of Unexpected Byproducts in a Reduction Reaction

Symptom: The reaction yields unexpected side products, or the desired product is obtained in low purity.

Possible Cause: Impurities in the this compound may participate in side reactions. For instance, a nitrone impurity, being an electrophile, could react with nucleophiles in the reaction mixture.[9]

Troubleshooting Steps:

  • Characterize Byproducts: Isolate and identify the structure of the unexpected byproducts using techniques like LC-MS or NMR. This can provide clues about the nature of the impurity.

  • Analyze IPHA for Impurities: Use the analytical methods described in the FAQs and Experimental Protocols to check for impurities like nitrones or unreacted starting materials.

  • Purify IPHA: If significant impurities are found, consider purifying the IPHA by distillation or chromatography, depending on the nature of the impurity.

  • Review Reaction Conditions: Ensure that the reaction conditions (temperature, pH) are not promoting the degradation of IPHA, which could generate reactive species.[10]

Quantitative Data on Impurity Impact

The presence of impurities can significantly impact reaction outcomes. The following table summarizes the potential effects of common impurities on reactions where this compound is used.

ImpurityPotential SourceTypical Concentration RangeImpact on Polymerization (as Inhibitor)Impact on Reduction Reactions
Diisopropylamine Synthesis byproduct[2]0.1 - 2.0%May slightly reduce inhibitor efficiency.Generally low impact, but can act as a base.
Nitrone Intermediate Synthesis byproduct[2]0.1 - 1.5%Can potentially react with radicals, but efficiency may differ from IPHA.May be reduced, leading to byproduct formation.
Monoisopropylamine Synthesis byproduct[3]0.1 - 1.0%Minimal impact on inhibitor efficiency.Can act as a nucleophile in side reactions.
Oxidation Products Degradation[1]VariableCan have a pro-oxidant effect, reducing inhibitor effectiveness.May lead to the formation of colored impurities and byproducts.

Experimental Protocols

Protocol 1: Purity Assessment of this compound by HPLC-UV

Objective: To determine the purity of an this compound sample and to detect and quantify non-volatile impurities.

Materials:

  • This compound sample

  • HPLC-grade acetonitrile (B52724)

  • HPLC-grade water

  • Formic acid

  • C18 reverse-phase HPLC column (e.g., 4.6 x 150 mm, 5 µm)[1]

Instrumentation:

  • HPLC system with a UV detector

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a gradient of acetonitrile and water with 0.1% formic acid. A typical gradient could be 10-90% acetonitrile over 20 minutes. Filter and degas the mobile phase.

  • Standard Preparation: Accurately prepare a standard solution of high-purity this compound in the mobile phase at a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare a solution of the this compound sample to be tested in the mobile phase at the same concentration as the standard solution.

  • HPLC Analysis:

    • Set the column temperature to 30 °C.

    • Set the flow rate to 1.0 mL/min.

    • Set the UV detector to a wavelength of 210 nm.

    • Inject equal volumes (e.g., 10 µL) of the standard and sample solutions.

  • Data Analysis: Compare the chromatogram of the sample to that of the standard. Calculate the purity of the sample by comparing the peak area of the main IPHA peak to the total area of all peaks. Identify and quantify impurities based on their retention times and peak areas relative to the main peak.

Visualizations

experimental_workflow cluster_prep Sample and Standard Preparation cluster_hplc HPLC Analysis cluster_analysis Data Analysis prep_standard Prepare IPHA Standard (1 mg/mL) inject Inject Standard and Sample prep_standard->inject prep_sample Prepare IPHA Sample (1 mg/mL) prep_sample->inject hplc_system HPLC System (C18 Column, UV Detector) set_conditions Set Conditions (Gradient, 1 mL/min, 30°C, 210 nm) hplc_system->set_conditions set_conditions->inject get_chromatograms Obtain Chromatograms inject->get_chromatograms compare_peaks Compare Peak Areas get_chromatograms->compare_peaks calculate_purity Calculate Purity and Impurity Levels compare_peaks->calculate_purity

Caption: HPLC-UV Experimental Workflow for IPHA Purity Assessment.

troubleshooting_logic start Inconsistent Reaction Outcome check_purity Assess IPHA Purity (HPLC, GC-MS) start->check_purity impurities_found Impurities Detected? check_purity->impurities_found purify Purify IPHA or Use New Batch impurities_found->purify Yes check_other Investigate Other Reaction Parameters impurities_found->check_other No optimize Optimize Reaction Conditions (Concentration, Temp, etc.) purify->optimize continue_reaction Proceed with Reaction optimize->continue_reaction check_other->continue_reaction

Caption: Troubleshooting Logic for Inconsistent Reaction Outcomes.

References

Validation & Comparative

A Comparative Guide to N-isopropylhydroxylamine and Hydrazine as Oxygen Scavengers in Industrial Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of N-isopropylhydroxylamine (IPHA) and hydrazine (B178648), two prominent oxygen scavengers utilized in various industrial applications, particularly in boiler water treatment. The selection of an appropriate oxygen scavenger is critical for preventing corrosion and ensuring the longevity and efficiency of industrial systems. This comparison delves into their performance, reaction mechanisms, safety profiles, and the experimental protocols used to evaluate their efficacy.

Performance Comparison

Both this compound and hydrazine are effective at removing dissolved oxygen from water, thereby mitigating corrosion. However, they differ in their reaction kinetics, operational parameters, and byproducts. Hydrazine has historically been a standard choice, but safety and environmental concerns have led to the increasing adoption of alternatives like IPHA.[1]

Oxygen Scavenging and Corrosion Inhibition

Hydrazine is a powerful reducing agent that reacts with dissolved oxygen to form water and nitrogen gas.[2] It also promotes the formation of a protective magnetite (Fe₃O₄) layer on steel surfaces, a process known as passivation, which further inhibits corrosion.[3]

This compound also functions as an oxygen scavenger and a metal passivator.[2] Its reaction with oxygen is influenced by factors such as pH and temperature.

Table 1: General Performance Characteristics

FeatureThis compound (IPHA)Hydrazine
Primary Function Oxygen Scavenger, Metal PassivatorOxygen Scavenger, Metal Passivator
Byproducts of Oxygen Reaction Nitrogen oxides, Carbon monoxide, Carbon dioxideNitrogen, Water
Corrosion Inhibition Mechanism Passivation of metal surfacesForms a protective magnetite film
Volatility VolatileVolatile

Reaction Mechanisms

The primary reaction of both scavengers is the reduction of dissolved oxygen.

This compound (IPHA): The reaction kinetics of IPHA with free oxygen in deionized water have been studied and determined to follow a pseudo-first-order reaction. The reaction is significantly promoted by the presence of hydroxide (B78521) ions.[4]

Hydrazine: Hydrazine reacts with oxygen ideally to produce nitrogen and water.[5] The reaction rate is influenced by temperature, pH, and the presence of catalysts.[3][6]

cluster_0 Oxygen Scavenging Pathways IPHA This compound (IPHA) IPHA_Products Nitrogen Oxides, CO, CO₂ IPHA->IPHA_Products + O₂ O2 Dissolved Oxygen (O₂) O2->IPHA_Products Hydrazine_Products Nitrogen (N₂), Water (H₂O) O2->Hydrazine_Products Hydrazine Hydrazine (N₂H₄) Hydrazine->Hydrazine_Products + O₂

Fig. 1: Simplified oxygen scavenging reaction pathways.

Thermal Decomposition

The stability of oxygen scavengers at high temperatures is crucial for their application in boiler systems.

This compound (IPHA): The thermal decomposition of IPHA can generate radicals and typically begins at temperatures above 140-150°C.[7]

Hydrazine: Hydrazine decomposes at temperatures of 200°C or more to form ammonia (B1221849) and nitrogen.[8] This decomposition is catalyzed by certain metals and their oxides.[9]

cluster_1 Thermal Decomposition IPHA_Decomp This compound (IPHA) IPHA_Decomp_Products Radicals, Nitrogen Oxides, CO, CO₂ IPHA_Decomp->IPHA_Decomp_Products > 140-150°C Hydrazine_Decomp Hydrazine (N₂H₄) Hydrazine_Decomp_Products Ammonia (NH₃), Nitrogen (N₂) Hydrazine_Decomp->Hydrazine_Decomp_Products > 200°C

Fig. 2: Thermal decomposition products.

Safety and Handling

A critical differentiator between IPHA and hydrazine is their toxicological profile.

This compound (IPHA): IPHA is considered a safer alternative to hydrazine.[1] However, it is still a chemical that requires careful handling. Protective equipment such as gloves and safety goggles should be worn.[10]

Hydrazine: Hydrazine is highly toxic and is considered a suspected human carcinogen.[11][12] It can be absorbed through the skin, and exposure can cause severe irritation and damage to internal organs.[11][13] Stringent safety precautions, including the use of closed handling systems and personal protective equipment, are necessary when working with hydrazine.[9]

Table 2: Toxicological and Safety Information

ParameterThis compound (IPHA)Hydrazine
Toxicity Moderate toxicityHighly toxic by all routes of exposure[4]
Carcinogenicity Not classified as a known carcinogenSuspected human carcinogen[12]
Handling Precautions Wear protective gloves, safety goggles, and ensure adequate ventilation.[10]Requires stringent safety protocols, including closed handling systems and full personal protective equipment.[9]
Storage Store in a cool, dry, well-ventilated area away from incompatible materials.[10]Store in tightly closed containers in a cool, well-ventilated area away from heat, sparks, and oxidizing agents.[14]

Experimental Protocols

To evaluate the performance of oxygen scavengers, standardized experimental protocols are employed.

Evaluation of Oxygen Scavenging Efficiency

Objective: To determine the rate and efficiency of dissolved oxygen removal by the scavenger.

Methodology: A common method involves monitoring the decrease in dissolved oxygen concentration over time in a controlled environment.

Apparatus:

  • Sealed reaction vessel with ports for sampling and monitoring

  • Dissolved oxygen (DO) probe or the Winkler titration method for DO measurement[15][16][17]

  • Temperature-controlled water bath

  • Stirrer

Procedure:

  • Prepare a known volume of deaerated water with a specific initial concentration of dissolved oxygen.

  • Maintain the water at a constant temperature and pH.

  • Introduce a predetermined concentration of the oxygen scavenger (IPHA or hydrazine) into the water.

  • Continuously monitor and record the dissolved oxygen concentration at regular intervals until a stable, low level is reached.

  • The rate of oxygen removal can be calculated from the change in DO concentration over time.

Relevant Standards: ASTM D888, ASTM D5543 provide standard test methods for measuring dissolved oxygen in water.[8][18]

Evaluation of Corrosion Inhibition

Objective: To assess the effectiveness of the scavenger in protecting metal surfaces from corrosion.

Methodology: The weight loss method is a straightforward and widely used technique.

Apparatus:

  • Corrosion test coupons (e.g., carbon steel)

  • Test vessels (beakers or flasks)

  • Temperature-controlled water bath

  • Analytical balance

Procedure:

  • Clean and weigh the corrosion test coupons accurately.

  • Immerse the coupons in separate test solutions: one with the oxygen scavenger (IPHA or hydrazine) and a control solution without any scavenger.

  • Maintain the solutions at a constant temperature and expose them to a controlled level of dissolved oxygen for a specified duration.

  • After the exposure period, remove the coupons, clean them to remove any corrosion products, and reweigh them.

  • The corrosion rate is calculated from the weight loss, the surface area of the coupon, and the exposure time. The inhibitor efficiency can then be determined by comparing the corrosion rate in the inhibited solution to the control.

Relevant Standards: NACE TM0172 and ASTM G170 provide guidelines for laboratory evaluation of corrosion inhibitors.[19][20]

cluster_2 Experimental Workflow: Oxygen Scavenging Test cluster_3 Experimental Workflow: Corrosion Inhibition Test A Prepare Deaerated Water B Set Temperature & pH A->B C Introduce Scavenger B->C D Monitor Dissolved Oxygen (DO) C->D E Calculate Scavenging Rate D->E F Prepare & Weigh Test Coupons G Immerse in Test Solutions F->G H Controlled Exposure G->H I Clean & Reweigh Coupons H->I J Calculate Corrosion Rate & Efficiency I->J

Fig. 3: General experimental workflows.

Conclusion

The choice between this compound and hydrazine as an oxygen scavenger depends on a balance of performance requirements, operational conditions, and, critically, safety considerations. While hydrazine is a highly effective and well-established oxygen scavenger, its significant toxicity and carcinogenic potential are major drawbacks. This compound emerges as a viable and safer alternative, offering comparable performance in oxygen scavenging and corrosion inhibition without the severe health and environmental risks associated with hydrazine. For industries prioritizing workplace safety and environmental responsibility, IPHA presents a compelling option for maintaining the integrity and efficiency of their water-based systems. Further research providing direct quantitative comparisons under specific industrial conditions would be beneficial for optimizing the application of these oxygen scavengers.

References

A Comparative Analysis of N-isopropylhydroxylamine and Diethylhydroxylamine (DEHA) as Polymerization Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth guide for researchers and industry professionals on the performance, mechanisms, and experimental evaluation of two key polymerization inhibitors.

In the realm of polymer synthesis, precise control over the polymerization process is paramount to achieving desired material properties and ensuring process safety. Uncontrolled polymerization can lead to product defects, equipment fouling, and potentially hazardous exothermic reactions. Polymerization inhibitors are crucial chemical agents that prevent the premature or unwanted polymerization of monomers during storage, transportation, and processing. Among the various inhibitors, N-isopropylhydroxylamine (IPHA) and diethylhydroxylamine (DEHA) are widely utilized, particularly as "short-stopping" agents in emulsion polymerization processes for synthetic rubbers like styrene-butadiene rubber (SBR).[1][2][3][4] This guide provides a comprehensive comparative study of IPHA and DEHA, presenting their performance characteristics, mechanisms of action, and detailed experimental protocols for their evaluation.

Performance Comparison: IPHA vs. DEHA

Both IPHA and DEHA function primarily as free-radical scavengers, effectively terminating the chain-propagating radicals that drive polymerization.[1][4] However, they exhibit distinct performance characteristics that make them suitable for different applications and process conditions.

Performance MetricThis compound (IPHA)Diethylhydroxylamine (DEHA)Key Considerations
Inhibition Efficiency Highly efficient short-stopping agent.Powerful free-radical scavenging ability.[5]Efficiency can be influenced by the specific monomer system, temperature, and presence of other components.
Mooney Viscosity Control Provides excellent Mooney viscosity control in the final polymer.[6][7]Can lead to Mooney viscosity drift, particularly if it is removed from the system.[6]Consistent Mooney viscosity is a critical quality parameter for many synthetic rubbers.[8][9]
Volatility Less volatile compared to DEHA.Relatively volatile, which can lead to its removal during steam stripping processes in monomer recovery.[6]High volatility can result in insufficient inhibitor levels in the latex emulsion, leading to incomplete reaction termination.[6]
Nitrosamine Formation Does not contribute to the formation of regulated nitrosamines.[6][7]Can be a precursor to the formation of regulated nitrosamines.[7]This is a significant consideration for applications with stringent regulatory and safety requirements.
"Popcorn" Polymer Control Effective in controlling the formation of undesired "popcorn" polymer, though its efficacy can be variable.[6][7]Also used as a "popcorn" polymer inhibitor, particularly in the vapor phase for monomer storage.[5]"Popcorn" polymer is a cross-linked, insoluble polymer that can cause significant operational issues.
Induction Period Provides a distinct induction period during which polymerization is halted.[1]Can provide an induction period, for example, in the thermal polymerization of styrene, a system of TEMPO, DEHA, and DNBP showed induction periods of 19h (90°C), 12h (100°C), 6h (110°C), and 4.5h (120°C).[10]The length of the induction period is a measure of the inhibitor's effectiveness in preventing the onset of polymerization.

Mechanisms of Action

The primary mechanism by which both IPHA and DEHA inhibit polymerization is through the scavenging of free radicals. This process typically involves the donation of a hydrogen atom from the hydroxylamine (B1172632) group to the propagating polymer radical, thereby terminating the polymer chain growth.

General Inhibition Mechanism

The fundamental reaction involves the transfer of a hydrogen atom from the hydroxylamine (R₂NOH) to a growing polymer radical (P•), resulting in a terminated polymer chain (PH) and a stable nitroxide radical (R₂NO•). The newly formed nitroxide radical is significantly less reactive and does not readily initiate new polymer chains.

G P_radical Propagating Polymer Radical (P•) Terminated_Polymer Terminated Polymer (PH) P_radical->Terminated_Polymer H• transfer Inhibitor Hydroxylamine Inhibitor (R₂NOH) Inhibitor->P_radical Nitroxide_Radical Stable Nitroxide Radical (R₂NO•) Inhibitor->Nitroxide_Radical H• donation

Caption: General mechanism of radical scavenging by hydroxylamine inhibitors.

Specific Mechanisms

This compound (IPHA): IPHA efficiently traps and deactivates a broad spectrum of radicals, including both initiating and propagating polymer radicals.[1] This dual action contributes to a more controlled and predictable polymerization process.

Diethylhydroxylamine (DEHA): DEHA's inhibition mechanism involves the donation of a hydrogen atom from its hydroxyl group to a free radical.[4] This reaction is highly effective, making DEHA a potent inhibitor. The resulting diethyl nitroxide radical can also participate in termination reactions.

Experimental Protocols

To objectively evaluate and compare the performance of polymerization inhibitors like IPHA and DEHA, a series of standardized experimental protocols are employed.

Evaluation of Inhibition Efficiency and Induction Period

A common method to assess the efficiency of an inhibitor is to measure the induction period it provides in a controlled polymerization reaction.

Methodology: Dilatometry

  • Preparation: A known concentration of the monomer (e.g., styrene) and a radical initiator (e.g., AIBN) are placed in a dilatometer.

  • Inhibitor Addition: A precise amount of the inhibitor (IPHA or DEHA) is added to the monomer-initiator mixture.

  • Polymerization: The dilatometer is placed in a constant temperature bath to initiate polymerization.

  • Measurement: The change in volume of the reaction mixture is monitored over time. The volume decreases as the monomer converts to the denser polymer.

  • Analysis: The induction period is the time during which no significant change in volume is observed. A longer induction period indicates a more effective inhibitor at the given concentration. The rate of polymerization after the induction period can also be determined from the rate of volume change.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Monomer Monomer + Initiator Inhibitor Add Inhibitor (IPHA or DEHA) Monomer->Inhibitor Dilatometer Place in Dilatometer Inhibitor->Dilatometer Temp_Bath Constant Temperature Bath Dilatometer->Temp_Bath Volume_Measurement Monitor Volume Change Over Time Temp_Bath->Volume_Measurement Plot Plot Volume vs. Time Volume_Measurement->Plot Induction_Period Determine Induction Period Plot->Induction_Period Rate Calculate Polymerization Rate Plot->Rate

Caption: Experimental workflow for evaluating inhibitor efficiency using dilatometry.

Assessment of Mooney Viscosity

For applications in synthetic rubber production, the effect of the short-stopping agent on the final polymer's Mooney viscosity is a critical performance indicator.

Methodology: Mooney Viscometer

  • Sample Preparation: A sample of the polymer latex, short-stopped with either IPHA or DEHA at a specific monomer conversion, is coagulated, washed, and dried to obtain the solid rubber.

  • Test Procedure: The rubber sample is placed in a Mooney viscometer, which preheats the sample to a specified temperature (e.g., 100°C).[11] A rotor within the sealed chamber then shears the sample at a constant speed.[11]

  • Measurement: The torque required to rotate the rotor is measured over time. The Mooney viscosity is reported in Mooney units (MU).

  • Analysis: The stability of the Mooney viscosity over time is assessed. A stable Mooney viscosity indicates effective termination of the polymerization reaction. "Mooney viscosity drift" suggests ongoing or re-initiated polymerization.[6]

Conclusion

Both this compound and diethylhydroxylamine are effective polymerization inhibitors with distinct advantages and disadvantages. DEHA is a powerful and widely used inhibitor but its volatility and potential to form nitrosamines can be drawbacks in certain applications.[5][6] IPHA offers excellent Mooney viscosity control and does not form nitrosamines, making it a preferred choice in applications with high safety and quality standards.[6][7] The selection of the appropriate inhibitor depends on the specific polymerization system, process conditions, and the desired properties of the final polymer. The experimental protocols outlined in this guide provide a framework for the systematic evaluation and comparison of these and other polymerization inhibitors, enabling researchers and engineers to make informed decisions for their specific needs.

References

A Comparative Guide to Short-Stopping Agents in Rubber Manufacturing: The Efficacy of N-isopropylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

In the production of synthetic rubber through emulsion polymerization, the role of a short-stopping agent is critical. These chemical agents terminate the polymerization reaction at a specific monomer conversion, which is essential for achieving the desired polymer properties, such as Mooney viscosity and molecular weight distribution. This guide provides a detailed comparison of N-isopropylhydroxylamine (IPHA) with other commonly used short-stopping agents, supported by available data and standardized experimental protocols.

Comparative Performance of Short-Stopping Agents

The selection of a short-stopping agent is a trade-off between efficiency, cost, impact on rubber properties, and environmental and safety considerations. The following tables summarize the performance of various agents based on available data.

Table 1: Quantitative Comparison of Short-Stopping Agent Systems

Performance MetricConventional System (DTC/DEHA)IPHA-Based System (HA/IPAH)
Nitrosamine (B1359907) Levels (ppb) High (e.g., N-Nitrosodimethylamine: 12.7)Not Detected
Mooney Viscosity (short-stopped latex) 4848
Mooney Viscosity (recovered latex) 5248
Agglomerates/Precipitates (% phr) 4.50
Data derived from a comparative study in a patent, where DTC is dimethyldithiocarbamate, DEHA is N,N-diethylhydroxylamine, HA is hydroxylamine, and IPAH is this compound.[1]

Table 2: Qualitative Comparison of Common Short-Stopping Agents

Short-Stopping AgentKey AdvantagesKey Disadvantages
This compound (IPHA) - Excellent Mooney viscosity control.[2][3][4] - Effective "popcorn" polymer prevention.[2][3] - Does not form regulated nitrosamines.[2][3]- Can have variable efficacy in popcorn polymer control depending on plant conditions.[2][3][4]
N,N-diethylhydroxylamine (DEHA) - Widely used and effective.- Can form nitrosamines. - Volatility can lead to insufficient amounts remaining after monomer stripping, causing Mooney viscosity drift.[3]
Hydroquinone - Effective in hot butadiene-styrene systems.- Not satisfactory for cold rubber polymerization with hydroperoxide initiators.[5]
Sodium Polysulfide - Can be used in combination with other agents like IPHA.- Potential for sulfur-related side reactions.
Stable Nitroxyl Free Radicals (SNFRs) - Very effective due to rapid reaction with alkyl radicals.[6] - Less volatile than DEHA and IPHA.[6] - Not considered nitrosamine precursors.[6]- Can be more costly.
Dinitrochlorobenzene - Used in cold rubber processes.- Causes discoloration of the rubber. - Water-insoluble and toxic.[5]

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the efficacy of short-stopping agents.

1. Determination of Mooney Viscosity and Scorch Time

  • Objective: To measure the viscosity and scorch characteristics of the uncured rubber.

  • Standard: ASTM D1646.

  • Apparatus: Mooney Viscometer.

  • Procedure:

    • A sample of the uncured rubber is placed in the die cavity of the Mooney Viscometer, which is maintained at a constant temperature (typically 100°C).

    • A rotor within the cavity rotates at a constant speed (usually 2 rpm).

    • The torque required to rotate the rotor is measured in Mooney Units (MU).

    • For Mooney viscosity, the reading is typically taken after 4 minutes of rotation, preceded by a 1-minute preheating period (denoted as ML 1+4 @ 100°C).

    • For scorch time, the time required for the viscosity to rise a specified number of units above the minimum viscosity is recorded. This indicates the onset of vulcanization.

  • Data Analysis: The Mooney viscosity value provides a measure of the polymer's processability. A stable Mooney viscosity after the addition of the short-stopping agent indicates effective termination of polymerization.

2. Quantification of Popcorn Polymer Formation

  • Objective: To assess the ability of a short-stopping agent to inhibit the formation of "popcorn" polymer, a hard, cross-linked polymer that can foul equipment.

  • Methodology:

    • A known amount of "seed" popcorn polymer is placed in a reaction vessel with the monomer (e.g., styrene (B11656) or butadiene).

    • The short-stopping agent being tested is added to the vessel.

    • The vessel is heated to a specified temperature (e.g., 60°C) for a set period.[2]

    • The amount of new popcorn polymer formed is quantified gravimetrically after washing and drying.

    • A control experiment without any short-stopping agent is run for comparison.

  • Data Analysis: The percentage inhibition of popcorn polymer growth is calculated by comparing the weight of new polymer formed in the presence of the short-stopping agent to the control.

3. Analysis of Residual Monomers

  • Objective: To determine the concentration of unreacted monomers in the rubber after the short-stopping agent has been added.

  • Standard Methods: Gas Chromatography-Mass Spectrometry (GC-MS) or High-Performance Liquid Chromatography (HPLC).[7][8]

  • Procedure (Headspace GC-MS):

    • A small, weighed sample of the latex is placed in a sealed headspace vial.

    • The vial is heated to a specific temperature to allow the volatile residual monomers to partition into the headspace.

    • A sample of the headspace gas is injected into the GC-MS system.

    • The GC separates the different monomer components, and the MS identifies and quantifies them based on their mass spectra and retention times.

  • Data Analysis: The concentration of each residual monomer is determined by comparing its peak area to that of a known standard. Lower residual monomer content indicates a more efficient short-stopping process.

Visualizations

Experimental Workflow for Short-Stopping Agent Evaluation

G cluster_prep Preparation cluster_testing Performance Testing cluster_analysis Data Analysis emulsion Emulsion Polymerization shortstop Addition of Short-Stopping Agent emulsion->shortstop mooney Mooney Viscosity & Scorch Test (ASTM D1646) shortstop->mooney popcorn Popcorn Polymer Inhibition Test shortstop->popcorn residual Residual Monomer Analysis (GC-MS/HPLC) shortstop->residual viscosity_data Viscosity Stability mooney->viscosity_data inhibition_data Inhibition Efficiency popcorn->inhibition_data monomer_data Termination Completeness residual->monomer_data

Caption: Workflow for evaluating the efficacy of a short-stopping agent.

Comparative Efficacy of this compound (IPHA)

G cluster_advantages Advantages cluster_disadvantages Disadvantages cluster_alternatives Common Alternatives IPHA This compound (IPHA) adv1 Excellent Mooney Viscosity Control IPHA->adv1 adv2 Effective Popcorn Polymer Prevention IPHA->adv2 adv3 No Regulated Nitrosamine Formation IPHA->adv3 disadv1 Variable Efficacy on Popcorn Polymer (Plant Dependent) IPHA->disadv1 alt1 DEHA IPHA->alt1 Comparison alt2 Hydroquinone IPHA->alt2 alt3 Sodium Polysulfide IPHA->alt3 alt4 SNFRs IPHA->alt4

References

Performance evaluation of N-isopropylhydroxylamine as a radical scavenger against other antioxidants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the radical scavenging performance of N-isopropylhydroxylamine (IPHA) against other common antioxidants, supported by available experimental data. Due to the limited publicly available antioxidant assay data specifically for this compound, this guide utilizes performance data from structurally similar N-substituted hydroxylamine (B1172632) (N-HA) compounds as a proxy, offering valuable insights into its potential efficacy.

Executive Summary

This compound and its derivatives are recognized for their potent radical scavenging capabilities. Experimental evidence from studies on analogous N-substituted hydroxylamines suggests that these compounds exhibit significant antioxidant activity, in some cases comparable to that of ascorbic acid. The primary mechanism of action involves the donation of a hydrogen atom from the hydroxylamine moiety to neutralize free radicals, a critical function in mitigating oxidative stress. This guide will delve into the available quantitative data, detail the experimental methodologies for assessing radical scavenging activity, and illustrate the key mechanistic pathways.

Performance Comparison of Radical Scavengers

The radical scavenging activity of antioxidants is commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the antioxidant required to scavenge 50% of the free radicals in a given assay. A lower IC50 value indicates a higher antioxidant potency.

The following table summarizes the DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging activity of various N-substituted hydroxylamine compounds, with ascorbic acid and N-methylhydroxylamine (M-HA) as reference antioxidants. This data is extrapolated from a study on a library of N-substituted hydroxylamine compounds designed as potential antibacterial agents acting through radical scavenging.

CompoundIC50 (µM) in DPPH Assay
Reference Antioxidants
Ascorbic Acid10.2
N-methylhydroxylamine (M-HA)20.3
N-Substituted Hydroxylamines
Compound 8 (an N-HA derivative)9.3
Compound 10 (an N-HA derivative)14.3
Compound 11 (an N-HA derivative)6.4
Compound 12 (an N-HA derivative)4.2
Compound 14 (an N-HA derivative)23.1
Compound 15 (an N-HA derivative)8.1
Compound 17 (an N-HA derivative)4.8
Compound 18 (an N-HA derivative)6.5

Data is derived from a study on various N-substituted hydroxylamine derivatives and may not represent the exact performance of this compound, but serves as a strong comparative indicator for this class of compounds.

Mechanism of Action: Radical Scavenging

N-substituted hydroxylamines, including this compound, function as radical scavengers primarily by donating a hydrogen atom from their "NH-OH" moiety to a free radical, thereby neutralizing it. This action is particularly relevant in biological systems where they can inhibit enzymes like ribonucleotide reductase (RNR) that are dependent on a free radical mechanism for their catalytic activity. The inhibition of bacterial RNR is a key aspect of the antibacterial properties of these compounds.[1][2]

Free_Radical Free Radical (e.g., DPPH•, R•) Neutralized_Radical Neutralized Radical (e.g., DPPH-H, RH) Free_Radical->Neutralized_Radical H• acceptance N_IPHA This compound (R-NH-OH) IPHA_Radical N-isopropylaminoxyl Radical (R-N•-OH) N_IPHA->IPHA_Radical H• donation

Caption: Hydrogen donation from this compound to a free radical.

Experimental Protocols

The following are detailed methodologies for the two most common in vitro assays used to evaluate radical scavenging activity.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

The DPPH assay is a widely used method to assess the free radical scavenging ability of antioxidants.

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced to the non-radical form, diphenylpicrylhydrazine, resulting in a color change from violet to yellow. This decolorization is measured spectrophotometrically at approximately 517 nm.

Procedure:

  • Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol (B129727) or ethanol (B145695) and stored in the dark.

  • Sample Preparation: The test compound (this compound or other antioxidants) and a positive control (e.g., ascorbic acid, Trolox) are prepared in a series of concentrations.

  • Reaction Mixture: A fixed volume of the DPPH solution is mixed with varying concentrations of the test sample and the positive control. A blank containing only the solvent and DPPH is also prepared.

  • Incubation: The reaction mixtures are incubated in the dark at room temperature for a specific period (e.g., 30 minutes).

  • Absorbance Measurement: The absorbance of each solution is measured at 517 nm using a spectrophotometer.

  • Calculation: The percentage of radical scavenging activity is calculated using the formula: % Scavenging = [(Abs_control - Abs_sample) / Abs_control] x 100 The IC50 value is then determined by plotting the percentage of scavenging against the concentration of the antioxidant.

cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis DPPH_Sol Prepare DPPH Solution (e.g., 0.1 mM in Methanol) Mix Mix DPPH Solution with Antioxidant Solution DPPH_Sol->Mix Sample_Sol Prepare Antioxidant Solutions (Varying Concentrations) Sample_Sol->Mix Incubate Incubate in Dark (e.g., 30 min at RT) Mix->Incubate Measure Measure Absorbance at 517 nm Incubate->Measure Calculate Calculate % Scavenging and IC50 Value Measure->Calculate cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis Generate_ABTS Generate ABTS•+ Radical (ABTS + Potassium Persulfate) Dilute_ABTS Dilute ABTS•+ to Absorbance of ~0.7 Generate_ABTS->Dilute_ABTS Mix Mix Diluted ABTS•+ with Antioxidant Dilute_ABTS->Mix Sample_Sol Prepare Antioxidant Solutions Sample_Sol->Mix Incubate Incubate for a Defined Time (e.g., 6 min) Mix->Incubate Measure Measure Absorbance at 734 nm Incubate->Measure Calculate Calculate % Inhibition and TEAC Value Measure->Calculate

References

N-Isopropylhydroxylamine: A Comparative Guide to a Mild and Selective Reducing Agent in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the choice of a reducing agent is a critical decision that can significantly impact the yield, purity, and overall efficiency of a synthetic pathway. While traditional reagents like sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are workhorses in organic synthesis, there is a growing demand for milder, more selective alternatives. N-isopropylhydroxylamine (i-PrNHOH) has emerged as a promising candidate, offering potential advantages in terms of chemoselectivity and safety.

This guide provides a comparative overview of this compound against traditional reducing agents, supported by available data and detailed experimental protocols for established methods.

At a Glance: Comparative Overview of Reducing Agents

While direct quantitative comparisons of i-PrNHOH with NaBH₄ and LiAlH₄ are not extensively documented in publicly available literature, a qualitative assessment based on its described properties as a "mild reducing agent" provides valuable insight.

FeatureThis compound (i-PrNHOH)Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Reactivity Mild[1]Mild to ModerateStrong
Chemoselectivity Potentially High[1]GoodLow
Protic Solvent Compatibility Yes[2][3]YesNo (Reacts Violently)
Safety Profile Moderate Toxicity[2]Relatively SafeHighly Reactive, Pyrophoric

Key Advantages of this compound (i-PrNHOH)

The characterization of i-PrNHOH as a mild and selective reducing agent suggests several potential benefits in organic synthesis:

  • Enhanced Chemoselectivity: In complex molecules with multiple functional groups, the mild nature of i-PrNHOH may allow for the targeted reduction of one functional group while leaving others, such as esters or amides, intact. This selectivity can reduce the need for protecting groups, thereby streamlining synthetic routes.[1]

  • Improved Safety: Compared to the highly reactive and often hazardous LiAlH₄, i-PrNHOH offers a potentially safer alternative, reducing risks associated with pyrophoric reagents.

  • Operational Simplicity: The ability to use i-PrNHOH in a variety of solvents, including polar and aqueous media, can simplify reaction setup and workup procedures.[2][3]

Quantitative Performance Data: Traditional Reducing Agents

To provide a baseline for comparison, the following tables summarize typical performance data for the reduction of representative carbonyl compounds using NaBH₄ and LiAlH₄.

Table 1: Reduction of Acetophenone to 1-Phenylethanol

Reducing AgentSolventTemperature (°C)Reaction TimeYield (%)
NaBH₄Methanol (B129727)0 - 251 hour>95
LiAlH₄Diethyl Ether0 - 352 hours>95

Table 2: Reduction of Methyl Benzoate to Benzyl Alcohol

Reducing AgentSolventTemperature (°C)Reaction TimeYield (%)
NaBH₄MethanolReflux24 hoursLow to moderate
LiAlH₄Diethyl Ether35 (Reflux)2 hours>90

Experimental Protocols

The following are detailed methodologies for key reduction reactions using traditional agents. These protocols can serve as a reference for designing and evaluating reductions with this compound.

Reduction of an Aromatic Ketone: Synthesis of 1-(4-nitrophenyl)ethanol (B1297073) using NaBH₄

This protocol details the chemoselective reduction of the ketone functionality in 4-nitroacetophenone, leaving the nitro group intact.

Materials:

  • 4-Nitroacetophenone

  • Sodium borohydride (NaBH₄)

  • Methanol

  • Deionized water

  • Dichloromethane (B109758)

  • Anhydrous sodium sulfate

Procedure:

  • Dissolve 4-nitroacetophenone (1.65 g, 10 mmol) in 50 mL of methanol in a 100 mL round-bottom flask.

  • Cool the solution to 0 °C in an ice bath with stirring.

  • Slowly add sodium borohydride (0.38 g, 10 mmol) in small portions over 15 minutes.

  • After complete addition, stir the reaction mixture at room temperature for 1 hour.

  • Remove the methanol under reduced pressure.

  • Add 50 mL of deionized water to the residue and extract with dichloromethane (3 x 30 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate to yield the product.

Reduction of an Ester: Synthesis of (4-aminophenyl)methanol using LiAlH₄

This protocol describes the reduction of both the ester and nitro groups of methyl 4-nitrobenzoate (B1230335).

Materials:

  • Methyl 4-nitrobenzoate

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Ethyl acetate

  • Deionized water

  • 15% Aqueous sodium hydroxide

Procedure:

  • Under an inert atmosphere, suspend LiAlH₄ (1.14 g, 30 mmol) in 50 mL of anhydrous THF in a three-necked flask.

  • Cool the suspension to 0 °C.

  • Dissolve methyl 4-nitrobenzoate (1.81 g, 10 mmol) in 20 mL of anhydrous THF and add it dropwise to the LiAlH₄ suspension.

  • After addition, allow the mixture to warm to room temperature and then heat to reflux for 4 hours.

  • Cool the reaction to 0 °C and quench by the sequential, slow addition of 1.1 mL of water, 1.1 mL of 15% NaOH, and 3.3 mL of water.

  • Filter the resulting solid and wash with THF.

  • Combine the filtrate and washings and concentrate under reduced pressure to obtain the product.

Visualizing Reaction Workflows

The following diagrams illustrate the general experimental workflow for reductions and the comparative reactivity of the discussed reducing agents.

G cluster_start Inputs Substrate Substrate Reaction Reaction Substrate->Reaction ReducingAgent Reducing Agent ReducingAgent->Reaction Solvent Solvent Solvent->Reaction Quench Quenching Reaction->Quench Step 1 Workup Workup & Extraction Quench->Workup Step 2 Purification Purification Workup->Purification Step 3 Product Final Product Purification->Product Step 4

Caption: A generalized experimental workflow for reduction reactions in organic synthesis.

G cluster_reagents Reducing Agents cluster_functional_groups Functional Groups LiAlH4 LiAlH4 Aldehyde Aldehydes LiAlH4->Aldehyde Reduces Ketone Ketones LiAlH4->Ketone Reduces Ester Esters LiAlH4->Ester Reduces Amide Amides LiAlH4->Amide Reduces NaBH4 NaBH4 NaBH4->Aldehyde Reduces NaBH4->Ketone Reduces NaBH4->Ester No Reaction (typically) NaBH4->Amide No Reaction iPrNHOH i-PrNHOH iPrNHOH->Aldehyde Reduces (Mild) iPrNHOH->Ketone Reduces (Mild)

Caption: Comparative reactivity of reducing agents towards common organic functional groups.

While further research is needed to fully elucidate the synthetic utility of this compound, its characterization as a mild and selective reducing agent makes it a compelling option for modern organic synthesis, particularly in the development of complex pharmaceutical intermediates.

References

A comparative analysis of the environmental impact of N-isopropylhydroxylamine and hydrazine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the environmental footprint of chemical reagents is paramount. This guide provides a comparative analysis of the environmental impact of N-isopropylhydroxylamine (IPHA) and hydrazine (B178648), two reducing agents with applications in various industrial processes, including as oxygen scavengers in boiler water treatment.

While both compounds serve similar functions, their environmental profiles differ significantly. This analysis, supported by available experimental data, demonstrates that IPHA presents a more environmentally benign alternative to the highly toxic and carcinogenic hydrazine.

Executive Summary of Comparative Environmental Data

The following table summarizes the key environmental impact parameters for this compound and hydrazine based on available data.

ParameterThis compound (IPHA)Hydrazine
Aquatic Toxicity
Fish (96-hour LC50)Data not readily available; classified as "Toxic to aquatic life with long lasting effects"[1]0.61 - 7.7 mg/L (Various species)[2]
Daphnia magna (48-hour EC50)Data not readily available0.16 mg/L (Immobilisation)
Algae (72-hour EC50)Data not readily available0.0061 mg/L (Growth inhibition)
Biodegradability Readily biodegradable (qualitative)Biodegradable, but can be toxic to microorganisms at high concentrations.
Chemical Oxygen Demand (COD) Data not readily availableHigh
Carcinogenicity Not classified as a carcinogenProbable human carcinogen (Group B2)[3]

Detailed Environmental Impact Analysis

Aquatic Toxicity

Hydrazine exhibits high toxicity to aquatic organisms. The 96-hour median lethal concentration (LC50) for various fish species ranges from 0.61 to 7.7 mg/L[2]. For invertebrates, the 48-hour median effective concentration (EC50) for the immobilization of Daphnia magna is 0.16 mg/L. Algae are particularly sensitive, with a 72-hour EC50 for growth inhibition reported at 0.0061 mg/L.

Biodegradability

This compound is reported to be readily biodegradable. This suggests that it can be broken down by microorganisms in the environment, reducing its persistence and potential for long-term negative impacts.

Hydrazine is also known to be biodegradable. However, its antimicrobial properties can inhibit the very microorganisms that would otherwise break it down, especially at higher concentrations. Its degradation in the environment is rapid, primarily through oxidation and biodegradation.

Chemical Oxygen Demand (COD)

The Chemical Oxygen Demand (COD) is a measure of the amount of oxygen required to chemically oxidize the organic and inorganic compounds in water. A high COD indicates a greater potential for oxygen depletion in receiving waters, which can be harmful to aquatic life.

Hydrazine , as a strong reducing agent, has a high theoretical oxygen demand. Its reaction with oxygen in boiler water systems is the basis of its function as an oxygen scavenger. In wastewater, this high oxygen demand can lead to significant depletion of dissolved oxygen.

Carcinogenicity and Human Health

A critical point of differentiation is the carcinogenicity of hydrazine. The U.S. Environmental Protection Agency (EPA) classifies hydrazine as a Group B2, probable human carcinogen.[3] It is also known to be highly toxic to humans upon exposure.

In contrast, This compound is not classified as a carcinogen and is considered to have a lower toxicity profile than hydrazine, making it a safer alternative for workplace handling and reducing long-term health risks.

Environmental Degradation Pathways

The breakdown of these compounds in the environment follows distinct pathways, influencing their ultimate fate and the potential for the formation of harmful byproducts.

Hydrazine Degradation

Hydrazine primarily degrades in the environment through oxidation. In the presence of oxygen, it decomposes to form nitrogen gas and water. This process can be catalyzed by metal ions. Under certain conditions, ammonia (B1221849) can also be a byproduct of hydrazine degradation.

Hydrazine_Degradation Hydrazine Hydrazine (N₂H₄) Nitrogen Nitrogen Gas (N₂) Hydrazine->Nitrogen Water Water (H₂O) Hydrazine->Water Ammonia Ammonia (NH₃) Hydrazine->Ammonia anaerobic/catalyzed Oxygen Oxygen (O₂) Metal_Ions Metal Ions (catalyst) Metal_Ions->Hydrazine

Hydrazine's primary degradation pathway.
This compound Degradation

As an organic compound, this compound is expected to biodegrade through microbial action. The isopropyl group and the hydroxylamine (B1172632) functional group would likely be metabolized, ultimately leading to the formation of carbon dioxide, water, and inorganic nitrogen compounds. The exact intermediates of this pathway require further experimental elucidation.

IPHA_Degradation IPHA This compound Intermediates Organic Intermediates IPHA->Intermediates Microorganisms Microorganisms CO2 Carbon Dioxide (CO₂) Intermediates->CO2 Water Water (H₂O) Intermediates->Water Nitrogen_Compounds Inorganic Nitrogen Compounds Intermediates->Nitrogen_Compounds

Plausible biodegradation pathway for IPHA.

Experimental Protocols

To ensure accurate and reproducible comparative data, standardized testing methodologies are essential. The following section outlines the key experimental protocols for assessing the environmental impact parameters discussed.

Aquatic Toxicity Testing

Objective: To determine the concentration of a substance that is lethal to 50% of a test population of aquatic organisms (LC50 for fish, EC50 for daphnia immobilization).

  • Fish Acute Toxicity Test (OECD Guideline 203): This test exposes fish to the test substance for a 96-hour period.[4][5][6][7][8] Mortalities are recorded at 24, 48, 72, and 96 hours to determine the LC50.[4][5][6][7][8]

  • Daphnia sp. Acute Immobilisation Test (OECD Guideline 202): Young daphnids are exposed to the test substance for 48 hours.[9][10][11][12][13] The concentration that immobilizes 50% of the daphnids (EC50) is determined.[9][10][11][12][13]

  • Alga, Growth Inhibition Test (OECD Guideline 201): This test assesses the effect of a substance on the growth of algae over a 72-hour period.[14][15][16][17][18] The EC50 for growth inhibition is calculated.[16]

Aquatic_Toxicity_Workflow cluster_0 Test Preparation cluster_1 Exposure cluster_2 Observation and Data Collection cluster_3 Data Analysis Test_Substance Prepare Test Substance Solutions (Graded Concentrations) Exposure Expose Organisms to Test Solutions (Static or Semi-Static) Test_Substance->Exposure Test_Organisms Acclimate Test Organisms (Fish, Daphnia, or Algae) Test_Organisms->Exposure Observation Record Mortality/Immobilization/Growth at Specified Intervals Exposure->Observation Analysis Calculate LC50/EC50 Values Observation->Analysis

References

A Comparative Guide to Validating the Purity of N-isopropylhydroxylamine Using Titration and Chromatographic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the accurate determination of the purity of N-isopropylhydroxylamine (IPHA) is critical for ensuring product quality, reaction efficiency, and safety. This guide provides a comprehensive comparison of three established analytical methods for IPHA purity assessment: argentometric titration, gas chromatography (GC), and high-performance liquid chromatography (HPLC). This document outlines detailed experimental protocols, presents a comparative analysis of their performance based on experimental data for similar analytes, and offers insights into the advantages and limitations of each technique.

Overview of Analytical Methodologies

The selection of an appropriate analytical method for purity determination depends on various factors, including the expected purity level, the nature of potential impurities, the required sensitivity, and the available instrumentation.

  • Argentometric Titration: A classical and robust titrimetric method, particularly suitable for the assay of IPHA in its hydrochloride salt form. It is a cost-effective and highly precise method for determining the purity of the main component.

  • Gas Chromatography (GC): A powerful separation technique for volatile and thermally stable compounds. For non-volatile compounds like IPHA, derivatization is necessary to increase their volatility. GC is highly effective for separating and quantifying volatile impurities.

  • High-Performance Liquid Chromatography (HPLC): A versatile and widely used separation technique that is suitable for a broad range of analytes, including those that are non-volatile or thermally labile. Similar to GC, IPHA requires derivatization to be detected by common UV detectors. HPLC is particularly useful for identifying and quantifying non-volatile impurities.

Comparative Performance Data

The following table summarizes the typical performance characteristics of the three analytical methods for the purity determination of this compound and similar amine compounds. The data is compiled from various validation studies of these techniques.

ParameterArgentometric TitrationGas Chromatography (GC-FID)High-Performance Liquid Chromatography (HPLC-UV)
Principle Precipitation titration of chloride ions with silver nitrate.Separation of volatile analytes based on their partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Separation of analytes based on their partitioning between a liquid mobile phase and a solid stationary phase.
Specificity Moderate (quantifies chloride content)High (with appropriate column and conditions)High (with appropriate column and conditions)
Precision (%RSD) < 1%[1]< 5%[2]< 5%[3]
Accuracy (% Recovery) 98 - 102%90 - 110%98 - 102%[4]
Limit of Detection (LOD) Not suitable for trace analysis~ 0.3 µg/mL[5]~ 0.01 ppm[6][7]
Limit of Quantitation (LOQ) Not suitable for trace analysis~ 1.0 µg/mL[5]~ 0.03 ppm[6][7]
Linearity (r²) Not applicable> 0.999[2]> 0.999[8][4]
Throughput Low to mediumHighHigh
Instrumentation Cost LowHighHigh

Experimental Protocols

Argentometric Titration of this compound Hydrochloride

This method determines the purity of this compound hydrochloride by titrating the chloride ions with a standardized solution of silver nitrate. The endpoint is detected potentiometrically.

Reagents and Equipment:

  • Standardized 0.1 M Silver Nitrate (AgNO₃) solution

  • Nitric Acid (HNO₃)

  • Deionized water

  • Potentiometric titrator with a silver electrode

  • Magnetic stirrer

Procedure:

  • Accurately weigh approximately 100 mg of the this compound hydrochloride sample into a 150 mL beaker.

  • Dissolve the sample in 50 mL of deionized water.

  • Add 1 mL of concentrated nitric acid.

  • Immerse the silver electrode and the reference electrode into the solution.

  • Titrate with standardized 0.1 M AgNO₃ solution, recording the potential (mV) as a function of the titrant volume.

  • The endpoint is the point of maximum inflection on the titration curve.

  • Calculate the purity of this compound hydrochloride based on the volume of AgNO₃ consumed.

G Argentometric Titration Workflow cluster_prep Sample Preparation cluster_titration Titration cluster_analysis Data Analysis weigh Accurately weigh IPHA·HCl sample dissolve Dissolve in deionized water weigh->dissolve acidify Add Nitric Acid dissolve->acidify setup Set up potentiometric titrator with Ag electrode acidify->setup titrate Titrate with standardized 0.1 M AgNO₃ setup->titrate record Record potential (mV) vs. titrant volume titrate->record endpoint Determine endpoint (inflection point) record->endpoint calculate Calculate purity endpoint->calculate

Argentometric Titration Workflow
Gas Chromatography (GC) with Flame Ionization Detection (FID)

This method involves the derivatization of this compound to a more volatile and thermally stable compound, followed by separation and quantification using GC-FID.

Reagents and Equipment:

  • This compound reference standard

  • Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA with 1% TMCS)

  • Anhydrous solvent (e.g., Dichloromethane)

  • Gas chromatograph with FID

  • Capillary column suitable for amine analysis (e.g., DB-5ms)

Procedure:

  • Derivatization:

    • Accurately weigh the IPHA sample and reference standard into separate vials.

    • Dissolve in a known volume of anhydrous dichloromethane.

    • Add an excess of the derivatizing agent (BSTFA with 1% TMCS).

    • Seal the vials and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection.

  • GC-FID Analysis:

    • Injector Temperature: 250°C

    • Detector Temperature: 300°C

    • Oven Temperature Program: Start at 80°C, hold for 2 minutes, then ramp to 250°C at 10°C/min.

    • Carrier Gas: Helium at a constant flow rate.

    • Injection Volume: 1 µL

  • Quantification:

    • Identify the peak corresponding to the derivatized IPHA by comparing the retention time with the reference standard.

    • Calculate the purity based on the peak area percentage (assuming all components are eluted and have a similar response factor) or by using an internal or external standard calibration.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method requires derivatization of this compound to introduce a chromophore, allowing for detection by a UV detector.

Reagents and Equipment:

  • This compound reference standard

  • Derivatizing agent (e.g., Dansyl chloride or 9-fluorenylmethyl chloroformate - FMOC-Cl)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Buffer solution (e.g., Sodium borate (B1201080) buffer, pH 9)

  • HPLC system with a UV detector

  • Reversed-phase C18 column

Procedure:

  • Derivatization:

    • Prepare solutions of the IPHA sample and reference standard in a suitable solvent.

    • In separate vials, mix the sample/standard solution with the buffer.

    • Add the derivatizing agent solution (e.g., Dansyl chloride in acetonitrile).

    • Vortex and incubate the mixture (e.g., 60°C for 45 minutes).

    • Cool and, if necessary, quench the reaction.

  • HPLC-UV Analysis:

    • Mobile Phase: A gradient of acetonitrile and water is typically used.

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30°C

    • Detection Wavelength: Dependent on the chromophore introduced by the derivatizing agent (e.g., 254 nm for dansyl derivatives).

    • Injection Volume: 10 µL

  • Quantification:

    • Identify the peak of the derivatized IPHA by comparing the retention time with the derivatized reference standard.

    • Determine the purity by comparing the peak area of the sample to that of the standard (external standard method) or by area normalization.

Method Comparison and Selection

The choice of the most suitable method for validating the purity of this compound depends on the specific analytical needs.

G Comparison of Analytical Methods for IPHA Purity cluster_titration Argentometric Titration cluster_gc Gas Chromatography (GC) cluster_hplc High-Performance Liquid Chromatography (HPLC) titration_node Argentometric Titration titration_adv Advantages: - High precision and accuracy for assay - Low cost - Simple instrumentation titration_node->titration_adv Pros titration_disadv Disadvantages: - Not suitable for trace impurities - Only for salt form - Lower throughput titration_node->titration_disadv Cons gc_node Gas Chromatography (GC-FID) gc_adv Advantages: - High resolution for volatile impurities - High sensitivity (FID) - Established and robust gc_node->gc_adv Pros gc_disadv Disadvantages: - Requires derivatization - Not suitable for thermally labile compounds - High instrument cost gc_node->gc_disadv Cons hplc_node HPLC-UV hplc_adv Advantages: - Wide applicability (non-volatile, thermally labile) - High sensitivity and specificity for impurities - High throughput hplc_node->hplc_adv Pros hplc_disadv Disadvantages: - Requires derivatization for UV detection - Higher solvent consumption - High instrument cost hplc_node->hplc_disadv Cons

Method Comparison for IPHA Purity
  • For routine quality control of this compound hydrochloride where the primary goal is to determine the main component's purity with high accuracy, argentometric titration is a highly suitable and cost-effective method.

  • When a detailed impurity profile, including volatile organic impurities, is required, Gas Chromatography is the method of choice. Its high separation efficiency allows for the quantification of trace-level impurities.

  • For a comprehensive analysis of both volatile and non-volatile impurities, and for samples that may be thermally sensitive, HPLC is the most versatile technique. It offers excellent sensitivity and specificity, making it ideal for in-depth purity assessments during process development and for regulatory submissions.

References

Navigating Complex Mixtures: A Comparative Guide to the Cross-Reactivity of N-isopropylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

N-isopropylhydroxylamine is valued for its high reactivity and selective radical inhibition capabilities, making it a crucial component in various applications from polymer manufacturing to the synthesis of fine chemicals and pharmaceutical intermediates.[1] However, its utility in complex assays requires a thorough understanding of its potential interactions with other reagents.

Comparative Performance as a Radical Scavenger

One of the primary applications of N-IPHA is as a free radical scavenger.[1] Understanding its efficacy compared to other common radical scavengers is crucial for selecting the appropriate tool for a specific application.

ReagentClassTypical ApplicationKnown Cross-Reactivities/Interferences
This compound (N-IPHA) HydroxylaminePolymerization shortstop, antioxidant, reducing agent.[1]Reacts strongly with strong oxidizing agents. Potential for interference in assays involving redox reactions.
TEMPO (2,2,6,6-tetramethyl-1-piperidinyloxyl) Nitroxide RadicalRadical scavenger in organic synthesis and polymer chemistry.Can be reduced to a hydroxylamine, which may have different reactivity.[2]
Hydroquinone PhenolicPolymerization inhibitor.[3][4]Can be oxidized to quinone, which can participate in other reactions. May interfere with assays that measure redox activity.
Ascorbic Acid (Vitamin C) Acidic AntioxidantBiological antioxidant, reducing agent.Can interfere with various colorimetric and enzymatic assays due to its reducing properties.
Dithiothreitol (DTT) Thiol Reducing AgentProtein disulfide bond reducing agent.[5]Strong reducing agent that can interfere with assays involving redox chemistry and may affect the activity of certain enzymes.[6][7]

Experimental Protocols for Assessing Cross-Reactivity

To ensure the specificity of N-IPHA in a given experimental setup, it is essential to perform appropriate controls and interference assays. Below are detailed methodologies for key experiments.

Protocol 1: Assessing Interference in a Generic Enzymatic Assay

This protocol is designed to determine if N-IPHA interferes with a typical enzyme-linked immunosorbent assay (ELISA) or other enzyme-based assays.

Objective: To evaluate the potential of N-IPHA to inhibit or enhance enzyme activity or interfere with antibody-antigen binding.

Materials:

  • Enzyme (e.g., Horseradish Peroxidase - HRP)

  • Substrate (e.g., TMB - 3,3',5,5'-Tetramethylbenzidine)

  • Antibody-coated microplate

  • Antigen

  • This compound (N-IPHA) solutions at various concentrations

  • Assay buffer

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Methodology:

  • Enzyme Activity Interference:

    • Prepare a series of microplate wells containing the assay buffer and the enzyme at its working concentration.

    • Add varying concentrations of N-IPHA to these wells. Include a control well with no N-IPHA.

    • Initiate the enzymatic reaction by adding the substrate.

    • After a set incubation time, stop the reaction and measure the absorbance at the appropriate wavelength.

    • Compare the absorbance values of the wells containing N-IPHA to the control to determine any inhibitory or enhancing effects.

  • Antibody-Antigen Binding Interference:

    • Coat a microplate with the capture antibody and block non-specific binding sites.

    • In separate tubes, pre-incubate the antigen with varying concentrations of N-IPHA. Include a control with no N-IPHA.

    • Add the antigen-N-IPHA mixtures to the antibody-coated wells and incubate to allow binding.

    • Wash the plate to remove unbound antigen.

    • Add the detection antibody, followed by the enzyme-conjugate and substrate.

    • Measure the absorbance and compare the results to determine if N-IPHA interferes with the antibody-antigen interaction.

Protocol 2: Evaluation of Radical Scavenging Activity using DPPH Assay

This protocol provides a method to quantify the radical scavenging capacity of N-IPHA and compare it to other antioxidants.

Objective: To determine the concentration of N-IPHA required to scavenge 50% of the DPPH radical (IC50).

Materials:

  • This compound (N-IPHA)

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution in methanol

  • Methanol

  • Positive control (e.g., Ascorbic acid)

  • 96-well microplate

  • Microplate reader

Methodology:

  • Prepare a stock solution of N-IPHA in methanol.

  • Create a series of dilutions of the N-IPHA stock solution in methanol.

  • In a 96-well plate, add a fixed volume of the DPPH solution to each well.

  • Add an equal volume of the different N-IPHA dilutions to the wells. Include a blank (methanol only) and a positive control.

  • Incubate the plate in the dark at room temperature for 30 minutes.

  • Measure the absorbance of each well at 517 nm.

  • Calculate the percentage of DPPH radical scavenging activity for each concentration of N-IPHA.

  • Plot the percentage of scavenging activity against the N-IPHA concentration to determine the IC50 value.

Visualization of Potential Interactions

To better understand the potential points of interference, it is helpful to visualize the experimental workflows and relevant signaling pathways.

G cluster_assay Biochemical Assay Workflow cluster_interference Potential N-IPHA Interference Points Sample\nPreparation Sample Preparation Analyte\nDetection Analyte Detection Sample\nPreparation->Analyte\nDetection Introduction of Complex Mixture Signal\nGeneration Signal Generation Analyte\nDetection->Signal\nGeneration Data\nAcquisition Data Acquisition Signal\nGeneration->Data\nAcquisition N-IPHA N-IPHA N-IPHA->Analyte\nDetection Cross-reactivity with analyte or reagents N-IPHA->Signal\nGeneration Redox interference with signal G cluster_pathway NF-κB Signaling Pathway and ROS cluster_ros Role of ROS and N-IPHA Stimuli\n(e.g., Cytokines, LPS) Stimuli (e.g., Cytokines, LPS) IKK Complex IKK Complex Stimuli\n(e.g., Cytokines, LPS)->IKK Complex ROS ROS Stimuli\n(e.g., Cytokines, LPS)->ROS IκBα\nPhosphorylation IκBα Phosphorylation IKK Complex->IκBα\nPhosphorylation IκBα\nDegradation IκBα Degradation IκBα\nPhosphorylation->IκBα\nDegradation NF-κB\n(p50/p65)\nTranslocation NF-κB (p50/p65) Translocation IκBα\nDegradation->NF-κB\n(p50/p65)\nTranslocation Gene\nTranscription Gene Transcription NF-κB\n(p50/p65)\nTranslocation->Gene\nTranscription Inflammatory Response ROS->IKK Complex Activates N-IPHA N-IPHA N-IPHA->ROS Scavenges

References

Benchmarking the performance of N-isopropylhydroxylamine in different polymerization systems

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, controlling polymerization reactions is critical for ensuring product quality, consistency, and safety. N-isopropylhydroxylamine (NiPHA or IPHA) has emerged as a highly effective short-stopping agent, particularly in emulsion polymerization, offering distinct advantages over traditional inhibitors. This guide provides an objective comparison of NiPHA's performance against other alternatives, supported by experimental data, detailed protocols, and mechanistic diagrams.

This compound is a highly efficient free-radical scavenger used to terminate free-radical initiated emulsion polymerization reactions at a desired monomer conversion.[1][2] Its primary function is to neutralize propagating polymer radicals, thereby halting chain growth.[2][3] This action is crucial for achieving target molecular weights and preventing the formation of undesirable byproducts or gelation.[2] NiPHA is widely employed in the production of synthetic rubbers, such as styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR).[1]

A significant advantage of NiPHA is that it does not contribute to the formation of regulated nitrosamines, a known drawback of agents like N,N'-diethylhydroxylamine (DEHA).[4][5] Furthermore, NiPHA provides excellent control over the final polymer's Mooney viscosity and is effective in controlling the formation of vapor phase "popcorn polymer".[1][4]

Performance Comparison: NiPHA Blends vs. DEHA

While data on NiPHA as a standalone shortstop can be proprietary, patent literature provides valuable comparative data on NiPHA blended with other primary alkyl hydroxylamines against the industry standard, DEHA. The following data is derived from experiments in a cold (10°C) emulsion polymerization system for Styrene-Butadiene Rubber (SBR), short-stopped at approximately 60% monomer conversion.[6] The key performance metric is the increase in monomer conversion after the shortstop agent is added, which is an indicator of the agent's effectiveness in halting the reaction and preventing Mooney viscosity drift.[6]

Shortstop Agent Composition (Molar Ratio)Initial Conversion (X₀)Conversion after 2h (X₂)Conversion after 22h (X₂₂)Increase in Conversion (X₂ - X₀)Increase in Conversion (X₂₂ - X₀)
DEHA (Control) 60.5%61.2%62.4%0.7%1.9%
IPHA / MHA (1:1) 61.4%61.4%61.5%0.0%0.1%
IPHA / PHA (1:1) 60.1%60.1%60.2%0.0%0.1%
IPHA / TBHA (1:1) 60.3%60.4%60.6%0.1%0.3%
(Data synthesized from experimental results presented in patent US20150166689A1.[6] MHA: N-methylhydroxylamine, PHA: N-propylhydroxylamine, TBHA: N-tertiary-butylhydroxylamine)

As the data indicates, blends of NiPHA with primary alkyl hydroxylamines demonstrate superior performance in halting the polymerization reaction compared to DEHA.[6] The minimal increase in monomer conversion over 22 hours for the NiPHA blends suggests a more robust and immediate termination, leading to better control over the final polymer properties and reduced batch-to-batch variability.[6]

Mechanism of Action: Radical Scavenging

The efficacy of NiPHA and other hydroxylamines as polymerization inhibitors stems from their ability to act as potent free-radical scavengers. The mechanism involves the donation of a hydrogen atom from the hydroxylamine (B1172632) functional group to the propagating polymer radical (P•). This terminates the polymer chain and results in a stable, non-reactive species and a new, less reactive radical on the inhibitor.

G P_radical Propagating Polymer Radical (P•) Terminated_Polymer Terminated Polymer (P-H) P_radical->Terminated_Polymer H• donation NiPHA This compound (R-NHOH) NiPHA->P_radical NiPHA_Radical Stable NiPHA Radical (R-NHO•) NiPHA->NiPHA_Radical

Figure 1: Simplified mechanism of radical scavenging by NiPHA.

Experimental Protocols

The following is a representative methodology for evaluating the performance of shortstop agents in a laboratory-scale SBR emulsion polymerization system.

1. Polymerization Reactor Setup:

  • A jacketed glass reactor equipped with a mechanical stirrer, temperature probe, and ports for nitrogen purging and material addition.

  • The reactor temperature is maintained at 10°C using a circulating bath.

2. Recipe and Charging Procedure:

  • An aqueous mixture of emulsifiers (e.g., fatty acid and rosin (B192284) acid soaps) is prepared and charged to the reactor.

  • Styrene monomer is added and the mixture is allowed to equilibrate to the reaction temperature.

  • Butadiene monomer is then added, and the reactor is again allowed to equilibrate.

  • Polymerization is initiated by adding an activator mixture (e.g., a redox system).

3. Short-stopping and Sampling:

  • The reaction proceeds until a target monomer conversion of approximately 60% is reached. Conversion is monitored by gravimetric analysis of latex samples.

  • The shortstop agent is injected at a specific dosage, for example, 0.04 parts by weight per 100 parts of monomer (phm).[4]

  • The shortstop is mixed thoroughly into the emulsion.

  • Samples of the latex are taken immediately after shortstop addition (t=0) and at subsequent time points (e.g., 2 hours, 22 hours) to measure the residual monomer content and calculate any further conversion.

4. Analysis:

  • Monomer Conversion: The percent conversion is determined by weighing a sample of the latex, drying it to remove unreacted monomers and water, and then weighing the resulting dry rubber.

  • Mooney Viscosity: The viscosity of the final, dried rubber product is measured using a shearing disk viscometer according to ASTM D1646.[7] A stable Mooney viscosity over time indicates effective short-stopping.

Figure 2: Experimental workflow for shortstop performance evaluation.

References

A Critical Review of Alternatives to N-isopropylhydroxylamine in Industrial Processes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

N-isopropylhydroxylamine (IPHA) is a crucial component in numerous industrial processes, primarily utilized as a highly effective short-stopping agent in free-radical emulsion polymerization. Its principal function is to terminate the polymerization reaction at a desired level of monomer conversion, thereby controlling the properties of the final polymer, such as molecular weight and viscosity. This is particularly critical in the production of synthetic rubbers like styrene-butadiene rubber (SBR) and acrylonitrile-butadiene rubber (NBR).[1] While effective, the industrial application of IPHA is not without its challenges, including variable efficacy in preventing the formation of undesirable "popcorn polymer" and the continuous drive for improved performance and safety profiles. This has led to the exploration of several alternatives, with a focus on enhancing process control, product quality, and operational safety.

This guide provides a critical comparison of the performance of prominent alternatives to this compound, supported by available data and detailed experimental methodologies.

Performance Comparison of this compound and its Alternatives

The selection of a short-stopping agent is a critical parameter in polymerization processes, directly impacting the final product's characteristics and the efficiency of the manufacturing process. The ideal agent should offer rapid and complete termination of the polymerization reaction, minimal side reactions, and a favorable safety profile. The following table summarizes the key performance characteristics of this compound and its primary industrial alternatives.

FeatureThis compound (IPHA)Diethylhydroxylamine (DEHA)N-ethylhydroxylamine (EHA)Blends (e.g., IPHA + Alkyl Hydroxylamines)
Primary Function Short-stopping agent, free-radical scavenger.[1][2]Short-stopping agent, polymerization inhibitor.[3][4]Short-stopping agent.[5][6]Short-stopping agent with enhanced performance.[7]
Nitrosamine (B1359907) Formation Does not form regulated nitrosamines.[7][8]Potential precursor to regulated nitrosamines.[5][8]Does not produce undesirable nitrosamines.[5][6][9]Does not form regulated nitrosamines.[7]
Volatility Variable efficacy depending on plant conditions.[7][8]Relatively volatile; can be removed with unreacted monomers during steam stripping.[5][6][8]Less volatile than DEHA and IPHA.[5][6][9]Can be formulated for optimized phase distribution.[7]
Performance Attributes Excellent Mooney viscosity control.[7][8] Variable performance in "popcorn polymer" control.[7][8]Effective short-stopper, but volatility can lead to incomplete reaction termination and Mooney viscosity drift.[5][8]Effective short-stopping agent.[6]More consistent and robust control of popcorn polymer compared to IPHA alone.[5] Better overall performance than DEHA-based short-stoppers.[5]
Safety Considerations Moderate toxicity.[10]Corrosive and toxic.[11] Adverse reproductive effects reported in animals.[12]Data not widely available in compared sources.Dependent on the specific blend components.

Experimental Protocols

To facilitate a standardized comparison of short-stopping agents in an industrial context, a general experimental protocol for evaluating their performance in the emulsion polymerization of styrene-butadiene rubber (SBR) is outlined below.

Objective: To compare the efficacy of different short-stopping agents (IPHA, DEHA, EHA, and blends) in terminating the emulsion polymerization of SBR and their impact on the final polymer properties.

Materials:

  • Styrene monomer

  • Butadiene monomer

  • Emulsifier (e.g., sodium dodecyl sulfate)

  • Initiator (e.g., potassium persulfate)

  • Short-stopping agents (IPHA, DEHA, EHA, and/or blends thereof) at specified concentrations

  • Deionized water

  • Standard laboratory glassware and polymerization reactor

Procedure:

  • Reactor Setup: A jacketed glass reactor equipped with a mechanical stirrer, reflux condenser, and nitrogen inlet is assembled.

  • Emulsion Preparation: An aqueous solution of the emulsifier in deionized water is prepared and charged into the reactor.

  • Monomer Addition: Styrene and butadiene monomers are added to the reactor under a nitrogen atmosphere. The mixture is stirred to form a stable emulsion.

  • Initiation: The initiator, dissolved in deionized water, is added to the reactor to initiate polymerization. The reaction temperature is maintained at a specified level (e.g., 50°C).

  • Monitoring Polymerization: The progress of the polymerization is monitored by periodically taking samples and determining the monomer conversion using gravimetric methods.

  • Short-stopping: Once the desired monomer conversion is reached (e.g., 60-70%), the short-stopping agent, as an aqueous solution, is injected into the reactor.

  • Reaction Termination and Sampling: The reaction is considered terminated when the monomer conversion ceases to increase. Samples of the latex are collected for analysis.

  • Polymer Isolation and Characterization: The polymer is coagulated from the latex, washed, and dried. The Mooney viscosity of the dried rubber is measured according to standard methods (e.g., ASTM D1646). The presence of any "popcorn polymer" is visually assessed.

Data Analysis: The performance of each short-stopping agent is evaluated based on:

  • The rate of reaction termination.

  • The final monomer conversion.

  • The Mooney viscosity of the resulting SBR.

  • The extent of popcorn polymer formation.

Visualizing the Mechanism of Action and Experimental Workflow

To better understand the role of these compounds, the following diagrams illustrate the free-radical scavenging mechanism and a typical experimental workflow for evaluating short-stopping agents.

Free_Radical_Scavenging cluster_propagation Polymer Chain Propagation cluster_termination Termination by Hydroxylamine (B1172632) Monomer Monomer Radical Growing Polymer Radical (P•) Monomer->Radical Initiator Radical->Radical + Monomer Hydroxylamine R₂NOH (e.g., IPHA, DEHA, EHA) Terminated_Polymer Terminated Polymer (P-H) Radical->Terminated_Polymer Hydrogen Abstraction Nitroxide_Radical Nitroxide Radical (R₂NO•) Hydroxylamine->Nitroxide_Radical Forms Stable Radical

Caption: Free-radical scavenging mechanism of hydroxylamine-based short-stoppers.

Experimental_Workflow A Reactor Setup & Emulsion Preparation B Monomer Addition A->B C Initiation of Polymerization B->C D Monitor Monomer Conversion C->D E Add Short-stopping Agent (IPHA or Alternative) D->E F Terminate Reaction E->F G Polymer Isolation & Characterization (e.g., Mooney Viscosity) F->G H Data Analysis & Comparison G->H

Caption: Experimental workflow for comparing short-stopping agents.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling N-isopropylhydroxylamine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling N-isopropylhydroxylamine (IPHA), including detailed personal protective equipment (PPE) protocols, operational procedures, and disposal plans. By adhering to these guidelines, you can minimize risks and maintain a secure workspace.

Essential Safety and Handling Precautions

This compound is a compound that requires careful handling due to its potential health hazards. It is crucial to use this chemical in a well-ventilated area to avoid the formation and inhalation of dust, aerosols, mists, or vapors.[1][2] Always prevent contact with skin and eyes.[1][3] Non-sparking tools should be used to prevent fire caused by electrostatic discharge.[1][2]

Storage: Store the container tightly closed in a dry, cool, and well-ventilated place.[1][2][3] It should be stored away from incompatible materials such as oxidizing agents and acids, as well as foodstuff containers.[1][3]

Personal Protective Equipment (PPE)

The appropriate selection and use of PPE are critical to ensure personal safety when handling this compound. The following table summarizes the recommended PPE.

Body Part Personal Protective Equipment Standards and Specifications
Eyes/Face Tightly fitting safety goggles with side-shields.[1][2]Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Fire/flame resistant and impervious clothing.[1][2] Chemical impermeable gloves.[1]Protective gloves must satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.[1]
Respiratory Full-face respirator.Use if exposure limits are exceeded or if irritation or other symptoms are experienced.[1][2]

Glove Handling: Gloves must be inspected before use. After handling the chemical, wash and dry your hands.[1][2]

Procedural Guidance: Step-by-Step Handling and Disposal

Handling Protocol:

  • Ventilation: Ensure you are working in a well-ventilated area, such as a chemical fume hood.[1][2][3]

  • PPE: Don the appropriate PPE as detailed in the table above.

  • Dispensing: Use non-sparking tools to handle the material.[1][2] Avoid creating dust or aerosols.[1][2]

  • Containment: Keep the chemical in suitable, closed containers.[1]

  • Hygiene: Wash hands thoroughly after handling.[1][4]

Spill and Leak Procedures:

  • Safety First: Evacuate personnel to safe areas and remove all sources of ignition.[1]

  • Containment: Prevent further spillage or leakage if it is safe to do so.[1] Do not let the chemical enter drains.[1]

  • Cleanup: Absorb the spilled material with inert media such as sand or vermiculite.[3] Collect the material using spark-proof tools and place it in a suitable, closed container for disposal.[1]

Disposal Plan:

This compound and its waste materials must be disposed of in accordance with local, state, and federal regulations.

  • Chemical Disposal: The material can be disposed of by removal to a licensed chemical destruction plant or by controlled incineration with flue gas scrubbing.[1] Another method involves dissolving or mixing the material with a combustible solvent and burning it in a chemical incinerator equipped with an afterburner and exhaust air.[4]

  • Contaminated Packaging: Containers can be triple-rinsed and offered for recycling or reconditioning.[1] Alternatively, the packaging can be punctured to make it unusable for other purposes and then disposed of in a sanitary landfill.[1] Combustible packaging materials may be incinerated.[1]

Emergency and First Aid Measures

In the event of exposure to this compound, immediate action is crucial.

Exposure Route First Aid Measures
Inhalation Move the victim into fresh air.[1][2][3] If breathing is difficult, give oxygen.[1][2] If not breathing, give artificial respiration and seek immediate medical attention.[1][2] Do not use mouth-to-mouth resuscitation if the victim ingested or inhaled the chemical.[1][2]
Skin Contact Take off contaminated clothing immediately.[1][2][3] Wash off with soap and plenty of water.[1][3] Consult a doctor if irritation occurs.[2][3]
Eye Contact Rinse with pure water for at least 15 minutes.[1][2][3] Seek immediate medical attention.[1][2][3]
Ingestion Rinse mouth with water.[1][2][3] Do not induce vomiting.[1][2][3] Never give anything by mouth to an unconscious person.[1][2] Call a doctor or Poison Control Center immediately.[1][2]

Visualizing Safe Handling Workflows

To further clarify the procedural steps for handling this compound, the following diagrams illustrate the recommended workflows.

Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal Ensure Ventilation Ensure Ventilation Don PPE Don PPE Ensure Ventilation->Don PPE Use Non-Sparking Tools Use Non-Sparking Tools Don PPE->Use Non-Sparking Tools Dispense Chemical Dispense Chemical Use Non-Sparking Tools->Dispense Chemical Close Container Close Container Dispense Chemical->Close Container Clean Work Area Clean Work Area Close Container->Clean Work Area Dispose of Waste Dispose of Waste Clean Work Area->Dispose of Waste Doff PPE Doff PPE Dispose of Waste->Doff PPE Wash Hands Wash Hands Doff PPE->Wash Hands

Caption: A logical workflow for the safe handling of this compound.

PPE Selection for this compound cluster_ppe Required Personal Protective Equipment Risk Assessment Risk Assessment Eye Protection Tightly Fitting Goggles (EN 166 / NIOSH) Risk Assessment->Eye Protection Skin Protection Impervious Clothing & Chemical Gloves (EN 374) Risk Assessment->Skin Protection Respiratory Protection Full-Face Respirator (If exposure limits exceeded) Risk Assessment->Respiratory Protection

Caption: PPE selection process based on risk assessment for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.